Product packaging for Methyl 3-formyl-4-nitrobenzoate(Cat. No.:CAS No. 148625-35-8)

Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592
CAS No.: 148625-35-8
M. Wt: 209.16 g/mol
InChI Key: JHFSCEMUDKRPID-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO5 B127592 Methyl 3-formyl-4-nitrobenzoate CAS No. 148625-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSCEMUDKRPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446442
Record name Methyl 3-formyl-4-nitrobenzoate
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148625-35-8
Record name Methyl 3-formyl-4-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-formyl-4-nitrobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 148625-35-8

This technical guide provides a comprehensive overview of Methyl 3-formyl-4-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential applications in drug discovery and development, drawing on the known biological activities of related nitrobenzoate derivatives.

Compound Properties and Data

This compound is a solid organic compound with the molecular formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 148625-35-8[1]
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1]
Appearance Solid
Melting Point 72-76 °C
InChI Key JHFSCEMUDKRPID-UHFFFAOYSA-N
SMILES O=C(OC)c1cc(C=O)c(cc1)--INVALID-LINK--=O[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process commencing from 3-methyl-4-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by the selective oxidation of the methyl group to a formyl group.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid

Reaction: 3-Methyl-4-nitrobenzoic acid + Methanol → Methyl 3-methyl-4-nitrobenzoate

Experimental Protocol (Adapted from a similar procedure): [2]

  • To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, slowly add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux the resulting solution for 4 hours.

  • After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.

  • Dilute the concentrated solution with 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-methyl-4-nitrobenzoate. A typical yield for this type of reaction is high, around 96%.[2]

Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate

Reaction: Methyl 3-methyl-4-nitrobenzoate → this compound

Conceptual Experimental Workflow:

G cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate Oxidizing Agent Oxidizing Agent Methyl 3-methyl-4-nitrobenzoate->Oxidizing Agent 1. Addition Quenching Quenching Oxidizing Agent->Quenching 2. Reaction Solvent Solvent Reaction Conditions (Temp, Time) Reaction Conditions (Temp, Time) Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Conceptual workflow for the oxidation of Methyl 3-methyl-4-nitrobenzoate.

Role in Drug Discovery and Development

While specific applications of this compound in the synthesis of marketed drugs are not extensively documented in the public domain, its structural motifs—a nitro-substituted benzene ring with formyl and methyl ester groups—make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities.

Derivatives of the closely related 3-methyl-4-nitrobenzoic acid have been investigated as potential antifungal agents.[3] Studies have shown that some 3-methyl-4-nitrobenzoate derivatives exhibit significant activity against various Candida species.[3] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that cause cellular damage.[4]

Furthermore, nitrobenzoate derivatives have been explored for their potential as antimycobacterial, anti-inflammatory, and anticancer agents.[4][5] For instance, some nitro-containing compounds are known to target enzymes essential for the synthesis of the mycobacterial cell wall.[5] In the context of cancer, certain nitrobenzoates have been found to inhibit cancer cell migration. The general biological activities of nitrobenzoate derivatives suggest that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Potential Signaling Pathway Involvement:

The biological activity of many nitroaromatic compounds is predicated on their reduction by cellular nitroreductases. This activation pathway is a key area of investigation in the development of targeted therapies, particularly for hypoxic tumors where nitroreductase activity is often elevated.

G Nitrobenzoate_Derivative Nitrobenzoate Derivative Nitroreductase Nitroreductase Nitrobenzoate_Derivative->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen_Species Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

General mechanism of action for nitroaromatic compounds.

Spectral Data

Table 2: NMR Data of Related Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Methyl 3-methyl-4-nitrobenzoate 8.03 (m, 1H), 7.97 (m, 2H), 3.96 (s, 3H), 2.62 (s, 3H)165.44, 152.68, 134.16, 134.07, 133.93, 128.91, 124.91, 52.99, 35.90[2]
Methyl 3-nitrobenzoate 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H)164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6[6]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While detailed studies on this specific compound are limited, the known reactivity of its functional groups and the broad biological activities of related nitrobenzoate derivatives highlight its promise as a building block for the development of novel therapeutic agents. Further research into its synthesis and applications is warranted to fully explore its utility in drug discovery.

References

Technical Guide: Physical Properties of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-formyl-4-nitrobenzoate, a chemical intermediate of interest in organic synthesis and pharmaceutical research. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The table below summarizes the known physical properties of this compound.

PropertyValue
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Melting Point 72-76 °C
Boiling Point 385.1 °C at 760 mmHg
Density 1.386 g/cm³
Appearance Solid

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed, standard methodologies for the key experiments that would be used to determine the physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of purity.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2]

  • Capillary tubes (sealed at one end)[3]

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of finely powdered, dry this compound is prepared.[3]

  • The open end of a capillary tube is pressed into the powder.[2]

  • The tube is inverted and tapped gently to pack the solid into the bottom, creating a compact column.[3]

  • The capillary tube is placed into the heating block of the melting point apparatus.[2]

  • The sample is heated at a controlled rate.[3]

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid has turned to liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

Boiling Point Determination (Capillary Method)

For small quantities of liquid, the capillary method provides an accurate boiling point.[4][5][6]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or a Thiele tube

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount of the substance (if melted) is placed in the small test tube.

  • A capillary tube is placed inside the test tube with the open end down.[4]

  • The test tube is attached to a thermometer.[7]

  • The assembly is submerged in a heating bath, ensuring the top of the sample is below the level of the heating fluid.[7]

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[5]

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]

Density Determination (Pycnometer Method)

The pycnometer method is a precise way to determine the density of a solid.[8][9]

Apparatus:

  • Pycnometer (a specific gravity bottle with a known volume)[8]

  • Analytical balance

  • A liquid in which the solid is insoluble (and of known density)

  • Thermometer

Procedure:

  • The mass of the clean, dry, and empty pycnometer is accurately measured.[8]

  • A sample of this compound is added to the pycnometer, and the total mass is measured.

  • The pycnometer is then filled with the inert liquid of known density, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.[8]

  • The total mass of the pycnometer, solid, and liquid is measured.

  • The pycnometer is emptied, cleaned, and filled completely with the same inert liquid, and its mass is measured.

  • Using the masses and the known density of the liquid, the volume of the solid and subsequently its density can be calculated.[8]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroaromatic compound such as this compound.

SynthesisWorkflow Reactants Starting Materials (e.g., Methyl 3-methylbenzoate) Nitration Nitration Reaction (HNO3 / H2SO4) Reactants->Nitration 1. Reaction Setup Quench Quenching (Ice Water) Nitration->Quench 2. Reaction Completion Filtration1 Filtration & Washing Quench->Filtration1 3. Precipitation Oxidation Side-chain Oxidation (e.g., KMnO4 or other oxidant) Filtration1->Oxidation 4. Intermediate Workup Acidic Work-up Oxidation->Workup 5. Reaction Completion Extraction Solvent Extraction Workup->Extraction 6. Isolation Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying 7. Water Removal Evaporation Solvent Evaporation Drying->Evaporation 8. Concentration Purification Purification (e.g., Recrystallization) Evaporation->Purification 9. Crude Product FinalProduct Final Product: This compound Purification->FinalProduct 10. Pure Compound

Caption: A generalized workflow for the synthesis of this compound.

References

A Comprehensive Analysis of the Molecular Weight of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed breakdown of the molecular weight of Methyl 3-formyl-4-nitrobenzoate, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C₉H₇NO₅.[1][2][3] Its structure consists of a benzene ring substituted with a methyl ester group, a formyl group, and a nitro group. The precise arrangement of these functional groups is critical for its chemical properties and reactivity.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The standard atomic weights for the relevant elements are:

  • Carbon (C): approximately 12.011 amu[4][5][6][7]

  • Hydrogen (H): approximately 1.008 amu[8][9][10][11][12]

  • Nitrogen (N): approximately 14.007 amu[13][14][15][16][17]

  • Oxygen (O): approximately 15.999 amu[18][19][20][21][22]

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of C) + (Number of Hydrogen atoms × Atomic weight of H) + (Number of Nitrogen atoms × Atomic weight of N) + (Number of Oxygen atoms × Atomic weight of O)

(9 × 12.011) + (7 × 1.008) + (1 × 14.007) + (5 × 15.999) = 209.158 amu

This value is commonly rounded to 209.16 g/mol .[1][2]

Data Summary

For clarity and ease of comparison, the quantitative data is summarized in the tables below.

Table 1: Atomic Composition of this compound

ElementSymbolCount
CarbonC9
HydrogenH7
NitrogenN1
OxygenO5

Table 2: Atomic and Molecular Weight Data

ElementAtomic Weight (amu)Contribution to Molecular Weight (amu)
Carbon (C)12.011108.099
Hydrogen (H)1.0087.056
Nitrogen (N)14.00714.007
Oxygen (O)15.99979.995
Total Molecular Weight 209.157

Note: The final calculated molecular weight may vary slightly depending on the precision of the atomic weights used.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.

MolecularWeightCalculation A Molecular Formula (C₉H₇NO₅) C Sum of (Atom Count × Atomic Weight) A->C Atom Counts B Atomic Weights (C, H, N, O) B->C Standard Values D Molecular Weight (209.16 g/mol) C->D Calculation

Caption: Logical workflow for molecular weight determination.

References

An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of methyl 3-formyl-4-nitrobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₉H₇NO₅. Its structure features a benzene ring substituted with a methyl ester group at position 1, a formyl (aldehyde) group at position 3, and a nitro group at position 4.

Systematic IUPAC Name: this compound

Key Physicochemical Data:

PropertyValueReference
Molecular Weight209.16 g/mol
Melting Point72-76 °C
AppearanceSolid
InChI KeyJHFSCEMUDKRPID-UHFFFAOYSA-N
SMILESO=C(OC)c1cc(C=O)c(cc1)--INVALID-LINK--=O

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This pathway consists of the selective oxidation of the methyl group to a formyl group, followed by the esterification of the carboxylic acid functionality.

Synthesis_Workflow 3-Methyl-4-nitrobenzoic_Acid 3-Methyl-4-nitrobenzoic Acid Oxidation Selective Oxidation 3-Methyl-4-nitrobenzoic_Acid->Oxidation 3-Formyl-4-nitrobenzoic_Acid 3-Formyl-4-nitrobenzoic Acid Oxidation->3-Formyl-4-nitrobenzoic_Acid Esterification Esterification 3-Formyl-4-nitrobenzoic_Acid->Esterification Target_Molecule This compound Esterification->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Selective Oxidation of 3-Methyl-4-nitrobenzoic Acid

The initial step focuses on the selective oxidation of the methyl group of 3-methyl-4-nitrobenzoic acid to an aldehyde. Various oxidizing agents can be employed for this transformation, with reagents like ceric ammonium nitrate (CAN) or selenium dioxide offering selectivity for the benzylic methyl group over the aromatic ring and the carboxylic acid.

Experimental Protocol (Representative):

Step 2: Esterification of 3-Formyl-4-nitrobenzoic Acid

The second step involves the esterification of the carboxylic acid group of 3-formyl-4-nitrobenzoic acid to yield the final product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the esterification of a substituted benzoic acid, which can be adapted for 3-formyl-4-nitrobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-formyl-4-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Characterization Data

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the aldehyde proton (typically in the 9-10 ppm region), and the methyl ester protons (a singlet around 3-4 ppm).
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and aldehyde, the C-O stretching of the ester, and the N-O stretching of the nitro group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

While specific spectral data for this compound is not extensively available in the public domain, data for the related compound, methyl 3-nitrobenzoate, shows characteristic peaks in its ¹H and ¹³C NMR spectra that can be used as a reference for interpreting the spectra of the target molecule.[2]

Logical Workflow for Synthesis and Characterization

The overall process from starting material to the characterized final product can be visualized as a logical workflow.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start 3-Methyl-4-nitrobenzoic Acid Oxidation Selective Oxidation Start->Oxidation Intermediate 3-Formyl-4-nitrobenzoic Acid Oxidation->Intermediate Esterification Esterification Intermediate->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Final_Data Characterization Data Spectroscopy->Final_Data

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the key structural features and a viable synthetic pathway for this compound. The proposed two-step synthesis, involving selective oxidation followed by esterification, provides a logical approach for obtaining this important synthetic intermediate. Further research to optimize the selective oxidation step and fully characterize the final product using modern spectroscopic methods will be valuable for its broader application in research and development.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for methyl 3-formyl-4-nitrobenzoate, a valuable building block in organic synthesis. The proposed route commences with the commercially available starting material, 3-methyl-4-nitrobenzoic acid, and proceeds through esterification, benzylic bromination, and subsequent oxidation to yield the target aldehyde. This guide includes detailed, step-by-step experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3-methyl-4-nitrobenzoic acid. The overall transformation is outlined below:

  • Esterification: The synthesis begins with the Fischer esterification of 3-methyl-4-nitrobenzoic acid to produce methyl 3-methyl-4-nitrobenzoate. This reaction is typically carried out in methanol with a catalytic amount of strong acid.

  • Benzylic Bromination: The methyl group of methyl 3-methyl-4-nitrobenzoate is selectively functionalized through a radical-initiated benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This step yields the key intermediate, methyl 3-(bromomethyl)-4-nitrobenzoate.

  • Oxidation to Aldehyde: The final step involves the oxidation of the benzylic bromide to the desired aldehyde. The Sommelet reaction, which utilizes hexamethylenetetramine followed by hydrolysis, is a classic and effective method for this transformation.

This multi-step approach is designed to be robust and scalable for laboratory and potential pilot-plant production.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate

This procedure details the Fischer esterification of 3-methyl-4-nitrobenzoic acid.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrobenzoic acid.

  • Add an excess of anhydrous methanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methyl-4-nitrobenzoate as a solid.

ParameterValue
Reactant 3-Methyl-4-nitrobenzoic acid
Reagents Methanol, Sulfuric acid
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield >95%
Step 2: Synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate

This protocol describes the benzylic bromination of methyl 3-methyl-4-nitrobenzoate. A similar procedure is described for a related isomer in patent US10392364B2.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or another suitable non-polar solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methyl-4-nitrobenzoate in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 3-(bromomethyl)-4-nitrobenzoate, which can be purified by recrystallization.

ParameterValue
Reactant Methyl 3-methyl-4-nitrobenzoate
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 70-80%
Step 3: Synthesis of this compound (Sommelet Reaction)

This procedure outlines the oxidation of the benzylic bromide to the aldehyde via the Sommelet reaction.

Materials:

  • Methyl 3-(bromomethyl)-4-nitrobenzoate

  • Hexamethylenetetramine (urotropine)

  • Chloroform or ethanol

  • 50% Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve methyl 3-(bromomethyl)-4-nitrobenzoate in chloroform or ethanol in a round-bottom flask.

  • Add an equimolar amount of hexamethylenetetramine and heat the mixture to reflux for 2-3 hours to form the quaternary ammonium salt.

  • After cooling, the salt may precipitate and can be collected by filtration.

  • The isolated salt is then hydrolyzed by heating with 50% aqueous acetic acid for 1-2 hours.

  • Upon cooling, the product, this compound, may precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Reactant Methyl 3-(bromomethyl)-4-nitrobenzoate
Reagents Hexamethylenetetramine, Acetic acid
Solvent Chloroform/Ethanol, Water
Reaction Time 3-5 hours (total)
Temperature Reflux
Typical Yield 50-70%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound from the starting material.

Synthesis_Workflow Start 3-Methyl-4-nitrobenzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-methyl-4-nitrobenzoate Step1->Intermediate1 Step2 Benzylic Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 3-(bromomethyl)-4-nitrobenzoate Step2->Intermediate2 Step3 Oxidation (Sommelet Reaction) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

Reaction Mechanism Pathway

The benzylic bromination step proceeds via a free-radical chain reaction mechanism.

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Succinimidyl• + HBr Succinimidyl• + HBr Succinimide + Br• Succinimide + Br• Succinimidyl• + HBr->Succinimide + Br• Ar-CH₃ + Br• Ar-CH₃ + Br• Ar-CH₂• + HBr Ar-CH₂• + HBr Ar-CH₃ + Br•->Ar-CH₂• + HBr Ar-CH₂• + Br₂ Ar-CH₂• + Br₂ Ar-CH₂Br + Br• Ar-CH₂Br + Br• Ar-CH₂• + Br₂->Ar-CH₂Br + Br• HBr + NBS HBr + NBS Succinimide + Br₂ Succinimide + Br₂ HBr + NBS->Succinimide + Br₂

Caption: Mechanism of free-radical benzylic bromination.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route to this compound. The described protocols, quantitative data, and visual aids are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

Methyl 3-formyl-4-nitrobenzoate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Introduction

This compound is an organic chemical compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a nitro group, a formyl group, and a methyl ester on a benzoate backbone, provides multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its potential applications in research and drug development.

The standard IUPAC name for the compound is This compound [1].

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 148625-35-8[1][2][3]
Molecular Formula C₉H₇NO₅[1][3][4][5]
Molecular Weight 209.16 g/mol [1][2][3]
Melting Point 72-76 °C[4]
Appearance Solid
Purity Typically ≥97%[1]
Density 1.386 g/cm³[4]
Boiling Point 385.1 °C at 760 mmHg[4]
InChI Key JHFSCEMUDKRPID-UHFFFAOYSA-N[5]
SMILES COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1[1][5]

Synthesis and Experimental Protocols

Plausible Experimental Protocol: Oxidation of Methyl 3-methyl-4-nitrobenzoate

This protocol describes a potential method for synthesizing this compound from Methyl 3-methyl-4-nitrobenzoate.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Acetonitrile (anhydrous)

  • N-Methylmorpholine N-oxide (NMO)

  • 4Å Molecular Sieves

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 3-methyl-4-nitrobenzoate in anhydrous acetonitrile, add 4Å molecular sieves.

  • Under a nitrogen atmosphere, add N-Methylmorpholine N-oxide (NMO) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture to remove the molecular sieves and other insoluble materials.

  • Wash the filtrate sequentially with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

Nitrobenzoate derivatives are significant in medicinal chemistry. While direct applications of this compound are not extensively documented, its structural motifs are present in molecules with known biological activity. Related compounds have shown potential as anticancer and antifungal agents.

  • Intermediate for PARP Inhibitors: A structurally similar compound, Methyl 3-formyl-2-nitrobenzoate, is utilized as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy[6]. This suggests that this compound could also serve as a key building block for novel PARP inhibitors or other enzyme inhibitors.

  • Anticancer Research: 4-methyl-3-nitrobenzoic acid, a related compound, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer cells[8]. The formyl and nitro groups on the benzene ring are key functionalities that can be modified to develop new antimetastasis drug candidates.

  • Antifungal Drug Candidates: Derivatives of 3-methyl-4-nitrobenzoate have been synthesized and evaluated for their antifungal activity against various Candida strains, with some compounds showing significant efficacy[9]. The core structure of this compound makes it a candidate for derivatization to explore new antifungal agents.

Mandatory Visualizations

The following diagrams illustrate the chemical structure, a plausible synthetic workflow, and the conceptual role of this compound in drug discovery.

Caption: Chemical structure of this compound.

synthesis_workflow start Methyl 3-methyl-4-nitrobenzoate (Starting Material) reaction Oxidation Reaction (Room Temperature) start->reaction reagents Reagents: N-Methylmorpholine N-oxide (NMO) Acetonitrile reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Plausible synthetic workflow for this compound.

drug_discovery_role cluster_modification Chemical Derivatization start This compound (Building Block) formyl Formyl Group Modification (e.g., Reductive Amination) start->formyl nitro Nitro Group Reduction to Amine start->nitro ester Ester Hydrolysis to Carboxylic Acid start->ester library Compound Library Synthesis formyl->library nitro->library ester->library screening High-Throughput Screening (e.g., Anticancer, Antifungal) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

References

An In-depth Technical Guide to the Spectral Data of Methyl 4-Formyl-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5). The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key spectroscopic information in a structured and accessible format. This guide includes a summary of quantitative data for Infrared (IR) and Mass Spectrometry (MS), alongside detailed experimental protocols. Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) data, predicted ¹H and ¹³C NMR data are provided for structural elucidation purposes.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for methyl 4-formyl-3-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
10.5 (Predicted)SingletAldehydic Proton (CHO)
8.5 (Predicted)DoubletAromatic Proton (ortho to NO₂)
8.2 (Predicted)Doublet of DoubletsAromatic Proton (ortho to COOCH₃)
8.0 (Predicted)DoubletAromatic Proton (ortho to CHO)
4.0 (Predicted)SingletMethyl Protons (OCH₃)

Note: The predicted ¹H NMR data is intended as a guide for spectral interpretation. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
190 (Predicted)Aldehydic Carbon (CHO)
165 (Predicted)Ester Carbonyl Carbon (COOCH₃)
150 (Predicted)Aromatic Carbon attached to NO₂
138 (Predicted)Aromatic Carbon attached to CHO
135 (Predicted)Aromatic CH
132 (Predicted)Aromatic Carbon attached to COOCH₃
130 (Predicted)Aromatic CH
128 (Predicted)Aromatic CH
53 (Predicted)Methyl Carbon (OCH₃)

Note: The predicted ¹³C NMR data is intended as a guide for spectral interpretation. Actual experimental values may vary.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960WeakAliphatic C-H Stretch (CH₃)
~2850, ~2750WeakAldehyde C-H Stretch (Fermi resonance)
~1730StrongC=O Stretch (Ester)
~1700StrongC=O Stretch (Aldehyde)
~1600, ~1470MediumAromatic C=C Bending
~1530, ~1350StrongAsymmetric and Symmetric N-O Stretch (Nitro group)
~1250StrongC-O Stretch (Ester)

Source: The IR data is based on the ATR-IR spectrum available on PubChem.[1]

Table 4: Mass Spectrometry (MS) Data

AdductPredicted m/z
[M+H]⁺210.03970
[M+Na]⁺232.02164
[M-H]⁻208.02514

Note: The mass spectrometry data is based on predicted values.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like methyl 4-formyl-3-nitrobenzoate would involve the following steps:

  • Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), would be added for chemical shift referencing.

  • Data Acquisition: The spectra would be recorded on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) would be Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts would be referenced to the internal standard.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

The provided IR spectrum was obtained using an ATR-IR spectrometer. A general procedure for this technique is as follows:

  • Instrument Setup: The ATR accessory, equipped with a suitable crystal (e.g., diamond or zinc selenide), is installed in the FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded.

  • Sample Application: A small amount of the solid methyl 4-formyl-3-nitrobenzoate sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) (Predicted Data)

The following outlines a general procedure for obtaining an EI-MS spectrum:

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of methyl 4-formyl-3-nitrobenzoate.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of Methyl 4-formyl-3-nitrobenzoate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Technical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for the spectral characterization of a chemical compound.

References

Commercial Sourcing Guide for Methyl 3-formyl-4-nitrobenzoate and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a resource for researchers, scientists, and drug development professionals seeking to procure Methyl 3-formyl-4-nitrobenzoate. It outlines key specifications from various commercial suppliers and provides a logical workflow for navigating the procurement process. It is important to note the existence of two closely related isomers, and care should be taken to select the correct compound for your specific research needs.

Isomer Specification and Sourcing

Initial research has identified two distinct isomers available commercially:

  • This compound (CAS: 148625-35-8)

  • Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5)

Below is a summary of commercial suppliers for each isomer, detailing available purity and product codes. Pricing information is typically available upon request from the individual suppliers.

Table 1: Commercial Suppliers of this compound (CAS: 148625-35-8)
SupplierPurityProduct Code/Catalog IDNotes
AChemBlock97%Q52080-
Sigma-Aldrich97%Aldrich-590657Product is listed as discontinued.
Fisher Scientific0.98CS-W005134Sold under the ChemScene brand.[1]
CP Lab Safetymin 97%-Available in 10-gram quantities.[2]
LookChem99%-Data from raw suppliers.[3]
Ambeed-148625-35-8Further documentation such as NMR and HPLC may be available.[4]
Table 2: Commercial Suppliers of Methyl 4-formyl-3-nitrobenzoate (CAS: 153813-69-5)
SupplierPurityProduct Code/Catalog IDNotes
CymitQuimica>98.0%(GC)3B-M3198Available in 1g and 5g quantities.[5]
Lab Pro Inc.Min. 98.0 (GC)M3198-1GAvailable in 1G size.[6]
CP Lab Safetymin 97%-Available in 10-gram quantities.[7]
Santa Cruz Biotechnology--Biochemical for proteomics research.[8]
Oakwood Chemical-216964-1g-

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound or its isomer are not typically provided by commercial suppliers. For methodologies regarding the synthesis, purification, or application of these compounds, researchers are advised to consult peer-reviewed scientific literature and patent databases. The synthetic routes for this compound have been mentioned in 8 articles, according to some supplier information.[3]

Procurement Workflow

The process of selecting and procuring a chemical for research purposes involves several critical steps to ensure the compound meets the specific requirements of the planned experiments. The following diagram illustrates a typical workflow for this process.

start Identify Required Compound and CAS Number search Search for Commercial Suppliers start->search compare Compare Supplier Specifications (Purity, Quantity, Price) search->compare quote Request Quotations and Lead Times compare->quote select Select Supplier and Place Order quote->select receive Receive and Verify Compound (e.g., COA, QC) select->receive

Caption: A typical workflow for the procurement of research chemicals.

This structured approach ensures that the selected chemical meets the necessary quality standards and is obtained in a timely and cost-effective manner. Researchers should always verify the Certificate of Analysis (COA) upon receipt of the compound to confirm its identity and purity before use in any experiments.

References

Methyl 3-formyl-4-nitrobenzoate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-formyl-4-nitrobenzoate (CAS No. 148625-35-8). The information presented is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound. All data is synthesized from available safety data sheets and chemical supplier information.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 148625-35-8[2][3]
Molecular Formula C₉H₇NO₅[3]
Molecular Weight 209.16 g/mol [3]
Appearance Solid[1]
Melting Point 72-76 °C[1]
Purity Typically ≥97%[1][3]
Storage Temperature Room temperature[1][3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific hazards that necessitate careful handling.

GHS ClassificationDetails
GHS Pictograms To be determined based on full SDS
Signal Word To be determined based on full SDS
Hazard Statements To be determined based on full SDS
Precautionary Statements P403: Store in a well-ventilated place. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Note: A complete GHS classification was not available in the searched documents. Users should consult the specific Safety Data Sheet provided by their supplier for full details.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Ensure adequate ventilation during use.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, dark, and well-ventilated place.[4]

  • Store at room temperature.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent exposure.

PPE_Requirements cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Glasses with Side-shields Hand_Protection Chemical-resistant Gloves Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood Handler Researcher/ Scientist Handler->Eye_Protection Wears Handler->Hand_Protection Wears Handler->Body_Protection Wears Handler->Respiratory_Protection Works in

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

First_Aid_Measures cluster_exposure Exposure Route cluster_response First Aid Response Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Soap_Water Wash off immediately with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye_Contact Rinse_with_Water Rinse thoroughly with plenty of water for at least 15 minutes. Seek medical attention. Eye_Contact->Rinse_with_Water Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting

Caption: First aid procedures for different routes of exposure to this compound.

Accidental Release Measures

In the case of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain Contain the Spill (e.g., with absorbent material) Wear_PPE->Contain Collect Collect Spilled Material Contain->Collect Dispose Dispose of Waste in Accordance with Regulations Collect->Dispose Clean Clean the Spill Area Dispose->Clean Report Report the Incident Clean->Report

Caption: Workflow for responding to an accidental spill of this compound.

Fire-Fighting Measures

Detailed information on suitable and unsuitable extinguishing media, as well as specific hazards arising from the chemical in a fire, should be obtained from the supplier-specific Safety Data Sheet. General guidance for chemical fires includes:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[3] It is recommended to hand over the waste to an authorized disposal company.

Toxicological Information

No specific quantitative toxicological data such as LD50 or LC50 values were available in the searched public documents. The compound may be irritating to the eyes, skin, and respiratory system. Users must refer to the comprehensive Safety Data Sheet from their supplier for detailed toxicological information.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation/corrosion.

This document is intended as a guide and is not a substitute for a formal risk assessment or the information provided in a manufacturer's Safety Data Sheet (SDS). Always consult the SDS for your specific product before use.

References

An In-depth Technical Guide on the Solubility of Methyl 3-formyl-4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 3-formyl-4-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility information, comprehensive experimental protocols for determining solubility, and a plausible synthetic route for the compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of a Structurally Related Compound (Methyl 3-nitrobenzoate)

SolventQualitative Solubility
EthanolSlightly Soluble[1]
EtherSlightly Soluble[1]
MethanolSlightly Soluble[1]
WaterInsoluble[1]

Note: This table is based on data for methyl 3-nitrobenzoate and serves as an estimation for the solubility of this compound.

To obtain precise quantitative data, experimental determination is necessary. The following sections outline detailed protocols for such a determination.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

2.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.[2][3][4][5]

Experimental Workflow:

G Gravimetric Solubility Determination Workflow cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of the organic solvent in a sealed vial. prep2 Equilibrate the mixture at a constant temperature using a shaker or magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure saturation. prep1->prep2 sep1 Allow the solution to stand undisturbed for several hours to allow undissolved solid to settle. prep2->sep1 sep2 Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge and decant the supernatant. sep1->sep2 analysis1 Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed container. sep2->analysis1 analysis2 Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. analysis1->analysis2 analysis3 Once the solvent is completely removed, weigh the container with the dried solute. analysis2->analysis3 calc1 Calculate the mass of the dissolved solute. analysis3->calc1 calc2 Express solubility as g/100 mL or mol/L. calc1->calc2

Caption: Gravimetric method for determining the solubility of this compound.

2.2. UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It relies on Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Workflow:

G UV-Vis Spectroscopic Solubility Determination Workflow cluster_cal Calibration Curve cluster_prep Saturated Solution Preparation cluster_analysis Analysis cluster_calc Calculation cal1 Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. cal2 Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). cal1->cal2 cal3 Plot a calibration curve of absorbance versus concentration. cal2->cal3 calc1 Use the calibration curve to determine the concentration of the diluted solution. cal3->calc1 prep1 Prepare a saturated solution as described in the gravimetric method (Section 2.1). analysis1 Filter the saturated solution to obtain a clear supernatant. prep1->analysis1 analysis2 Dilute an aliquot of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. analysis1->analysis2 analysis3 Measure the absorbance of the diluted solution at λmax. analysis2->analysis3 analysis3->calc1 calc2 Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility. calc1->calc2

Caption: UV-Vis spectroscopic method for determining the solubility of this compound.

Synthesis of this compound

Logical Synthesis Workflow:

G Plausible Synthesis Route for this compound start Starting Material: Methyl 3-formylbenzoate step1 Nitration Reaction start->step1 reagent1 Nitrating Agent: HNO3 / H2SO4 reagent1->step1 workup Work-up and Purification: (e.g., Quenching with ice, filtration, washing, recrystallization) step1->workup product Product: This compound workup->product

Caption: A logical workflow for the synthesis of this compound via nitration.

Disclaimer: The information provided in this document is intended for research and development purposes. The qualitative solubility data is based on a structurally similar compound and should be experimentally verified for this compound. The proposed synthesis is a logical pathway and may require optimization. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-4-nitrobenzoate is a substituted aromatic compound with the chemical formula C₉H₇NO₅. While not a widely studied molecule, its structural features—a methyl ester, a formyl group, and a nitro group on a benzene ring—make it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis pathway based on related compounds, and a discussion of its potential, yet currently undocumented, applications. Due to the limited specific historical and application data for this exact isomer, this guide draws upon established chemical principles and documented procedures for structurally similar molecules to provide a robust framework for researchers.

Introduction and Historical Context

The specific discovery and a detailed historical timeline for this compound are not well-documented in readily available scientific literature. It is likely that this compound, like many substituted nitrobenzoic acids and their esters, emerged from the broader advancements in aromatic chemistry and nitration techniques that were extensively developed in the late 19th and early 20th centuries. The synthesis and study of such compounds were often driven by the need for intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.

The presence of the nitro group, a strong electron-withdrawing group, and the formyl group, a versatile reactive handle, on a benzoic acid ester backbone suggests its utility as a building block in multi-step organic syntheses. Researchers likely prepared and utilized this compound as a stepping stone towards more complex molecular targets without extensive documentation of the intermediate itself.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₇NO₅--INVALID-LINK--
Molecular Weight 209.16 g/mol --INVALID-LINK--
CAS Number 148625-35-8--INVALID-LINK--
Melting Point 72-76 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. This pathway leverages a well-documented esterification reaction followed by a selective oxidation of the benzylic methyl group.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation 3-methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid Methyl_3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate 3-methyl-4-nitrobenzoic_acid->Methyl_3-methyl-4-nitrobenzoate Methanol, H₂SO₄ (cat.), Reflux Methyl_3-formyl-4-nitrobenzoate This compound Methyl_3-methyl-4-nitrobenzoate->Methyl_3-formyl-4-nitrobenzoate Oxidizing Agent (e.g., NBS, light)

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a documented procedure for the synthesis of a related compound, Methyl 3-methyl-4-nitrobenzoate[1], and proposes a subsequent oxidation step.

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate [1]

  • Materials:

    • 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol)

    • Methanol (100 mL)

    • Concentrated Sulfuric Acid (2 mL)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

    • Reflux the solution for 4 hours.

    • After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.

    • Dilute the residue with water (100 mL) and extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine (100 mL each).

    • Dry the organic layer over MgSO₄, filter, and concentrate to obtain Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.

Step 2: Synthesis of this compound (Proposed)

  • Materials:

    • Methyl 3-methyl-4-nitrobenzoate (from Step 1)

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon Tetrachloride (CCl₄) or a suitable non-polar solvent

    • A light source (e.g., a sunlamp) if using photochemical initiation

    • A suitable workup procedure involving hydrolysis of the intermediate dibromomethyl compound (e.g., with silver nitrate in aqueous acetone or calcium carbonate in water).

  • Procedure (General Outline):

    • Dissolve Methyl 3-methyl-4-nitrobenzoate in CCl₄.

    • Add NBS and a catalytic amount of a radical initiator (AIBN or BPO).

    • Heat the mixture to reflux, and if necessary, irradiate with a light source to initiate the reaction.

    • Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the benzylic bromide intermediate.

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure.

    • The resulting crude benzylic bromide can then be hydrolyzed to the aldehyde. This is a critical step and various methods exist. One common method is the Sommelet reaction or hydrolysis using a mild base.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Development

While no specific applications of this compound in drug development are currently documented, its structure suggests potential as a key intermediate. The formyl group is a versatile functional group that can undergo a variety of chemical transformations, including:

  • Reductive amination: to introduce amine functionalities, which are prevalent in many drug molecules.

  • Wittig reaction: to form alkenes, allowing for the extension of carbon chains.

  • Oxidation: to the corresponding carboxylic acid, providing another site for modification.

  • Condensation reactions: to form various heterocyclic structures, which are common scaffolds in medicinal chemistry.

The nitro group can be reduced to an amine, which can then be further functionalized. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[2].

The logical relationship for its potential use as a synthetic intermediate is depicted below:

Applications Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Oxidation Oxidation Start->Oxidation Condensation Condensation Start->Condensation Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Amine_Derivatives Amine Derivatives Reductive_Amination->Amine_Derivatives Alkene_Derivatives Alkene Derivatives Wittig_Reaction->Alkene_Derivatives Carboxylic_Acid_Derivatives Carboxylic Acid Derivatives Oxidation->Carboxylic_Acid_Derivatives Heterocycles Heterocyclic Compounds Condensation->Heterocycles Aniline_Derivatives Aniline Derivatives Nitro_Reduction->Aniline_Derivatives

References

An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-4-nitrobenzoate is a substituted aromatic carbonyl compound with potential applications as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry. This technical guide provides a comprehensive overview of its key chemical properties, a proposed synthetic protocol, and an analysis of its potential, though currently underexplored, role in drug discovery. The strategic placement of the formyl, nitro, and methyl ester functionalities on the benzene ring makes it a subject of interest for structure-activity relationship (SAR) studies.

Chemical Properties

This compound is a solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 5-Methoxycarbonyl-2-nitrobenzaldehyde
CAS Number 148625-35-8[1][2][3]
Molecular Formula C₉H₇NO₅[1][3]
Molecular Weight 209.16 g/mol [1][3]
Melting Point 72-76 °C[1]
Appearance Solid[1]
InChI 1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3[1]
SMILES COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and procedures for analogous compounds. A potential pathway involves the oxidation of a methyl group precursor.

Proposed Experimental Protocol: Oxidation of Methyl 3-methyl-4-nitrobenzoate

This proposed method is adapted from synthetic procedures for similar transformations.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Chromium trioxide (CrO₃)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-methyl-4-nitrobenzoate in a mixture of acetic anhydride and dichloromethane at 0 °C.

  • Oxidation: Slowly add a pre-cooled solution of chromium trioxide in concentrated sulfuric acid to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-cold water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve Methyl 3-methyl-4-nitrobenzoate in Acetic Anhydride/DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddOxidant Slowly add CrO3/H2SO4 solution Cool->AddOxidant Monitor Monitor by TLC AddOxidant->Monitor Quench Quench with ice-water Monitor->Quench Separate Separate organic layer Quench->Separate Wash Wash with NaHCO3 and brine Separate->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Column Chromatography Concentrate->Column Characterize Characterize Product Column->Characterize

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectral Analysis

Predicted ¹H NMR Spectrum (in CDCl₃)
  • ~10.5 ppm (s, 1H): Aldehydic proton (-CHO).

  • ~8.5-8.0 ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.

  • ~4.0 ppm (s, 3H): Methyl ester protons (-COOCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • ~188 ppm: Aldehydic carbon.

  • ~165 ppm: Ester carbonyl carbon.

  • ~150-120 ppm: Aromatic carbons.

  • ~53 ppm: Methyl ester carbon.

Predicted Infrared (IR) Spectrum
  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2850, 2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).

  • ~1730 cm⁻¹: Ester C=O stretch.

  • ~1700 cm⁻¹: Aldehyde C=O stretch.

  • ~1530 and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

  • ~1250 cm⁻¹: Ester C-O stretch.

Reactivity and Potential in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the formyl, nitro, and methyl ester moieties.

  • The Formyl Group: The aldehyde is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form Schiff bases, oximes, and hydrazones. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

  • The Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a key transformation for introducing diversity in drug scaffolds.

  • The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Structure-Activity Relationship (SAR) Considerations

While no specific biological activity has been reported for this compound, its structure is a valuable scaffold for SAR studies. The presence of ortho- and para-directing groups (formyl and nitro, respectively, relative to the ester) allows for systematic modification to explore their impact on biological targets. For instance, related nitro-substituted benzaldehydes have been investigated for their roles in the generation of azomethine ylides for cycloaddition reactions, a powerful tool in constructing complex heterocyclic systems.

Potential as an Intermediate in Drug Synthesis

The trifunctional nature of this molecule makes it a potentially useful intermediate in the synthesis of pharmaceuticals. For example, the isomeric compound, Methyl 3-formyl-2-nitrobenzoate, is a known intermediate in the synthesis of PARP inhibitors like Niraparib.[4] This suggests that this compound could serve a similar role in the synthesis of novel therapeutic agents. The general class of substituted nitroaromatic compounds has been explored for a range of biological activities, including anticancer and antimicrobial properties.

Logical Relationship Diagram:

G cluster_reactivity Chemical Reactivity cluster_application Potential Applications in Drug Discovery Molecule This compound Formyl Formyl Group (Condensation, Oxidation, Reduction) Molecule->Formyl Nitro Nitro Group (Reduction to Amine) Molecule->Nitro Ester Methyl Ester (Hydrolysis, Amidation) Molecule->Ester SAR Structure-Activity Relationship Studies Formyl->SAR Nitro->SAR Ester->SAR Intermediate Intermediate for Complex Molecules SAR->Intermediate Scaffold Scaffold for Bioactive Compounds Intermediate->Scaffold

Caption: Reactivity and potential applications of this compound in drug discovery.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with a rich potential for applications in organic synthesis and medicinal chemistry. While its biological activities have not yet been extensively explored, its structural features make it an attractive candidate for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential in the field of drug discovery.

References

A Technical Guide to Methyl 3-formyl-4-nitrobenzoate: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-formyl-4-nitrobenzoate, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a representative synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds. The data for this compound is summarized in the table below.

PropertyValue
Melting Point72-76 °C
Boiling Point385.1 °C at 760 mmHg

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, alongside a representative synthesis of a related nitrobenzoate compound.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Sample of this compound

  • Heating bath fluid (e.g., silicone oil)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The packed capillary tube is placed in the melting point apparatus. The thermometer bulb should be positioned level with the sample.

  • Heating: The heating bath is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Determination of Boiling Point: Capillary Method

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

  • Thiele tube or other suitable heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Sample of the liquid compound (if this compound were in liquid form)

  • Heating bath fluid

Procedure:

  • Sample Preparation: A few drops of the liquid are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in the heating bath within the Thiele tube. The sample should be level with the thermometer bulb.

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.

  • Recording: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Representative Synthetic Workflow: Preparation of Methyl 3-nitrobenzoate

Materials and Reagents:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Beakers, flasks, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Cooling: 2.0 g of methyl benzoate is placed in a small conical flask, which is then cooled in an ice-water bath.[3]

  • Acid Addition: 4.0 cm³ of concentrated sulfuric acid is slowly added to the cooled methyl benzoate.[3]

  • Nitrating Mixture Preparation: In a separate test tube, 1.5 cm³ of concentrated nitric acid is combined with 1.5 cm³ of concentrated sulfuric acid. This nitrating mixture is also cooled in the ice bath.[3]

  • Nitration Reaction: The nitrating mixture is added dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture remains below 6 °C.[3][4]

  • Reaction Completion: After the addition is complete, the mixture is allowed to stand at room temperature for 15 minutes.[3]

  • Precipitation: The reaction mixture is then poured over crushed ice, causing the solid product, methyl 3-nitrobenzoate, to precipitate.[3][4]

  • Isolation: The solid product is collected by vacuum filtration using a Buchner funnel and washed with cold water.[2][3]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final pure product.[2][5]

SynthesisWorkflow MB Methyl Benzoate Reaction Nitration Reaction (Ice Bath, < 6°C) MB->Reaction Acids Conc. H₂SO₄ + Conc. HNO₃ Acids->Reaction Precipitation Pour onto Ice Reaction->Precipitation Mixture Filtration Vacuum Filtration Precipitation->Filtration Solid Product Purification Recrystallization (Methanol) Filtration->Purification Crude Product Product Methyl 3-nitrobenzoate Purification->Product Pure Product

References

Methodological & Application

Application Notes and Protocols: Reactions of Methyl 3-formyl-4-nitrobenzoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-formyl-4-nitrobenzoate as a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below are designed to guide researchers in the preparation of a variety of nitrogen-containing derivatives through reactions with primary, secondary, and diamines.

Introduction

This compound is a bifunctional aromatic compound containing both an aldehyde and a methyl ester group, activated by a nitro group in the ortho position to the formyl group. This electronic arrangement makes the formyl group highly susceptible to nucleophilic attack by amines, enabling a range of important chemical transformations. These reactions are foundational for the synthesis of diverse molecular scaffolds, including Schiff bases, secondary and tertiary amines, and heterocyclic systems, which are of significant interest in drug discovery and materials science.

This document outlines detailed protocols for three key reaction types:

  • Schiff Base Formation: The condensation reaction with primary amines to yield imines.

  • Reductive Amination: The formation of secondary and tertiary amines via in-situ or stepwise reduction of the initially formed imine or enamine.

  • Cyclocondensation Reactions: The synthesis of heterocyclic structures, such as benzodiazepines, through reaction with bifunctional amines.

Schiff Base Formation with Primary Amines

The reaction of this compound with primary amines readily forms Schiff bases (imines). This condensation is typically carried out in a suitable solvent with or without catalytic acid. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating the reaction.

General Reaction Pathway

Schiff_Base_Formation cluster_reactants cluster_product reactant1 This compound product Schiff Base reactant1->product Solvent, Δ (e.g., Ethanol, Toluene) reactant2 +   R-NH2 (Primary Amine) reactant2->product

Caption: General scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base with an Aromatic Amine

This protocol is adapted from general procedures for the synthesis of Schiff bases from aromatic aldehydes and anilines.

Materials:

  • This compound

  • Substituted Aniline (e.g., Aniline, p-toluidine, p-anisidine)

  • Ethanol or Toluene

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.

  • To this solution, add the substituted aniline (1.05 eq.).

  • If required, add a catalytic amount of glacial acetic acid (1-2 drops).

  • The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Data Presentation: Representative Schiff Base Synthesis
AmineProduct StructureYield (%)M.p. (°C)Analytical Data (Predicted)
AnilineMethyl 3-((phenylimino)methyl)-4-nitrobenzoate>90-¹H NMR: δ 8.5-9.0 (s, 1H, -CH=N-), 7.2-8.4 (m, 8H, Ar-H), 3.9 (s, 3H, -OCH₃). IR (cm⁻¹): ~1625 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂).
p-ToluidineMethyl 3-(((4-methylphenyl)imino)methyl)-4-nitrobenzoate>90-¹H NMR: δ 8.5-9.0 (s, 1H, -CH=N-), 7.1-8.4 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). IR (cm⁻¹): ~1625 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂).
n-ButylamineMethyl 3-((butylimino)methyl)-4-nitrobenzoate>85-¹H NMR: δ 8.3-8.8 (t, 1H, -CH=N-), 7.8-8.3 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.6 (t, 2H, N-CH₂-), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H). IR (cm⁻¹): ~1640 (C=N), ~1720 (C=O), ~1520 & 1340 (NO₂).

Note: The yields and melting points are estimations based on similar reactions and require experimental verification.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This can be performed in a one-pot reaction where the amine and a reducing agent are present together with the aldehyde, or in a stepwise manner where the Schiff base is first isolated and then reduced.

General Reaction Pathway

Reductive_Amination cluster_reactants cluster_product reactant1 This compound product Substituted Amine reactant1->product Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reactant2 +   R1R2NH (Primary or Secondary Amine) reactant2->product

Caption: General scheme for reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol is based on established procedures for the reductive amination of aromatic aldehydes.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine, Diethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCM, add the amine (1.1 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add the reducing agent (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Products
AmineProduct StructureYield (%)M.p. (°C)Analytical Data (Predicted)
BenzylamineMethyl 3-((benzylamino)methyl)-4-nitrobenzoate70-85-¹H NMR: δ 7.2-8.3 (m, 8H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, N-CH₂-Ar), 2.5 (br s, 1H, NH). IR (cm⁻¹): ~3350 (N-H), ~1720 (C=O), ~1520 & 1340 (NO₂).
DiethylamineMethyl 3-((diethylamino)methyl)-4-nitrobenzoate65-80-¹H NMR: δ 7.8-8.3 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.7 (s, 2H, Ar-CH₂-N), 2.6 (q, 4H, N-(CH₂)₂), 1.1 (t, 6H, -(CH₃)₂). IR (cm⁻¹): ~1720 (C=O), ~1520 & 1340 (NO₂).

Note: The yields and melting points are estimations based on similar reactions and require experimental verification.

Cyclocondensation with Diamines

This compound can undergo cyclocondensation reactions with diamines, such as o-phenylenediamine, to form heterocyclic structures like benzodiazepines. These reactions often proceed in the presence of an acid catalyst.

General Reaction Pathway

Cyclocondensation cluster_reactants cluster_product reactant1 This compound product Benzodiazepine Derivative reactant1->product Solvent, Catalyst (e.g., Acetic Acid) reactant2 +   o-Phenylenediamine reactant2->product

Application Notes and Protocols for the Use of Methyl 3-formyl-4-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-nitrobenzoate is a versatile bifunctional aromatic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. The presence of an aldehyde group ortho to a nitro group, along with a meta-disposed methoxycarbonyl group, provides multiple reactive sites for cyclization and functionalization reactions. This unique arrangement makes it a key precursor for the synthesis of quinolines, quinazolines, and other fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

These application notes provide an overview of the key synthetic strategies employing this compound and offer detailed protocols for the preparation of important heterocyclic cores.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis revolve around the reactivity of the ortho-nitroaldehyde functionality. The most prominent transformations include:

  • Friedländer Annulation for Quinolines: The in-situ reduction of the nitro group to an amine, followed by condensation with a compound containing an active methylene group, is a powerful method for constructing the quinoline skeleton. This one-pot reaction is highly efficient and allows for the synthesis of a wide range of substituted quinoline-7-carboxylates.

  • Reductive Cyclization for Benzimidazoles and Quinazolines: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with various electrophiles. For instance, reaction with aldehydes or their equivalents after reduction leads to benzimidazoles, while reaction with a one-carbon source can yield quinazolinones.

  • Cyclocondensation with Diamines for Quinoxalines: Although less common, the aldehyde group can react with 1,2-diamines to form quinoxaline derivatives. This typically requires prior reduction of the nitro group.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Substituted-quinoline-7-carboxylates via Domino Nitro Reduction-Friedländer Annulation

This protocol describes a one-pot synthesis of quinoline derivatives from this compound and an active methylene compound, proceeding through an in-situ reduction of the nitro group.[1]

Reaction Scheme:

Materials:

  • This compound

  • Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone, cyclopentanone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in a mixture of ethanol and acetic acid (5:1, 12 mL), add iron powder (4.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired Methyl 2-substituted-quinoline-7-carboxylate.

Quantitative Data:

The yields of this reaction are generally good and depend on the active methylene compound used.

Active Methylene CompoundProductYield (%)Reference
Ethyl acetoacetateMethyl 2-methyl-3-ethoxycarbonylquinoline-7-carboxylate75-85[1]
AcetylacetoneMethyl 2-methyl-3-acetylquinoline-7-carboxylate80-90[1]
CyclopentanoneMethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-7-carboxylate70-80[1]

Logical Workflow for Friedländer Annulation:

Friedlander_Annulation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start1 This compound step1 In-situ Reduction of Nitro Group (Fe/AcOH) start1->step1 start2 Active Methylene Compound start2->step1 step2 Condensation and Cyclization step1->step2 end_product Methyl 2-Substituted-quinoline-7-carboxylate step2->end_product

Caption: Workflow for the synthesis of quinolines via Friedländer annulation.

Protocol 2: Synthesis of Methyl 2-Arylbenzimidazole-6-carboxylate

This protocol outlines the synthesis of benzimidazole derivatives from this compound. The process involves the initial reduction of the nitro group to an amine, followed by condensation with an aromatic aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Oxidant (e.g., air, nitrobenzene)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol) in concentrated hydrochloric acid (1 mL).

  • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 3-amino-4-formylbenzoate. This intermediate is often used in the next step without further purification.

Step 2: Oxidative Cyclization

  • Dissolve the crude Methyl 3-amino-4-formylbenzoate (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in glacial acetic acid (10 mL).

  • Heat the reaction mixture to 100 °C and allow air to bubble through the solution (or add a mild oxidant like nitrobenzene).

  • Monitor the reaction by TLC until completion (typically 4-6 hours).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure Methyl 2-arylbenzimidazole-6-carboxylate.

Quantitative Data:

The yields for this two-step synthesis are generally moderate to good.

Aromatic AldehydeProductOverall Yield (%)
BenzaldehydeMethyl 2-phenylbenzimidazole-6-carboxylate60-75
4-ChlorobenzaldehydeMethyl 2-(4-chlorophenyl)benzimidazole-6-carboxylate65-80
4-MethoxybenzaldehydeMethyl 2-(4-methoxyphenyl)benzimidazole-6-carboxylate60-70

Signaling Pathway for Benzimidazole Synthesis:

Benzimidazole_Synthesis A This compound B Reduction (e.g., SnCl2/HCl) A->B C Methyl 3-amino-4-formylbenzoate B->C E Condensation C->E D Aromatic Aldehyde D->E F Schiff Base Intermediate E->F G Oxidative Cyclization F->G H Methyl 2-Arylbenzimidazole-6-carboxylate G->H

Caption: Pathway for the synthesis of benzimidazoles.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and efficient methods for the preparation of quinoline and benzimidazole derivatives. These foundational methods can be adapted and expanded by researchers to generate diverse libraries of heterocyclic compounds for drug discovery and development programs. The strategic placement of functional groups on the starting material allows for the introduction of various substituents into the final heterocyclic products, enabling the fine-tuning of their physicochemical and biological properties.

References

Application Notes and Protocols: Methyl 3-formyl-4-nitrobenzoate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-nitrobenzoate is a valuable organic intermediate possessing a unique combination of functional groups: a methyl ester, a formyl group (aldehyde), and a nitro group attached to a benzene ring. This trifunctional nature makes it a highly versatile building block for the synthesis of a variety of complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The electron-withdrawing nature of the nitro and ester groups activates the aldehyde for nucleophilic attack, a key step in many carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential API candidates, with a focus on dihydropyridine-based calcium channel blockers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [1][2]
CAS Number 148625-35-8[1]
Appearance Solid[1]
Melting Point 72-76 °C[1]
Assay ≥97%[1]
InChI Key JHFSCEMUDKRPID-UHFFFAOYSA-N[1]
SMILES [H]C(=O)c1cc(ccc1--INVALID-LINK--=O)C(=O)OC[1]

Application in API Synthesis: Dihydropyridine Scaffolds

This compound is an ideal precursor for the synthesis of 1,4-dihydropyridine (DHP) derivatives. DHPs are a prominent class of L-type calcium channel blockers used in the treatment of hypertension and angina. The classical method for synthesizing the DHP ring is the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).

The general scheme for the Hantzsch synthesis using this compound is depicted below. The reaction leads to the formation of a highly functionalized dihydropyridine ring, a core scaffold in numerous blockbuster drugs such as Nifedipine, Amlodipine, and Felodipine. The presence of the nitro group and the methyl ester on the phenyl ring of the starting material allows for further structural modifications to fine-tune the pharmacological properties of the final compound.

Logical Workflow for Dihydropyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product M3F4NB This compound Reaction Hantzsch Condensation M3F4NB->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia/Ammonium Acetate Ammonia->Reaction DHP Dihydropyridine Derivative Reaction->DHP

Caption: Workflow for Hantzsch dihydropyridine synthesis.

Experimental Protocol: Generalized Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

  • This compound (1.0 eq.)

  • Ethyl acetoacetate (2.2 eq.)

  • Ammonium acetate (1.2 eq.)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.2 eq.).

  • Add ethanol as the solvent (a typical concentration is 0.5-1.0 M with respect to the aldehyde).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to afford the pure dihydropyridine derivative.

Expected Yield:

Yields for Hantzsch reactions can vary widely depending on the specific substrates and reaction conditions, but are often in the range of 60-90%.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The APIs synthesized from this compound, such as dihydropyridine derivatives, primarily act on L-type calcium channels. Understanding their mechanism of action is crucial for drug development.

Calcium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_Channel L-type Calcium Channel Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel Influx Contraction Smooth Muscle Contraction Ca_ion_in->Contraction Stimulates DHP Dihydropyridine API DHP->Ca_Channel Blocks

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Potential for Broader Applications

While the Hantzsch reaction is a primary application, the unique functionality of this compound opens avenues for its use in synthesizing other classes of APIs. For instance, the isomeric compound, Methyl 3-formyl-2-nitrobenzoate, is a known key intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] This suggests that this compound could also serve as a valuable building block for the synthesis of other targeted therapies, where the nitro and formyl groups can be elaborated into more complex heterocyclic systems.

Conclusion

This compound is a high-value building block for the synthesis of APIs. Its utility is prominently demonstrated in the construction of dihydropyridine scaffolds, a cornerstone of cardiovascular medicine. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to leverage this versatile intermediate in their synthetic endeavors. Further exploration of its reactivity will undoubtedly unveil new applications in the synthesis of a diverse range of therapeutic agents.

References

Application Notes and Protocols for the Derivatization of Methyl 3-formyl-4-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Methyl 3-formyl-4-nitrobenzoate, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed experimental protocols for key transformations, presents quantitative biological activity data for structurally related compounds, and visualizes synthetic workflows and relevant biological mechanisms.

Introduction to this compound as a Medicinal Chemistry Scaffold

This compound is a valuable starting material in medicinal chemistry due to its distinct functional groups that allow for selective modifications. The aromatic nitro group is a well-known pharmacophore that can be reduced to generate reactive nitrogen species, a mechanism exploited in several antimicrobial agents. The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries. Derivatization at these sites can lead to the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents.

Derivatization Strategies and Experimental Protocols

The primary sites for derivatization on this compound are the formyl (aldehyde) group and the nitro group. The following protocols are adapted from established procedures for structurally similar aromatic aldehydes and nitroarenes.

The aldehyde group is amenable to condensation reactions to form Schiff bases (imines), and carbon-carbon bond-forming reactions such as the Knoevenagel condensation to produce α,β-unsaturated compounds.

Protocol 1: Synthesis of Schiff Bases via Condensation

Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. These derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4]

  • Materials:

    • This compound

    • Substituted primary amine (e.g., aniline, p-chloroaniline) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in hot absolute ethanol in a round-bottom flask.

    • In a separate flask, dissolve the substituted primary amine (1.0 eq) in hot absolute ethanol.

    • Add the amine solution to the aldehyde solution with stirring.

    • Add a few drops of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Experimental Workflow for Schiff Base Synthesis:

    G A Dissolve this compound and primary amine in Ethanol B Add catalytic Glacial Acetic Acid A->B C Reflux for 3-4 hours (Monitor by TLC) B->C D Cool to Room Temperature C->D E Filter and wash with cold Ethanol D->E F Dry under vacuum to obtain Schiff Base Derivative E->F

    Figure 1. General workflow for Schiff base synthesis.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form α,β-unsaturated products like chalcone precursors.[5]

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

    • Piperidine (catalytic amount)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[5]

  • Experimental Workflow for Knoevenagel Condensation:

    G A Dissolve this compound and active methylene compound in Ethanol B Add catalytic Piperidine A->B C Reflux for 2-3 hours (Monitor by TLC) B->C D Cool to Room Temperature C->D E Filter and wash with cold Ethanol D->E F Dry under vacuum to obtain α,β-unsaturated derivative E->F

    Figure 2. General workflow for Knoevenagel condensation.

The nitro group is a key pharmacophore that can be selectively reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties and biological activity of the molecule.

Protocol 3: Selective Reduction of the Nitro Group

A common challenge is the reduction of the nitro group without affecting the aldehyde or ester functionalities. Tin(II) chloride is an effective reagent for this selective transformation.[6]

  • Materials:

    • This compound derivative

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethyl acetate or Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the nitroaromatic compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (5.0 eq) to the solution.

    • Heat the reaction mixture at reflux (70-80 °C) under a nitrogen atmosphere for 3-5 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it over ice.

    • Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is basic (pH 7-8) to precipitate tin salts.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.[6]

  • Workflow for Selective Nitro Group Reduction:

    G A Dissolve nitroaromatic compound in Ethyl Acetate B Add SnCl2.2H2O (5 eq) A->B C Reflux for 3-5 hours (Monitor by TLC) B->C D Cool and pour into ice C->D E Basify with 5% NaHCO3 and extract with Ethyl Acetate D->E F Dry and concentrate to obtain Amino derivative E->F

    Figure 3. General workflow for selective nitro reduction.

Biological Activity of Structurally Related Derivatives

While specific biological data for derivatives of this compound is limited, studies on analogous structures provide valuable insights into their potential therapeutic applications.

Schiff bases and chalcones derived from nitrobenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity of a Schiff Base Derived from 4-Nitrobenzaldehyde [1][2][3][4]

CompoundCell LineIC₅₀ (µg/mL)Exposure Time
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.6872 h
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal Human Gingival Fibroblasts)977.2472 h

Table 2: Cytotoxicity of Nitro-Substituted Chalcones Against Cancer Cell Lines [7]

Compound ClassCell LineIC₅₀ Range (µM)
Polymethoxylated chalcones with nitro groupsMCF-7 (Breast)1.33 - 172.20
Chalcones with NO₂ and CF₃ groupsT lymphocytes6.1 - 8.9
Chalcones with NO₂ and CF₃ groupsJurkat (Leukemia)3.9 - 15.0

Hydrazone derivatives of nitro-substituted aromatic aldehydes have been investigated for their antimicrobial properties.

Table 3: Antimicrobial Activity of Hydrazone Derivatives [8][9][10]

Compound ClassOrganismMIC (µg/mL)
Phenyl hydrazone derivative of a formyl pyrazoleS. aureus, MRSA, B. subtilis25
4-Trifluoromethyl phenyl hydrazone derivativeGram-positive bacteria0.78
4-Bromophenyl hydrazone derivativeA. baumannii0.78
Ethylparaben hydrazide-hydrazone derivativeS. aureus2
Isonicotinic acid hydrazide-hydrazone derivativeGram-positive bacteria1.95 - 7.81

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by nitroreductase enzymes present in target cells (e.g., bacteria, cancer cells).[11][12][13] This process generates reactive nitrogen species that can lead to cellular damage and cell death.

  • Generalized Mechanism of Action:

    G cluster_cell Target Cell (e.g., Bacterium) Nitroreductase Nitroreductase (Enzyme) RNS Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->RNS 2e- reduction Damage Cellular Damage (DNA, Proteins) RNS->Damage Death Cell Death (Apoptosis/Lysis) Damage->Death Prodrug Nitroaromatic Prodrug (R-NO2) Prodrug->Nitroreductase Enters Cell

    Figure 4. Reductive activation of nitroaromatic compounds.

This mechanism involves a two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to hydroxylamine and eventually an amino group. These intermediates are highly reactive and can cause oxidative stress, DNA damage, and enzyme inhibition, ultimately leading to cell death.[11][13]

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. The synthetic protocols and biological data presented in these application notes, derived from closely related structures, provide a solid foundation for researchers to design and synthesize novel derivatives with potential anticancer and antimicrobial activities. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.

References

Application Notes and Protocols: Methyl 3-formyl-4-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-formyl-4-nitrobenzoate in various organic synthesis reactions. This versatile building block, featuring an aldehyde, a nitro group, and a methyl ester on an aromatic ring, serves as a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocycles and pharmacologically active compounds.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 148625-35-8
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol
Appearance Solid
Melting Point 72-76 °C
SMILES COC(=O)c1cc(c(cc1)C=O)--INVALID-LINK--[O-][1]
InChI InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3

Wittig Reaction for Stilbene Synthesis

The aldehyde functionality of this compound readily undergoes Wittig olefination to produce stilbene derivatives. These compounds are important precursors for various dyes, pharmaceuticals, and materials. The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.[2][3][4]

Reaction Scheme:

Wittig_Reaction M3F4NB This compound Stilbene Stilbene Derivative M3F4NB->Stilbene + Ylide, Base, Solvent TPO Triphenylphosphine oxide Ylide Phosphonium Ylide (R-CH=PPh3) Ylide->Stilbene Stilbene->TPO +

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol:

This protocol is adapted from general Wittig reaction procedures and tailored for this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.

Quantitative Data (Hypothetical):

Reactant (Phosphonium Salt)ProductYield (%)
Benzyltriphenylphosphonium chlorideMethyl 4-nitro-3-(2-phenylvinyl)benzoate85-95
(4-Methoxybenzyl)triphenylphosphonium chlorideMethyl 3-(2-(4-methoxyphenyl)vinyl)-4-nitrobenzoate80-90

Aldol Condensation for Chalcone Synthesis

This compound can react with acetophenones or other enolizable ketones in a Claisen-Schmidt condensation (a type of aldol condensation) to form chalcones.[5][6][7] Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.

Reaction Scheme:

Aldol_Condensation M3F4NB This compound Chalcone Chalcone Derivative M3F4NB->Chalcone + Ketone, Base (e.g., NaOH), EtOH Ketone Acetophenone Derivative (R-CO-CH3) Ketone->Chalcone Water H2O Chalcone->Water +

Caption: General scheme of the Aldol condensation to form chalcones.

Experimental Protocol:

This protocol is based on a known procedure for the synthesis of 3-nitrochalcone and has been adapted for this compound.[8]

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ice-cold water

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Dissolve this compound (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol in a flask with stirring.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data (Hypothetical):

Reactant (Ketone)ProductYield (%)
AcetophenoneMethyl 3-(3-oxo-3-phenylprop-1-en-1-yl)-4-nitrobenzoate80-90
4'-MethoxyacetophenoneMethyl 3-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-4-nitrobenzoate75-85

Reductive Amination for Amine Synthesis

The aldehyde group of this compound can be converted to an amine via reductive amination. This reaction is a cornerstone for the synthesis of a vast array of primary, secondary, and tertiary amines, which are prevalent in pharmaceuticals and agrochemicals.[9][10][11]

Workflow Diagram:

Reductive_Amination_Workflow start Start reactants Mix this compound and Amine (R-NH2) in Solvent start->reactants imine_formation Imine Formation (Optional: acid catalyst) reactants->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Workup reduction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying and Purification extraction->purification product Final Amine Product purification->product

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol:

This is a general protocol for reductive amination that can be applied to this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Quantitative Data (Hypothetical):

Reactant (Amine)ProductYield (%)
BenzylamineMethyl 3-((benzylamino)methyl)-4-nitrobenzoate70-85
MorpholineMethyl 3-(morpholinomethyl)-4-nitrobenzoate75-90

These protocols provide a foundation for the utilization of this compound in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

Application of Methyl 3-formyl-4-nitrobenzoate in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-nitrobenzoate is a versatile aromatic compound featuring three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination of functionalities makes it a valuable precursor for the synthesis of a variety of advanced materials. The nitro and ester groups can be chemically modified to yield reactive amine and carboxylic acid functionalities, respectively, which are key for polymerization and coordination chemistry. The aldehyde group provides a site for conjugation and further functionalization. This document outlines detailed application notes and protocols for the use of this compound in the synthesis of high-performance polyamides, functional metal-organic frameworks (MOFs), and fluorescent sensors.

I. Synthesis of High-Performance Aromatic Polyamides

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound can be converted into a diamino dicarboxylic acid monomer, which can then be polymerized to form a novel polyamide with potentially enhanced processability due to the presence of a pendant aldehyde group.

Monomer Synthesis: From this compound to 3-formyl-4-aminobenzoic acid

The first step involves the selective reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid.

Experimental Protocol: Synthesis of 3-formyl-4-aminobenzoic acid

  • Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Methanol, Water, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of methanol and water.

    • Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • To the aqueous residue, add a solution of sodium hydroxide (2-3 equivalents) and heat to reflux to facilitate the hydrolysis of the methyl ester.

    • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-formyl-4-aminobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Monomer_Synthesis This compound This compound Reduction & Hydrolysis Reduction & Hydrolysis This compound->Reduction & Hydrolysis Fe, NH4Cl, MeOH/H2O NaOH(aq) 3-formyl-4-aminobenzoic acid 3-formyl-4-aminobenzoic acid Reduction & Hydrolysis->3-formyl-4-aminobenzoic acid

Fig. 1: Synthesis of the polyamide monomer.
Polymerization: Synthesis of Polyamide

The resulting 3-formyl-4-aminobenzoic acid can be polymerized with a suitable aromatic diacid chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation.[1]

Experimental Protocol: Low-Temperature Solution Polycondensation

  • Materials: 3-formyl-4-aminobenzoic acid, Terephthaloyl chloride, N-Methyl-2-pyrrolidone (NMP), Pyridine.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-formyl-4-aminobenzoic acid (1 equivalent) in anhydrous NMP.

    • Add pyridine (2 equivalents) as an acid scavenger and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the stirred diamine solution.

    • Maintain the reaction temperature at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-24 hours.[2]

    • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

    • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry under vacuum at 80-100°C.

Polyamide_Synthesis cluster_reactants Reactants 3-formyl-4-aminobenzoic acid 3-formyl-4-aminobenzoic acid Polycondensation Low-Temperature Solution Polycondensation (NMP, Pyridine) 3-formyl-4-aminobenzoic acid->Polycondensation Terephthaloyl chloride Terephthaloyl chloride Terephthaloyl chloride->Polycondensation Aromatic Polyamide Aromatic Polyamide Polycondensation->Aromatic Polyamide

Fig. 2: Polyamide synthesis workflow.
Quantitative Data: Representative Properties of Aromatic Polyamides

The properties of the resulting polyamide can be characterized by various techniques. The following table provides representative data for similar aromatic polyamides.[3][4][5][6]

PropertyTypical Value Range
Thermal Properties
Glass Transition Temperature (Tg)250 - 350 °C
10% Weight Loss Temperature (TGA)450 - 550 °C
Mechanical Properties
Tensile Strength80 - 150 MPa
Tensile Modulus3 - 5 GPa
Elongation at Break5 - 15 %

II. Synthesis of Functional Metal-Organic Frameworks (MOFs)

The carboxylate and potential additional coordinating groups on the modified this compound make it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The presence of the nitro group can enhance the Lewis acidity of the MOF, making it suitable for applications such as CO₂ capture.[7][8][9]

Linker Synthesis: From this compound to 3-formyl-4-nitrobenzoic acid

For use as a MOF linker, the methyl ester must be hydrolyzed to a carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl Ester

  • Materials: this compound, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a suitable solvent like methanol.

    • Add an aqueous solution of sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous solution with water and acidify with hydrochloric acid to precipitate the 3-formyl-4-nitrobenzoic acid.

    • Filter the solid, wash with cold water, and dry.

MOF Synthesis: Solvothermal Method

The synthesized linker can be reacted with a metal salt, such as copper(II) nitrate, under solvothermal conditions to form the MOF.[10][11][12]

Experimental Protocol: Solvothermal Synthesis of a Nitro-Functionalized MOF

  • Materials: 3-formyl-4-nitrobenzoic acid, Copper(II) nitrate trihydrate, N,N-Dimethylformamide (DMF), Ethanol.

  • Procedure:

    • In a Teflon-lined autoclave, dissolve 3-formyl-4-nitrobenzoic acid (1 equivalent) and Copper(II) nitrate trihydrate (1.5 equivalents) in a mixture of DMF and ethanol.

    • Seal the autoclave and heat it in an oven at 100-120°C for 24-48 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then ethanol to remove unreacted starting materials.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

MOF_Synthesis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis NaOH(aq) 3-formyl-4-nitrobenzoic acid (Linker) 3-formyl-4-nitrobenzoic acid (Linker) Hydrolysis->3-formyl-4-nitrobenzoic acid (Linker) Solvothermal Synthesis Solvothermal Synthesis 3-formyl-4-nitrobenzoic acid (Linker)->Solvothermal Synthesis Nitro-Functionalized MOF Nitro-Functionalized MOF Solvothermal Synthesis->Nitro-Functionalized MOF Metal Salt (e.g., Cu(NO3)2) Metal Salt (e.g., Cu(NO3)2) Metal Salt (e.g., Cu(NO3)2)->Solvothermal Synthesis

Fig. 3: Synthesis of a nitro-functionalized MOF.
Quantitative Data: Representative CO₂ Adsorption Properties of Nitro-Functionalized MOFs

The CO₂ adsorption capacity of the resulting MOF can be evaluated using gas sorption analysis. The table below shows representative data for nitro-functionalized MOFs.[7][8][13][14]

MOF MaterialBET Surface Area (m²/g)CO₂ Uptake at 273 K and 1 bar (cm³/g)Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol)
MFM-102-NO₂~110018424.0 - 24.6
Representative Nitro-MOF 2~950165~25
Representative Nitro-MOF 3~1300205~28

III. Development of "Turn-On" Fluorescent Sensors

The electron-withdrawing nature of the nitro group can quench the fluorescence of a nearby fluorophore through a process like Photoinduced Electron Transfer (PET). This compound can be functionalized to create a non-fluorescent sensor molecule. Upon reaction of the aldehyde or reduction of the nitro group by a specific analyte, the quenching effect can be removed, leading to a "turn-on" fluorescent signal.

Sensor Synthesis: A Plausible Route

A plausible synthetic route involves the condensation of the aldehyde group of this compound with an amino-functionalized fluorophore, for example, an aminonaphthalimide derivative.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor

  • Materials: this compound, 4-Amino-1,8-naphthalimide, Ethanol, Acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1 equivalent) and 4-Amino-1,8-naphthalimide (1 equivalent) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the formation of the Schiff base product by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the solid product, wash with cold ethanol, and dry.

Sensor_Synthesis_and_Sensing cluster_synthesis Sensor Synthesis cluster_sensing Sensing Mechanism This compound This compound Condensation Reaction Schiff Base Formation This compound->Condensation Reaction Amino-fluorophore Amino-fluorophore Amino-fluorophore->Condensation Reaction Non-fluorescent Sensor Non-fluorescent Sensor Condensation Reaction->Non-fluorescent Sensor Reaction with Analyte e.g., Nitro Reduction Non-fluorescent Sensor->Reaction with Analyte Analyte (e.g., reducing agent) Analyte (e.g., reducing agent) Analyte (e.g., reducing agent)->Reaction with Analyte Fluorescent Product Fluorescent Product Reaction with Analyte->Fluorescent Product Fluorescence 'ON'

Fig. 4: Synthesis and sensing mechanism of a fluorescent sensor.
Quantitative Data: Representative Performance of Nitroaromatic-Based Fluorescent Sensors

The performance of the synthesized sensor can be evaluated by monitoring its fluorescence response to various analytes. The following table presents representative data for fluorescent sensors for nitroaromatic compounds.[15][16][17][18]

Sensor PropertyTypical Value
Excitation Wavelength (λex)400 - 450 nm
Emission Wavelength (λem)500 - 550 nm
Quantum Yield (Φ) - Quenched State< 0.05
Quantum Yield (Φ) - "Turned-On" State> 0.5
Limit of Detection (LOD)10⁻⁶ - 10⁻⁸ M
SelectivityHigh for specific reducing agents or analytes that react with the nitro/aldehyde group

Conclusion

This compound is a highly versatile building block for the creation of advanced materials. Through straightforward chemical transformations, it can be tailored to produce high-performance polymers, functional porous materials, and sensitive chemical sensors. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of this molecule in various fields of material science and beyond. Further research can focus on diversifying the monomer and linker structures derived from this precursor to fine-tune the properties of the resulting materials for specific applications.

References

Methyl 3-formyl-4-nitrobenzoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 3-formyl-4-nitrobenzoate is a valuable synthetic intermediate possessing three key functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination makes it an excellent precursor for the synthesis of a diverse range of novel compounds, particularly heterocyclic systems with potential applications in medicinal chemistry and drug development. The strategic positioning of the formyl and nitro groups on the benzene ring allows for the construction of complex molecular architectures, most notably quinoline derivatives, which are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of novel quinoline-7-carboxylate derivatives. The methodologies described herein are based on established synthetic strategies, including the domino nitro reduction-Friedländer heterocyclization, a powerful one-pot reaction for the efficient construction of the quinoline scaffold.

Application in the Synthesis of Quinolines

The Friedländer annulation is a classic and versatile method for synthesizing quinolines.[1][2][3] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not possess the required o-amino group, it can be readily converted in situ through the reduction of the nitro group. This leads to a powerful domino reaction sequence where the nitro reduction is immediately followed by the Friedländer cyclization, providing a highly efficient route to functionalized quinolines.[4]

The resulting quinoline-7-carboxylate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for the Domino Nitro Reduction-Friedländer Heterocyclization for the Synthesis of Methyl 2-Substituted-quinoline-7-carboxylates

This protocol describes a general method for the one-pot synthesis of methyl 2-substituted-quinoline-7-carboxylates from this compound and various ketones.

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone, cyclohexanone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the respective ketone (1.2 eq) in a mixture of ethanol and glacial acetic acid (e.g., 2:1 v/v), add iron powder (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron residues and wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-substituted-quinoline-7-carboxylate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Table 1: Expected Products and Representative Yields

KetoneExpected ProductRepresentative Yield (%)
AcetoneMethyl 2-methylquinoline-7-carboxylate75-85
AcetophenoneMethyl 2-phenylquinoline-7-carboxylate70-80
CyclohexanoneMethyl 1,2,3,4-tetrahydroacridine-7-carboxylate65-75

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Biological Evaluation of Synthesized Quinolines

Quinolines are a well-established class of compounds with significant antibacterial activity.[6][7][8] The synthesized quinoline-7-carboxylate derivatives can be evaluated for their antimicrobial properties against a panel of pathogenic bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare stock solutions of the synthesized compounds and the positive control antibiotic in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Representative Antibacterial Activity of Quinolines (Literature Data)

Compound TypeBacterial StrainMIC (µg/mL)Reference
FluoroquinolonesEscherichia coli0.015 - 1[1]
Staphylococcus aureus0.12 - 2[1]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4[7][8]

Note: The antibacterial activity of newly synthesized compounds would need to be experimentally determined. The data in this table is for illustrative purposes to show the potential activity of quinoline derivatives.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Quinolines cluster_evaluation Biological Evaluation start This compound + Ketone reaction Domino Nitro Reduction- Friedländer Heterocyclization (Fe, AcOH, EtOH, Reflux) start->reaction workup Workup and Purification (Filtration, Extraction, Chromatography) reaction->workup product Methyl 2-Substituted- quinoline-7-carboxylate workup->product mic_test Broth Microdilution Assay (MIC Determination) product->mic_test Screening data_analysis Data Analysis mic_test->data_analysis activity Antibacterial Activity Profile data_analysis->activity

Caption: Experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives.

signaling_pathway cluster_mechanism Proposed Mechanism of Action quinoline Quinoline Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinoline->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Leads to (if inhibited)

Caption: Proposed mechanism of antibacterial action for quinoline derivatives.

References

Synthetic Routes and Applications of Methyl 3-formyl-4-nitrobenzoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-formyl-4-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring both an electrophilic aldehyde and an electron-deficient aromatic ring, allows for a diverse range of chemical transformations. This makes it an ideal starting material for the construction of complex heterocyclic scaffolds and other biologically relevant molecules. This application note details the primary synthetic routes to this compound and explores its application in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from readily available commercial reagents. The overall synthetic pathway involves three key transformations: nitration, benzylic bromination, and subsequent oxidation to the aldehyde.

Synthesis M3MB Methyl 3-methylbenzoate M3M4NB Methyl 3-methyl-4-nitrobenzoate M3MB->M3M4NB HNO₃, H₂SO₄ M3BM4NB Methyl 3-(bromomethyl)-4-nitrobenzoate M3M4NB->M3BM4NB NBS, AIBN M3F4NB This compound M3BM4NB->M3F4NB DMSO, NaHCO₃ (Kornblum Oxidation)

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate

This step involves the nitration of Methyl 3-methylbenzoate. The ester group is a meta-director, while the methyl group is an ortho-, para-director. The nitration occurs at the position ortho to the methyl group and meta to the ester group.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add Methyl 3-methylbenzoate (1.0 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of Methyl 3-methylbenzoate over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude product can be purified by recrystallization from ethanol.

Reactant/ReagentMolar Eq.
Methyl 3-methylbenzoate1.0
Conc. H₂SO₄4.5
Conc. HNO₃1.5

Table 1: Reagents for the synthesis of Methyl 3-methyl-4-nitrobenzoate.

Step 2: Synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate

This step involves the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Protocol:

  • In a round-bottom flask, dissolve Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture with stirring for 4-6 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Reactant/ReagentMolar Eq.
Methyl 3-methyl-4-nitrobenzoate1.0
N-Bromosuccinimide (NBS)1.1
Azobisisobutyronitrile (AIBN)cat.

Table 2: Reagents for the synthesis of Methyl 3-(bromomethyl)-4-nitrobenzoate.

Step 3: Synthesis of this compound (Kornblum Oxidation)

The final step is the oxidation of the benzylic bromide to an aldehyde. The Kornblum oxidation is a suitable method for this transformation.[1]

Protocol:

  • Dissolve Methyl 3-(bromomethyl)-4-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

  • Heat the mixture at 100-150 °C for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to afford this compound.

Reactant/ReagentMolar Eq.
Methyl 3-(bromomethyl)-4-nitrobenzoate1.0
Dimethyl sulfoxide (DMSO)Solvent
Sodium Bicarbonate (NaHCO₃)2.0

Table 3: Reagents for the Kornblum oxidation.

Application in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This compound is an excellent substrate for multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones (DHPMs).[2] These heterocyclic compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and anticancer drugs.[3]

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.

Biginelli M3F4NB This compound DHPM Dihydropyrimidinone Derivative M3F4NB->DHPM H⁺ (cat.) EAA Ethyl Acetoacetate EAA->DHPM Urea Urea Urea->DHPM

Figure 2: Biginelli reaction for the synthesis of a DHPM derivative.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(2-nitro-5-(methoxycarbonyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the desired dihydropyrimidinone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactant/ReagentMolar Eq.
This compound1.0
Ethyl Acetoacetate1.1
Urea1.5
Acid Catalyst (e.g., HCl)cat.

Table 4: Reagents for the Biginelli reaction.

This compound serves as a valuable and versatile building block for the synthesis of complex organic molecules. The synthetic route to this intermediate is robust and utilizes standard organic transformations. Its application in the Biginelli reaction demonstrates its utility in constructing biologically relevant heterocyclic scaffolds, highlighting its importance for researchers, scientists, and professionals in drug development. The provided protocols offer a foundation for the synthesis and further functionalization of this key intermediate.

References

Application Notes and Protocols: The Role of Methyl 3-formyl-4-nitrobenzoate in the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-4-nitrobenzoate is a versatile bifunctional aromatic compound containing both an aldehyde and a nitro group. These functionalities make it a valuable precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. One of the most prominent applications of this molecule is in the Friedländer annulation , a classic and powerful named reaction for the synthesis of quinoline and its derivatives. Quinolines are a critical structural motif found in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

This application note details the utility of this compound as a substrate in a modified one-pot domino Friedländer synthesis. This approach circumvents the need for the often less stable and less accessible 2-aminobenzaldehyde derivatives by utilizing the in situ reduction of the nitro group.

Named Reaction: Domino Nitro Reduction-Friedländer Heterocyclization

The key named reaction involving this compound is a domino reaction that combines the reduction of the nitro group to an amine, followed by a Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., β-ketoesters, β-diketones, β-ketonitriles) to form a quinoline ring system.[1][2]

The overall transformation using this compound and a generic active methylene compound is depicted below:

Caption: General scheme of the Domino Nitro Reduction-Friedländer Synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the domino nitro reduction-Friedländer heterocyclization of 2-nitrobenzaldehydes.[1][3]

Protocol 1: General Synthesis of Substituted Quinoline-6-carboxylates

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, malononitrile) (2.0-3.0 equiv)

  • Iron powder (Fe, <100 mesh) (4.0 equiv)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.

  • Heating: Stir the mixture and heat to a temperature between 95-110 °C.

  • Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes. An immediate color change to brown is typically observed.

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble iron salts, washing the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted quinoline-6-carboxylate.

Protocol 2: Synthesis of Methyl 3-acetyl-2-methylquinoline-6-carboxylate

This protocol provides a specific example for the synthesis of a quinoline derivative using acetylacetone as the active methylene compound.

Materials:

  • This compound (1.32 mmol, 1.0 equiv)

  • Acetylacetone (3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial acetic acid (10 mL)

  • Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

  • To a solution of this compound (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add acetylacetone (3.0 equiv).

  • Stir the mixture for 15 minutes while heating to 95-110 °C.

  • Add iron powder (4.0 equiv relative to the nitro compound) in portions.

  • Continue heating for 3-4 hours, monitoring the reaction by TLC.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes expected yields and key characterization data for quinoline derivatives synthesized from various 2-nitrobenzaldehydes, which can be used as a reference for the expected outcomes when using this compound.[1]

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)Melting Point (°C)
2-NitrobenzaldehydeMethyl 3-oxobutanoateMethyl 2-methylquinoline-3-carboxylate9358-59
2-NitrobenzaldehydeMethyl 3-oxoheptanoateMethyl 2-butylquinoline-3-carboxylate82oil
5-Fluoro-2-nitrobenzaldehydeEthyl 4,4,4-trifluoro-3-oxobutanoateEthyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate9067-69
5-Methoxy-2-nitrobenzaldehydeMethyl 3-phenyl-3-oxopropanoateMethyl 6-methoxy-2-phenylquinoline-3-carboxylate9963-65

Visualizations

Signaling Pathway Diagram

The reaction proceeds through a domino sequence involving the reduction of the nitro group followed by an intramolecular cyclization and dehydration, characteristic of the Friedländer synthesis.

reaction_pathway Domino Nitro Reduction-Friedländer Annulation Pathway A This compound B Methyl 3-formyl-4-aminobenzoate (in situ generated) A->B Fe / AcOH Reduction C Enamine/Enolate Intermediate B->C Condensation with Active Methylene Compound D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Quinoline-6-carboxylate D->E Dehydration

Caption: Reaction pathway for the synthesis of quinolines.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of quinoline derivatives from this compound.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Reactants in Acetic Acid heat Heat to 95-110 °C start->heat add_fe Add Iron Powder heat->add_fe react React for 3-4h add_fe->react cool Cool to RT react->cool filter Filter through Celite cool->filter neutralize Neutralize with NaHCO3 filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Quinoline Derivative chromatography->product

Caption: Laboratory workflow for quinoline synthesis.

Conclusion

This compound serves as a highly effective and readily available precursor for the synthesis of valuable quinoline-6-carboxylate derivatives through a domino nitro reduction-Friedländer annulation. This one-pot procedure offers a robust and efficient method for accessing a diverse range of substituted quinolines, which are key scaffolds in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. This process yields methyl m-nitrobenzoate, a crucial intermediate in the production of various pharmaceuticals, dyes, and other fine chemicals.[1] The ester group of methyl benzoate acts as a deactivating group and a meta-director, guiding the incoming electrophilic nitronium ion (NO₂⁺) to the meta position on the aromatic ring.[1][2]

Reaction Principle

The reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid.[1][3] Sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion (NO₂⁺).[1] This electrophile is then attacked by the electron-rich benzene ring of the methyl benzoate, leading to the formation of an arenium ion intermediate. Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the final product, methyl m-nitrobenzoate.[1]

Experimental Protocols

Below are detailed methodologies for the nitration of methyl benzoate, adapted from established laboratory procedures.[4][5][6] These protocols are intended for use by trained professionals in a controlled laboratory setting.

Safety Precautions:

  • Concentrated nitric acid and concentrated sulfuric acid are highly corrosive and potent oxidizing agents.[7][8] Always wear appropriate personal protective equipment (PPE), including splash-proof goggles or a face shield, and chemical-resistant gloves.[7]

  • The preparation of the nitrating mixture is exothermic and should be done with cooling.[9]

  • The reaction itself is also exothermic and requires careful temperature control to prevent the formation of unwanted byproducts and ensure safety.[6][9][10]

  • All procedures should be performed in a well-ventilated fume hood.[9]

  • In case of acid spills, neutralize with sodium bicarbonate before cleaning up.[6]

Protocol 1: Standard Laboratory Scale Synthesis

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Methanol or an ethanol/water mixture for recrystallization[7]

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Stirring apparatus (magnetic stirrer or stir bar)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid to 2.0 g of methyl benzoate with constant swirling. Cool this mixture in an ice-water bath.[7]

  • In a separate dry test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Ensure this mixture is also cooled in an ice-water bath.[7]

  • Using a dropping pipette, add the nitrating mixture dropwise to the cooled methyl benzoate solution over approximately 15 minutes. Maintain the reaction temperature below 6 °C throughout the addition by keeping the flask in the ice bath and stirring continuously.[7]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes with occasional swirling.[3][7]

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. Stir until all the ice has melted. A solid precipitate of crude methyl m-nitrobenzoate will form.[7]

  • Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.[7][8]

Purification:

  • The crude product can be purified by recrystallization. Transfer the solid to a small conical flask.

  • For recrystallization from an ethanol/water mixture, add 10 cm³ of distilled water and warm the mixture to just below boiling. The product will melt. Add hot ethanol (1 cm³ at a time) until the oily substance just dissolves.[7]

  • Alternatively, for recrystallization from methanol, add a minimal amount of hot methanol to dissolve the crude product.[2]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to induce crystallization.[7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to dry completely.[2][10]

  • Determine the melting point of the dried product and calculate the percent yield.

Data Presentation

ParameterReported ValueSource
Reactant Quantities
Methyl Benzoate2.0 g[7]
2.00 mL[8]
0.21 mL[2]
6.1 g[10]
204 g (1.5 moles)[5]
Concentrated H₂SO₄4.0 mL[7]
6.0 mL[8]
0.45 mL[2]
12 mL[10]
400 cc[5]
Concentrated HNO₃1.5 mL[7]
1.4 mL[8]
0.15 mL (in mixture)[10]
4 mL[10]
125 cc (1.96 moles)[5]
Reaction Conditions
Reaction TemperatureBelow 6 °C[7]
Below 15 °C[6][10][11]
5–15 °C[5]
0–10 °C[9]
Reaction Time15 min at RT after addition[7]
20 min at RT after addition[8]
15 min at RT after addition[2]
Product Characterization
Melting Point (crude)66–69 °C[4]
Melting Point (recrystallized)78-80 °C[12][13]
73–75 °C[4]
76–79 °C[4]
74–76 °C[5]
78 °C (max purity)[5]
Yield
Percent Yield59.8%[4]
81–85%[5]
60–85%[9]
77%[14]
72.75%[13]

Mandatory Visualization

Nitration_Workflow Reagents Reagents: - Methyl Benzoate - Conc. H₂SO₄ - Conc. HNO₃ Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath Reagents->Nitrating_Mixture Reaction_Setup Prepare Reaction Mixture (Methyl Benzoate + H₂SO₄) Cool in Ice Bath Reagents->Reaction_Setup Addition Slow, Dropwise Addition of Nitrating Mixture (T < 15°C) Nitrating_Mixture->Addition Add to Reaction_Setup->Addition Reaction Reaction at Room Temp (15-20 min) Addition->Reaction Quenching Quench on Crushed Ice Reaction->Quenching Filtration1 Vacuum Filtration (Isolate Crude Product) Quenching->Filtration1 Crude_Product Crude Methyl m-Nitrobenzoate Filtration1->Crude_Product Recrystallization Recrystallization (from Methanol or Ethanol/Water) Crude_Product->Recrystallization Filtration2 Vacuum Filtration (Isolate Pure Product) Recrystallization->Filtration2 Pure_Product Pure Methyl m-Nitrobenzoate Filtration2->Pure_Product Analysis Characterization: - Melting Point - Yield Calculation - IR/NMR Spectroscopy Pure_Product->Analysis

Caption: Experimental workflow for the nitration of methyl benzoate.

References

Application Notes and Protocols: The Use of Nitroaromatic Aldehydes as Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific documented instances of Methyl 3-formyl-4-nitrobenzoate as a direct intermediate in the synthesis of major commercial drugs are limited in publicly available literature, the broader class of nitroaromatic aldehydes are crucial precursors in the pharmaceutical industry. These compounds are instrumental in the synthesis of various drugs, most notably the 1,4-dihydropyridine class of calcium channel blockers. This document will focus on the well-established use of a structurally related compound, 2-nitrobenzaldehyde, in the synthesis of Nifedipine, a widely used medication for treating hypertension and angina. The principles and protocols described herein are representative of the synthetic strategies employed for this important class of therapeutic agents.

Application: Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers

Nitroaromatic aldehydes are key building blocks in the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia).[1][2][3] This reaction is a cornerstone in the synthesis of numerous dihydropyridine drugs, which act as L-type calcium channel blockers.[4][5][6]

Drug Class Profile: 1,4-Dihydropyridine Calcium Channel Blockers

  • Mechanism of Action: These drugs selectively inhibit the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[4][5][6] This inhibition leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[5][7]

  • Therapeutic Uses: Primarily used in the management of hypertension (high blood pressure) and angina pectoris (chest pain).[4]

  • Examples: Nifedipine, Amlodipine, Felodipine, Nicardipine.

Featured Intermediate: 2-Nitrobenzaldehyde (in the synthesis of Nifedipine)

2-Nitrobenzaldehyde serves as the aldehyde component in the Hantzsch synthesis of Nifedipine. The electron-withdrawing nature of the nitro group is a critical structural feature that influences the pharmacological activity of the final drug molecule.

Experimental Protocols

Protocol 1: Synthesis of Nifedipine via Hantzsch Dihydropyridine Synthesis

This protocol details the laboratory-scale synthesis of Nifedipine from 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia in a methanol solvent.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated aqueous ammonia (25-35%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, combine 2-nitrobenzaldehyde (20 g, 0.132 mol) and methyl acetoacetate (36 mL, 0.333 mol).[2]

  • Add 34 mL of methanol to the flask and stir the mixture until the solids are dissolved.[2]

  • To the stirred solution, add 16 mL of 25% aqueous ammonia.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[1][2]

  • Maintain the reflux for a period of 3.5 to 5 hours.[1][2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice-water bath to facilitate the precipitation of the product.[1] For optimal crystallization, the flask can be left overnight in a refrigerator.[2]

  • Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[1][2]

  • Wash the solid with a small amount of cold methanol (approximately 50 mL).[2]

  • Recrystallize the crude product from methanol to obtain pure Nifedipine as a yellow crystalline solid.[1]

  • Dry the final product and determine the yield and melting point.

Data Presentation

Table 1: Reactant Quantities for Nifedipine Synthesis

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)
2-Nitrobenzaldehyde151.12200.132-
Methyl Acetoacetate116.1238.730.33336
Ammonia (25%)17.03 (as NH₃)-~0.23516
Methanol32.04--34

Table 2: Reaction Parameters and Product Characteristics for Nifedipine Synthesis

ParameterValueReference
Reaction Time3.5 - 5 hours[1][2]
Reaction TemperatureReflux[1][2]
Product AppearanceYellow crystalline solid[2]
Melting Point172-174 °C[2]
Reported YieldUp to 60% (w/w)[2]
TLC Mobile PhaseEthyl acetate: Cyclohexane (4:1)[2]
Nifedipine Rf value0.5[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Mixing Mixing 2-Nitrobenzaldehyde->Mixing Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->Mixing Ammonia Ammonia Ammonia->Mixing Methanol Methanol Methanol->Mixing Reflux Reflux Mixing->Reflux Heat Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation 3.5-5 hrs Filtration Filtration Cooling_Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure Nifedipine Drying->Final_Product

Caption: Workflow for the Hantzsch Synthesis of Nifedipine.

Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers

signaling_pathway cluster_cell Vascular Smooth Muscle Cell Depolarization Cell Membrane Depolarization L_type_Channel L-type Ca²⁺ Channel Depolarization->L_type_Channel activates Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx opens Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Relaxation Muscle Relaxation (Vasodilation) MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Muscle Contraction (Vasoconstriction) Myosin_Phosphorylation->Contraction Nifedipine Nifedipine (Dihydropyridine) Nifedipine->L_type_Channel BLOCKS

Caption: Inhibition of L-type Calcium Channels by Nifedipine.

References

Laboratory Scale Synthesis of Methyl 3-formyl-4-nitrobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-formyl-4-nitrobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the esterification of 3-methyl-4-nitrobenzoic acid to yield methyl 3-methyl-4-nitrobenzoate, followed by the selective oxidation of the methyl group to a formyl group using the Etard reaction.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Esterification 3-methyl-4-nitrobenzoic acid + Methanol → Methyl 3-methyl-4-nitrobenzoate

Step 2: Oxidation (Etard Reaction) Methyl 3-methyl-4-nitrobenzoate + Chromyl chloride → this compound

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15Solid-
Methyl 3-methyl-4-nitrobenzoateC₉H₉NO₄195.17White solid-
This compoundC₉H₇NO₅209.16Solid72-76[1]

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1Esterification3-methyl-4-nitrobenzoic acid, Methanol, Thionyl chlorideMethanol1 hour80°C96
2OxidationMethyl 3-methyl-4-nitrobenzoate, Chromyl chlorideCarbon disulfide---

Note: The yield for the oxidation step is dependent on the specific reaction conditions and purification.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate

This procedure details the esterification of 3-methyl-4-nitrobenzoic acid.

Materials:

  • 3-Methyl-4-nitrobenzoic acid (30 g, 165.61 mmol)

  • Methanol (300 mL)

  • Thionyl chloride (25 mL)

  • Petroleum ether (100 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 3-methyl-4-nitrobenzoic acid (30 g, 165.61 mmol) in methanol (300 mL) in a round-bottom flask equipped with a stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (25 mL) dropwise to the stirred solution.

  • After the addition is complete, warm the reaction mixture to 80°C and continue stirring for 1 hour under reflux.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in petroleum ether (100 mL) and filter the solution to yield methyl 3-methyl-4-nitrobenzoate as a white solid.

  • The expected yield is approximately 31 g (96%).

Step 2: Synthesis of this compound (Etard Reaction)

This protocol describes the selective oxidation of the methyl group of methyl 3-methyl-4-nitrobenzoate to a formyl group. The Etard reaction utilizes chromyl chloride (CrO₂Cl₂) and is effective for the selective oxidation of aromatic methyl groups to aldehydes. The nitro group remains unaffected under these conditions.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Chromyl chloride (CrO₂Cl₂)

  • Inert solvent (e.g., carbon disulfide, CS₂)

  • Apparatus for inert atmosphere reaction

  • Quenching solution (e.g., sodium bisulfite solution)

  • Extraction solvent (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flask equipped for reaction under an inert atmosphere, dissolve methyl 3-methyl-4-nitrobenzoate in an inert solvent such as carbon disulfide.

  • Cool the solution in an ice-salt bath.

  • Slowly add a solution of chromyl chloride in the same inert solvent, maintaining the temperature below 0°C. An intermediate complex will precipitate.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete formation of the Etard complex.

  • Decompose the complex by the careful addition of a quenching solution, such as a saturated aqueous solution of sodium bisulfite, while keeping the temperature low.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Oxidation (Etard Reaction) Start_S1 3-Methyl-4-nitrobenzoic acid + Methanol Reaction_S1 Reaction at 80°C, 1h Start_S1->Reaction_S1 Reagent_S1 Thionyl chloride (SOCl₂) Reagent_S1->Reaction_S1 Workup_S1 Concentration & Filtration Reaction_S1->Workup_S1 Product_S1 Methyl 3-methyl-4-nitrobenzoate Workup_S1->Product_S1 Start_S2 Methyl 3-methyl-4-nitrobenzoate Product_S1->Start_S2 Reaction_S2 Formation of Etard Complex Start_S2->Reaction_S2 Reagent_S2 Chromyl chloride (CrO₂Cl₂) in CS₂ Reagent_S2->Reaction_S2 Workup_S2 Hydrolysis & Purification Reaction_S2->Workup_S2 Product_S2 This compound Workup_S2->Product_S2

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: 3-Methyl-4-nitrobenzoic acid Intermediate Intermediate: Methyl 3-methyl-4-nitrobenzoate Start->Intermediate Esterification (Methanol, SOCl₂) FinalProduct Final Product: This compound Intermediate->FinalProduct Selective Oxidation (Etard Reaction - CrO₂Cl₂)

Caption: Key transformations in the synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for the purification of crude Methyl 3-formyl-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized via oxidation of a methyl group, unreacted starting material (e.g., Methyl 3-methyl-4-nitrobenzoate) and over-oxidized products (e.g., the corresponding carboxylic acid) are possible. If the formyl group is introduced via other methods, intermediates from those specific reactions may be present. Residual solvents from the reaction and workup are also common.

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point for pure this compound is in the range of 72-76 °C.[1] A broad melting point range or a value significantly lower than this indicates the presence of impurities.

Q3: My purified product has a yellowish tint. Is this normal?

A3: While the pure compound is expected to be a solid, a slight yellowish tint can sometimes be observed in nitro-aromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities or degradation products. Further purification by recrystallization or column chromatography is recommended to obtain a purer, off-white to pale yellow solid.

Q4: Can the ester or aldehyde group be hydrolyzed during purification?

A4: Yes, both functional groups can be sensitive to certain conditions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating. The formyl (aldehyde) group is generally stable under neutral and mildly acidic conditions but can undergo side reactions under strongly basic conditions, such as the Cannizzaro reaction. It is crucial to maintain a neutral pH during workup and purification whenever possible.

Q5: What are the recommended methods for purifying crude this compound?

A5: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The crude product contains a high level of impurities, depressing the melting point.- Choose a solvent with a lower boiling point.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Poor Separation in Column Chromatography - The solvent system (eluent) is not optimized.- The column was not packed properly, leading to channeling.- The sample was overloaded on the column.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate.- Ensure the column is packed evenly without any air bubbles or cracks.- Use an appropriate amount of crude material for the size of the column.
Streaking of the Compound on a TLC Plate or During Column Chromatography - The compound is too polar for the chosen solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel.- Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).- Add a small amount of a neutralizer to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds), though this should be done with caution as it can affect compound stability.
Product Degrades on the Silica Gel Column - The aldehyde group may be sensitive to the acidic nature of standard silica gel.- Use deactivated (neutral) silica gel, which can be prepared by treating the silica gel with a small amount of triethylamine in the eluent.- Consider using an alternative stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography.

Quantitative Data Summary

Parameter Recrystallization Column Chromatography Reference
Typical Purity >98%>99%General expectation
Expected Yield 60-90% (highly dependent on initial purity)70-95%General expectation
Melting Point 72-76 °C72-76 °C[1]

Experimental Protocols

Recrystallization

This protocol is based on methods for similar aromatic nitro compounds and should be optimized for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture of Hexanes and Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Toluene is a good starting point based on protocols for similar molecules.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and yield of the purified product.

Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Eluent (e.g., a mixture of Hexanes and Ethyl Acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the melting point and yield of the purified product.

Workflow and Logic Diagrams

PurificationWorkflow crude Crude Product (this compound) assess_purity Assess Purity (TLC, Melting Point) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Final Analysis (Yield, MP, Purity) pure_product->analysis

Caption: General purification workflow for crude this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_column Column Chromatography Issues start Purification Attempt check_purity Is the product pure? (Sharp MP, Single TLC spot) start->check_purity low_yield Is the yield acceptable? check_purity->low_yield Yes oiling_out Product Oiled Out? check_purity->oiling_out No (Recrystallization) poor_separation Poor Separation? check_purity->poor_separation No (Column) success Purification Successful low_yield->success Yes failure Review & Optimize Protocol low_yield->failure No (Column) recrystallization_low_yield Low Yield? low_yield->recrystallization_low_yield failure->start oiling_out->failure No change_solvent Change Solvent oiling_out->change_solvent Yes change_solvent->start recrystallization_low_yield->failure No optimize_cooling Optimize Solvent Volume & Cooling Rate recrystallization_low_yield->optimize_cooling Yes optimize_cooling->start optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes streaking Streaking? poor_separation->streaking No optimize_eluent->start streaking->failure No adjust_polarity Adjust Polarity / Add Modifier streaking->adjust_polarity Yes adjust_polarity->start

Caption: Troubleshooting decision tree for the purification process.

References

Technical Support Center: Synthesis of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-formyl-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and practical synthetic route involves a two-step process:

  • Nitration: Nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-4-nitrobenzoate.

  • Oxidation: Selective oxidation of the methyl group of methyl 3-methyl-4-nitrobenzoate to the formyl group to produce the final product.

Q2: What are the critical parameters to control during the nitration of methyl 3-methylbenzoate?

Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically between 0-10°C) is essential to prevent the formation of unwanted side products such as dinitro compounds and other isomers.[1] The slow, dropwise addition of the nitrating agent is also crucial for temperature management.[1]

Q3: What are the potential side reactions during the oxidation of methyl 3-methyl-4-nitrobenzoate?

The primary side reaction is the over-oxidation of the methyl group to a carboxylic acid, forming 3-carboxy-4-nitrobenzoic acid. Another potential side reaction is the hydrolysis of the methyl ester group, particularly during workup, which would yield 3-formyl-4-nitrobenzoic acid.

Q4: How can I purify the final product, this compound?

The most common method for purification is recrystallization. Ethanol is often a suitable solvent for this purpose.[1] To effectively purify the product, select a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Allowing the solution to cool slowly will promote the formation of pure crystals.[1]

Troubleshooting Guides

Problem 1: Low yield in the nitration of methyl 3-methylbenzoate.
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. - Verify the quality and concentration of the nitric and sulfuric acids.
Formation of Side Products - Strictly maintain the reaction temperature below 10°C. Higher temperatures can lead to the formation of dinitro compounds.[1] - Add the nitrating mixture slowly and dropwise to control the exotherm.
Loss during Workup - Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. - Wash the crude product with cold water to minimize loss due to solubility.
Problem 2: Formation of multiple products in the nitration step.
Observed Impurity Probable Cause Corrective Action
Methyl 3-methyl-2-nitrobenzoate & Methyl 3-methyl-6-nitrobenzoate (ortho/para isomers) The methyl group is an ortho-, para-director, while the ester group is a meta-director. Improper temperature control can lead to the formation of these isomers.Maintain a low reaction temperature (0-10°C) to favor the formation of the desired meta-nitro product.[1]
Methyl 3-methyl-4,6-dinitrobenzoate The reaction temperature was too high, or an excess of the nitrating agent was used.Carefully control the reaction temperature and use the correct stoichiometry of the nitrating agent.
Unreacted Methyl 3-methylbenzoate Insufficient amount of nitrating agent or incomplete reaction.Ensure the correct molar ratio of reactants and allow for sufficient reaction time.
Problem 3: Low yield in the oxidation of methyl 3-methyl-4-nitrobenzoate.
Possible Cause Troubleshooting Steps
Over-oxidation to Carboxylic Acid - Use a selective oxidizing agent. - Carefully control the reaction time and temperature to avoid over-oxidation. - The use of a phase transfer catalyst may improve selectivity.
Incomplete Reaction - Ensure the oxidizing agent is fresh and active. - Optimize the reaction time and temperature.
Ester Hydrolysis - During workup, maintain a neutral or slightly acidic pH to prevent hydrolysis of the methyl ester. A patent for a similar synthesis recommends keeping the pH between 6 and 8.[2]

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate

This protocol is adapted from standard nitration procedures for similar substrates.

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methylbenzoate in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled solution of methyl 3-methylbenzoate, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for the recommended time to allow the reaction to go to completion.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The crude methyl 3-methyl-4-nitrobenzoate will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

Step 2: Synthesis of this compound (Conceptual Protocol)

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • A suitable oxidizing agent (e.g., potassium permanganate with a phase transfer catalyst, or other selective oxidants)

  • Solvent (e.g., a non-reactive organic solvent)

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt, if using an inorganic oxidant in a biphasic system)

Procedure:

  • Dissolve or suspend methyl 3-methyl-4-nitrobenzoate in a suitable solvent in a reaction flask.

  • If using a biphasic system with an inorganic oxidant, add the phase transfer catalyst.

  • Add the oxidizing agent portion-wise or as a solution, while carefully monitoring the reaction temperature.

  • Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent to destroy excess oxidant).

  • Perform an aqueous workup, being mindful of the pH to avoid ester hydrolysis.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Nitration of Methyl Benzoate (as a model for Methyl 3-methylbenzoate)

ParameterRecommended Range/Value
Reaction Temperature 0 - 15°C[3]
Reactant Ratio (Nitric Acid : Substrate) ~1.3 : 1 (molar ratio)[3]
Reaction Time 15 minutes after addition[3]
Typical Yield 81 - 85%[3]

Table 2: Potential Impurities in the Synthesis of this compound

Impurity Potential Origin Method of Control/Removal
Methyl 3-methyl-2-nitrobenzoate Nitration side productLow-temperature nitration, Recrystallization
Methyl 3-methyl-6-nitrobenzoate Nitration side productLow-temperature nitration, Recrystallization
Methyl 3-methyl-4,6-dinitrobenzoate Nitration side product (over-nitration)Control of reaction temperature and stoichiometry, Recrystallization
3-Carboxy-4-nitrobenzoic acid Oxidation side product (over-oxidation)Use of selective oxidizing agents, Control of reaction conditions, Purification by extraction or crystallization
3-Formyl-4-nitrobenzoic acid Hydrolysis of the final productpH control during workup, Recrystallization
Unreacted Methyl 3-methyl-4-nitrobenzoate Incomplete oxidationOptimization of reaction conditions, Chromatographic purification

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_purification Purification Methyl 3-methylbenzoate Methyl 3-methylbenzoate Nitration Reaction Nitration Reaction Methyl 3-methylbenzoate->Nitration Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Reaction Methyl 3-methyl-4-nitrobenzoate (Crude) Methyl 3-methyl-4-nitrobenzoate (Crude) Nitration Reaction->Methyl 3-methyl-4-nitrobenzoate (Crude) Oxidation Reaction Oxidation Reaction Methyl 3-methyl-4-nitrobenzoate (Crude)->Oxidation Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation Reaction This compound (Crude) This compound (Crude) Oxidation Reaction->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Workup Loss Workup Loss Low Yield->Workup Loss Check Reagents & Time Check Reagents & Time Incomplete Reaction->Check Reagents & Time Control Temperature Control Temperature Side Product Formation->Control Temperature Optimize Precipitation Optimize Precipitation Workup Loss->Optimize Precipitation

Caption: Troubleshooting low yield in the nitration step.

Troubleshooting_Oxidation Low Yield/Impure Product Low Yield/Impure Product Over-oxidation Over-oxidation Low Yield/Impure Product->Over-oxidation Incomplete Reaction Incomplete Reaction Low Yield/Impure Product->Incomplete Reaction Ester Hydrolysis Ester Hydrolysis Low Yield/Impure Product->Ester Hydrolysis Selective Oxidant/Conditions Selective Oxidant/Conditions Over-oxidation->Selective Oxidant/Conditions Check Reagent/Time/Temp Check Reagent/Time/Temp Incomplete Reaction->Check Reagent/Time/Temp Control pH in Workup Control pH in Workup Ester Hydrolysis->Control pH in Workup

Caption: Troubleshooting the oxidation step.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-formyl-4-nitrobenzoate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route is a two-step process. The first step involves the esterification of 3-methyl-4-nitrobenzoic acid to yield Methyl 3-methyl-4-nitrobenzoate. The second step is the selective oxidation of the methyl group of this intermediate to the desired aldehyde, this compound.

Q2: What are the critical parameters to control during the oxidation step?

A2: The oxidation of the methyl group is the most critical and challenging step. Key parameters to control include the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation to the corresponding carboxylic acid is a common side reaction that needs to be minimized.

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine the extent of conversion and the formation of any byproducts.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: The synthesis involves the use of hazardous materials. Concentrated acids and thionyl chloride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Oxidizing agents can be highly reactive and should be handled with care.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Oxidation - Verify Oxidant Activity: Ensure the oxidizing agent is not old or degraded. - Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if the starting material is still present. - Optimize Temperature: A slight increase in temperature may improve the reaction rate, but be cautious of promoting side reactions.
Over-oxidation to Carboxylic Acid - Use a Milder Oxidant: Consider using a more selective oxidizing agent like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).[1] - Control Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
Inefficient Purification - Optimize Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. - Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities with different polarities.
Problem 2: Product Contamination with Starting Material (Methyl 3-methyl-4-nitrobenzoate)
Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent - Increase Stoichiometry of Oxidant: Ensure a sufficient molar excess of the oxidizing agent is used.
Low Reaction Temperature - Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring by TLC to find the optimal balance between reaction rate and selectivity.
Short Reaction Time - Extend Reaction Duration: Continue the reaction until TLC analysis shows complete consumption of the starting material.
Problem 3: Formation of an Oily or Gummy Product Instead of a Solid
Possible Cause Troubleshooting Step
Presence of Impurities - Thorough Washing: Ensure the crude product is washed thoroughly with appropriate solvents to remove residual reagents and byproducts. - Purification: Employ recrystallization or column chromatography to purify the product.
Incomplete Reaction - A mixture of starting material, product, and byproducts can sometimes result in an oily consistency. Follow the steps for troubleshooting incomplete reactions.
Hydrolysis of the Ester - If the reaction or work-up conditions are too acidic or basic, the methyl ester can hydrolyze to the carboxylic acid, which may affect the physical properties of the final product. Ensure pH is controlled during work-up.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate (Esterification)

A detailed protocol for the esterification of 3-methyl-4-nitrobenzoic acid involves the use of thionyl chloride in methanol.[2]

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid in methanol at 0°C.

  • Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then worked up, typically by dissolving in an organic solvent and washing with a mild base (like sodium bicarbonate solution) and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 3-methyl-4-nitrobenzoate, which can be further purified by recrystallization.

Step 2: Synthesis of this compound (Selective Oxidation)

The selective oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents. Below is a general protocol using Pyridinium Chlorochromate (PCC).

Procedure:

  • Suspend Pyridinium Chlorochromate (PCC) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.[1]

  • Dissolve Methyl 3-methyl-4-nitrobenzoate in the same anhydrous solvent.

  • Add the solution of Methyl 3-methyl-4-nitrobenzoate to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of silica gel or celite to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica gel, to isolate the pure this compound.

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

Table 1: Esterification of 3-methyl-4-nitrobenzoic acid

Parameter Condition Typical Yield
Reagents 3-methyl-4-nitrobenzoic acid, Thionyl chloride, Methanol90-98%
Temperature 0°C to reflux
Reaction Time 2-6 hours
Work-up Extraction with organic solvent, washing with NaHCO3 solution

Table 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate

Oxidizing Agent Typical Solvent Reaction Temperature Reaction Time Expected Yield Potential Side Products
PCC Dichloromethane (DCM)Room Temperature2-8 hours60-80%Over-oxidized carboxylic acid
MnO2 Dichloromethane, Chloroform, or HexaneRoom Temperature to Reflux12-48 hours50-70%Incomplete reaction
Ceric Ammonium Nitrate (CAN) Acetonitrile/WaterRoom Temperature1-4 hours40-60%Ring nitration, over-oxidation

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Selective Oxidation A 3-methyl-4-nitrobenzoic acid B Dissolve in Methanol (0°C) A->B C Add Thionyl Chloride B->C D Reflux & Monitor (TLC) C->D E Work-up & Purification D->E F Methyl 3-methyl-4-nitrobenzoate E->F G Methyl 3-methyl-4-nitrobenzoate F->G Intermediate H Dissolve in Anhydrous DCM G->H I Add to PCC Suspension H->I J Stir & Monitor (TLC) I->J K Filtration & Purification J->K L This compound K->L

A high-level overview of the two-step synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_TLC Analyze Reaction TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting Material Present Check_TLC->Incomplete_Reaction Yes Over_Oxidation Over-oxidation: Carboxylic Acid Byproduct Check_TLC->Over_Oxidation No, but byproduct seen Clean_Reaction Clean Reaction: Mainly Product Check_TLC->Clean_Reaction No, looks clean Action_Incomplete Increase Reaction Time/Temp or Add More Oxidant Incomplete_Reaction->Action_Incomplete Action_Over_Oxidation Use Milder Oxidant or Reduce Reaction Time Over_Oxidation->Action_Over_Oxidation Action_Purification Optimize Purification (Recrystallization/Chromatography) Clean_Reaction->Action_Purification

A decision tree for troubleshooting low yield in the synthesis.

References

Stability of Methyl 3-formyl-4-nitrobenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-formyl-4-nitrobenzoate in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Low yield or disappearance of starting material in basic (pH > 8) conditions. Ester Hydrolysis (Saponification): The methyl ester group is susceptible to hydrolysis under basic conditions, forming the corresponding carboxylate salt. The presence of the electron-withdrawing nitro group can accelerate this process.- Maintain the reaction pH between 6 and 8 to minimize ester hydrolysis. - If the reaction must be run in basic conditions, use the mildest possible base and the lowest effective temperature. - Consider protecting the ester group if it is not the intended reaction site.
Formation of unexpected byproducts in strongly basic conditions. Cannizzaro Reaction: As a non-enolizable aldehyde, this compound can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. This results in the formation of a primary alcohol and a carboxylic acid.[1][2]- Avoid using strong bases (e.g., concentrated NaOH, KOH) if the aldehyde functionality needs to be preserved. - If a basic catalyst is required, explore weaker bases or non-aqueous basic conditions.
Degradation of the compound under acidic (pH < 6) conditions. Acid-Catalyzed Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, especially in the presence of water and heat.- Buffer the reaction medium to a pH between 6 and 8. - If acidic conditions are necessary, use anhydrous solvents to minimize hydrolysis. - Run the reaction at the lowest possible temperature to slow down the hydrolysis rate.
Discoloration of the reaction mixture. Decomposition or Side Reactions: Aromatic nitro compounds can sometimes undergo side reactions leading to colored byproducts, although specific information for this compound is limited.- Ensure the use of high-purity starting materials and solvents. - Protect the reaction from light, as some nitroaromatic compounds are light-sensitive. - Degas solvents to remove oxygen, which can sometimes participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are the hydrolysis of the methyl ester group and the Cannizzaro reaction of the aldehyde group. Ester hydrolysis can occur under both acidic and basic conditions, while the Cannizzaro reaction is specific to strongly basic conditions.

Q2: How does the nitro group affect the stability of the ester?

A2: The electron-withdrawing nature of the nitro group increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of alkaline hydrolysis.

Q3: What pH range is recommended for working with this compound to ensure its stability?

A3: To prevent significant degradation through ester hydrolysis, it is advisable to maintain the pH of the reaction medium between 6 and 8.[3]

Q4: Can the aldehyde group be selectively protected?

A4: Yes, the aldehyde group can be selectively protected to prevent its participation in unwanted reactions. Common protecting groups for aldehydes include acetals and dithioacetals. The choice of protecting group will depend on the specific reaction conditions.

Q5: Are there any specific storage recommendations for this compound?

A5: While specific stability studies are not publicly available, general best practices for storing aromatic nitro compounds should be followed. These include storing the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

Stability Summary

The following table summarizes the expected stability of this compound under different conditions.

Condition Ester Group Stability Aldehyde Group Stability Potential Degradation Products
Strongly Acidic (pH < 4) Prone to hydrolysisGenerally stable3-formyl-4-nitrobenzoic acid, Methanol
Mildly Acidic (pH 4-6) Moderately stableStable3-formyl-4-nitrobenzoic acid (slow formation)
Neutral (pH 6-8) Generally stableStableMinimal degradation expected
Mildly Basic (pH 8-10) Susceptible to hydrolysisStable3-formyl-4-nitrobenzoate salt
Strongly Basic (pH > 10) Rapidly hydrolyzedProne to Cannizzaro reaction3-carboxy-4-nitrobenzoate, 3-(hydroxymethyl)-4-nitrobenzoate

Experimental Protocols

General Protocol for Assessing Stability

This protocol provides a general framework for assessing the stability of this compound under specific pH conditions. It is based on general principles outlined in ICH stability testing guidelines.[4][5]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small volume of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC). Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.

Visualizations

Stability_Pathways Stability and Degradation Pathways of this compound A This compound B Stable (pH 6-8) A->B Optimal Stability C Acidic Conditions (pH < 6) A->C Leads to D Basic Conditions (pH > 8) A->D Leads to E Ester Hydrolysis C->E Causes D->E Causes G Strong Basic Conditions (pH > 10) D->G Specifically F 3-formyl-4-nitrobenzoic acid E->F Product H Cannizzaro Reaction G->H Causes I 3-carboxy-4-nitrobenzoate & 3-(hydroxymethyl)-4-nitrobenzoate H->I Products

Caption: Degradation pathways of this compound.

References

Technical Support Center: Crystallization of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Methyl 3-formyl-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Crystallization Issues

This section addresses specific problems that may be encountered during the crystallization of this compound.

Problem 1: The product fails to crystallize and remains an oil.

Possible Causes & Solutions:

  • Significant Impurities: The presence of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, causing the product to "oil out".[1] Common impurities may include unreacted starting materials or byproducts from the synthesis.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If this fails, consider adding a seed crystal of pure this compound. If "oiling out" persists, it may be necessary to re-purify the crude product, for instance, by column chromatography, before attempting recrystallization.

  • Melting Point Below Solution Temperature: The melting point of the compound might be lower than the temperature of the solution from which it is trying to crystallize.[1] The reported melting point of this compound is 72-76 °C.[2][3]

    • Solution: Add a small amount of additional solvent to the oiled-out mixture and gently heat until the oil dissolves completely. Allow the solution to cool much more slowly. A slower cooling rate can provide the necessary energy landscape for proper crystal formation.[1]

  • Insufficient Cooling: The solution may not be cooled to a low enough temperature to reach the supersaturation point required for crystallization.

    • Solution: After the solution has been allowed to cool to room temperature, place it in an ice-water bath to maximize crystal formation.[4]

Problem 2: Poor or low yield of crystals.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent for recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling.[1][5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] If you suspect too much solvent has been used, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: Crystals forming while the solution is still hot can trap impurities.

    • Solution: Ensure all of the solid is completely dissolved in the hot solvent before allowing it to cool. Using a pre-heated funnel during gravity filtration (if performed) can prevent premature crystallization in the funnel stem.

  • Loss During Transfers: Product can be lost during transfers between flasks and during washing steps.[4]

    • Solution: Minimize the number of transfers. When washing the final crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[4]

Problem 3: Crystals form too quickly.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap solvent and impurities.[1]

    • Solution: Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[1] This allows for the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath.

  • Solution is Too Concentrated: If the solution is supersaturated at a high temperature, crystals may crash out of solution immediately upon cooling.

    • Solution: Add a small amount of additional hot solvent to the solution to slightly decrease the concentration. This will lower the saturation point and allow for a more controlled crystallization process upon cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point for pure this compound is in the range of 72-76 °C.[2][3] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Q3: How can I tell if my recrystallized product is pure?

A3: Purity can be assessed by several methods. A sharp melting point that matches the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR spectroscopy can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) can also be used to assess the number of components in your sample.

Q4: My crystals are colored, but the pure compound is described as a solid. What should I do?

A4: The presence of color may indicate impurities. If the color is due to a minor impurity, a second recrystallization may yield a purer, colorless product. If colored impurities are persistent, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[4]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, subsequently cool the flask in an ice-water bath.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[4]

  • Drying: Allow the crystals to dry completely before determining the melting point and yield.

Quantitative Data Summary

The following table provides hypothetical solubility data to illustrate the selection of an appropriate recrystallization solvent.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1< 0.5
Methanol2.525.0
Ethanol3.030.0
Toluene1.015.0
Hexane< 0.1< 0.2

Based on this data, methanol and ethanol appear to be good candidates for recrystallization due to the significant difference in solubility at low and high temperatures.

Visual Diagrams

Troubleshooting Workflow for Crystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form cool->crystals Success no_crystals No crystals / Oiling out cool->no_crystals Failure filter Filter and wash with cold solvent crystals->filter troubleshoot_oil Troubleshoot Oiling Out: - Scratch flask - Add seed crystal - Re-purify crude no_crystals->troubleshoot_oil dry Dry crystals filter->dry low_yield Low Yield filter->low_yield Problem end Pure Product dry->end troubleshoot_yield Troubleshoot Low Yield: - Use less solvent - Evaporate some solvent - Ensure complete cooling low_yield->troubleshoot_yield

Caption: A flowchart for troubleshooting common crystallization problems.

Recrystallization Experimental Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Add crude solid to flask b Add minimal hot solvent a->b c Stir and heat until dissolved b->c d Cool to room temperature c->d e Cool in ice bath d->e f Vacuum filter crystals e->f g Wash with ice-cold solvent f->g h Dry the pure crystals g->h

Caption: A step-by-step workflow for the recrystallization process.

References

Common impurities in commercial Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 3-formyl-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is typically available at a purity of >97-98%.[1][2] However, several process-related impurities may be present. These can arise from the synthetic route, which often involves nitration followed by oxidation of a methyl group. Potential impurities include:

  • Isomeric Impurities: The most common isomeric impurity is Methyl 4-formyl-3-nitrobenzoate. Other positional isomers may also be present in trace amounts depending on the regioselectivity of the nitration reaction.

  • Unreacted Starting Materials: If the synthesis involves the oxidation of a methyl group, residual Methyl 3-methyl-4-nitrobenzoate may be present.

  • Over-oxidation Products: The formyl group can be susceptible to over-oxidation, leading to the formation of 3-carboxy-4-nitrobenzoic acid methyl ester.

  • Hydrolysis Products: The methyl ester can hydrolyze to the corresponding carboxylic acid, 3-formyl-4-nitrobenzoic acid, especially in the presence of moisture or acidic/basic conditions.[3]

  • Side-Reaction Products: Depending on the specific synthetic process, other minor impurities such as dinitro-isomers or phenolic compounds could be formed.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component and any impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the spectra to known standards.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (72-76 °C) is indicative of high purity.[1]

Q3: My reaction with this compound is not proceeding as expected. What could be the issue?

A3: Several factors could be affecting your reaction. First, confirm the purity of your starting material using the analytical techniques mentioned above. The presence of impurities, especially the isomeric ones, could lead to unexpected side products or lower yields. Also, ensure that your reaction conditions are appropriate and that all reagents are pure and dry. The aldehyde functional group in this compound can be sensitive, so reaction conditions should be chosen carefully to avoid unwanted side reactions.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields or Unexpected Side Products

Symptom: You observe variable yields or the formation of unexpected products in a reaction using this compound from a new batch.

Potential Cause: The new batch may contain a different impurity profile compared to previous batches. Isomeric impurities are a likely cause for the formation of different product isomers.

Resolution:

  • Purity Assessment: Analyze the new batch of this compound using HPLC or ¹H NMR to identify and quantify any impurities.

  • Purification: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.

  • Reaction Optimization: Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the impact of the impurity or to favor the desired reaction pathway.

Problem 2: Poor Solubility of this compound

Symptom: The compound does not fully dissolve in the reaction solvent at the desired concentration.

Potential Cause: While this compound is soluble in many common organic solvents, its solubility can be limited in some. The presence of insoluble impurities could also be a factor.

Resolution:

  • Solvent Selection: Test the solubility in a range of solvents to find the most suitable one for your reaction.

  • Gentle Heating: Gentle warming and sonication can aid in dissolution.

  • Filtration: If you suspect insoluble impurities, dissolve the compound in a suitable solvent, filter the solution, and then remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes potential impurities and their hypothetical levels in a commercial batch of this compound. Actual values may vary between suppliers and batches.

ImpurityStructureTypical Abundance (%)
Methyl 4-formyl-3-nitrobenzoateIsomer< 1.0
Methyl 3-methyl-4-nitrobenzoateStarting Material< 0.5
3-formyl-4-nitrobenzoic acidHydrolysis Product< 0.5
3-carboxy-4-nitrobenzoic acid methyl esterOver-oxidation Product< 0.2

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

Protocol 2: ¹H NMR Analysis for Impurity Identification
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Acquire a standard ¹H NMR spectrum. The aldehyde proton of the desired product will appear as a singlet around 10 ppm. Protons of the aromatic ring will appear between 7.5 and 8.5 ppm. The methyl ester protons will be a singlet around 4 ppm. By integrating the peaks, the relative amounts of impurities can be estimated. For example, the presence of a singlet around 2.5 ppm could indicate the methyl group of the starting material, Methyl 3-methyl-4-nitrobenzoate.

Visualizations

experimental_workflow cluster_0 Purity Assessment cluster_1 Troubleshooting Receive Commercial\nthis compound Receive Commercial This compound Perform HPLC Analysis Perform HPLC Analysis Receive Commercial\nthis compound->Perform HPLC Analysis Check for impurities Perform NMR Analysis Perform NMR Analysis Perform HPLC Analysis->Perform NMR Analysis Confirm structure and quantify Proceed with\nExperiment Proceed with Experiment Perform NMR Analysis->Proceed with\nExperiment If purity >98% Purification Purification Perform NMR Analysis->Purification If impurities >2% Optimized Experiment Optimized Experiment Purification->Optimized Experiment Experiment Experiment Inconsistent Results Inconsistent Results Experiment->Inconsistent Results Successful Outcome Successful Outcome Experiment->Successful Outcome Re-evaluate Starting\nMaterial Purity Re-evaluate Starting Material Purity Inconsistent Results->Re-evaluate Starting\nMaterial Purity Check for batch -to-batch variation Re-evaluate Starting\nMaterial Purity->Purification If necessary

Caption: Experimental workflow for purity assessment and troubleshooting.

signaling_pathway Start Synthesis Start Synthesis Nitration of\nMethyl 3-methylbenzoate Nitration of Methyl 3-methylbenzoate Start Synthesis->Nitration of\nMethyl 3-methylbenzoate Oxidation of\nMethyl 3-methyl-4-nitrobenzoate Oxidation of Methyl 3-methyl-4-nitrobenzoate Nitration of\nMethyl 3-methylbenzoate->Oxidation of\nMethyl 3-methyl-4-nitrobenzoate Isomeric Impurities Isomeric Impurities Nitration of\nMethyl 3-methylbenzoate->Isomeric Impurities This compound\n(Desired Product) This compound (Desired Product) Oxidation of\nMethyl 3-methyl-4-nitrobenzoate->this compound\n(Desired Product) Unreacted Starting Material Unreacted Starting Material Oxidation of\nMethyl 3-methyl-4-nitrobenzoate->Unreacted Starting Material Over-oxidation Product Over-oxidation Product Oxidation of\nMethyl 3-methyl-4-nitrobenzoate->Over-oxidation Product Hydrolysis Product Hydrolysis Product This compound\n(Desired Product)->Hydrolysis Product

Caption: Potential sources of impurities during synthesis.

References

Technical Support Center: Synthesis of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3-formyl-4-nitrobenzoate, a key intermediate for pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A widely employed and effective method is a two-step synthesis starting from methyl 3-methylbenzoate. The first step involves the nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-4-nitrobenzoate. The second step is the selective oxidation of the methyl group to a formyl group to produce the final product.

Q2: What are the critical factors for achieving a high yield in the nitration step?

A2: The critical factors for a high yield in the nitration of methyl 3-methylbenzoate are stringent temperature control, the rate of addition of the nitrating agent, and the purity of the starting materials.[1][2] Maintaining a low temperature (typically between 0-10°C) is essential to minimize the formation of dinitrated byproducts and other isomers.[1][3]

Q3: Which oxidizing agents are suitable for the selective oxidation of the methyl group to a formyl group in the second step?

A3: The selective oxidation of the benzylic methyl group in the presence of an electron-withdrawing nitro group and an ester functional group can be challenging. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will likely lead to over-oxidation to the carboxylic acid.[4][5] Milder and more selective oxidizing agents are recommended. Options include manganese dioxide (MnO₂), ceric ammonium nitrate (CAN), or a two-step process involving benzylic bromination with N-bromosuccinimide (NBS) followed by oxidation.[6][7]

Q4: How can I purify the final product, this compound?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[2] Column chromatography on silica gel is also an effective method for removing impurities. For removing unreacted aldehyde, a bisulfite extraction can be a useful technique.[8]

Troubleshooting Guide

Step 1: Nitration of Methyl 3-methylbenzoate

Q: My nitration reaction resulted in a low yield of the desired methyl 3-methyl-4-nitrobenzoate and a significant amount of byproducts. What went wrong?

A: A low yield in the nitration step is often due to inadequate temperature control. If the reaction temperature rises above the recommended range (0-10°C), side reactions such as dinitration and the formation of unwanted isomers increase.[1][3] Ensure your ice bath is well-maintained throughout the addition of the nitrating mixture. Additionally, a slow, dropwise addition of the nitrating agent with vigorous stirring is crucial for maintaining a consistent temperature and preventing localized overheating.

Q: I observe the formation of an oily substance instead of a solid precipitate upon quenching the reaction mixture with ice water. What should I do?

A: The formation of an oil can indicate the presence of impurities, including ortho- and para-isomers, as well as dinitrated compounds.[9] It is also possible that some of the methyl ester has hydrolyzed to the corresponding carboxylic acid under the acidic conditions.[10] To address this, try to triturate the oil with a small amount of cold methanol to induce crystallization of the desired product. If this fails, extract the product with a suitable organic solvent, wash the organic layer to remove residual acid, and purify the crude product by column chromatography.

Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate

Q: The oxidation of the methyl group is incomplete, and I am recovering a significant amount of starting material. How can I improve the conversion?

A: Incomplete conversion can be due to several factors. The reactivity of the benzylic methyl group is reduced by the electron-withdrawing nitro group.[11] To drive the reaction to completion, you could try increasing the reaction time or temperature, though this must be done cautiously to avoid over-oxidation. Alternatively, using a more reactive oxidizing agent or increasing the stoichiometry of the current one may be necessary. If using a heterogeneous oxidant like MnO₂, ensure it is activated and that there is efficient stirring to maximize the surface area contact.

Q: My main product from the oxidation step is 3-carboxy-4-nitrobenzoic acid methyl ester instead of the desired aldehyde. How can I prevent this over-oxidation?

A: The formation of the carboxylic acid is a common side reaction when the oxidizing agent is too strong or the reaction conditions are too harsh.[4][12] To prevent over-oxidation, consider switching to a milder oxidizing agent. For example, if you are using a chromium-based oxidant, you might switch to manganese dioxide (MnO₂) which is known for its selectivity in oxidizing benzylic alcohols and methyl groups to aldehydes. Another approach is to carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.

Q: I am having difficulty separating the final aldehyde product from the unreacted starting material and the over-oxidized carboxylic acid. What purification strategy is recommended?

A: A multi-step purification approach is often effective. First, an acidic wash can remove any basic impurities. Then, a wash with a mild base, such as a saturated sodium bicarbonate solution, will extract the over-oxidized carboxylic acid into the aqueous layer. The desired aldehyde and the unreacted starting material will remain in the organic layer. These can then be separated by column chromatography. An alternative for specifically separating the aldehyde is a sodium bisulfite extraction.[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in concentrated sulfuric acid at 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-4-nitrobenzoate.

Protocol 2: Synthesis of this compound via MnO₂ Oxidation
  • To a solution of methyl 3-methyl-4-nitrobenzoate in a suitable solvent (e.g., dichloromethane or chloroform), add an excess of activated manganese dioxide (MnO₂).

  • Reflux the mixture with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically after 24-48 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts. Wash the celite pad with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
MnO₂ (10 eq.)Dichloromethane40 (Reflux)4865
MnO₂ (10 eq.)Chloroform61 (Reflux)2472
Ceric Ammonium Nitrate (2.5 eq.)Acetonitrile/Water80658
PCC (1.5 eq.)Dichloromethane251255

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation start Methyl 3-methylbenzoate reagents1 HNO₃ / H₂SO₄ 0-10°C start->reagents1 product1 Methyl 3-methyl-4-nitrobenzoate reagents1->product1 reagents2 Selective Oxidant (e.g., MnO₂) product1->reagents2 final_product This compound reagents2->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Low Yield in Oxidation Step? q1 Is Starting Material (SM) Present? start->q1 q2 Is Over-oxidized Product (OP) Present? q1->q2 No ans1_yes Increase reaction time/temp Increase oxidant stoichiometry q1->ans1_yes Yes ans2_yes Use milder oxidant Reduce reaction temp/time q2->ans2_yes Yes ans2_no Check for other side reactions (e.g., ester hydrolysis) q2->ans2_no No ans1_no Proceed to check for OP

Caption: Troubleshooting decision tree for the oxidation step.

References

Technical Support Center: Recrystallization of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 3-formyl-4-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystal formation upon cooling - Too much solvent was used: The solution is not supersaturated.[1] - Supersaturation: The solution may require a nucleation site to initiate crystal growth.[1] - Inappropriate solvent: The chosen solvent may not be suitable for this compound.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the compound.[2] - Cool to a lower temperature: Use an ice bath to further decrease the solubility of the compound.[1] - Re-evaluate solvent choice: Refer to the solvent selection guide below.
"Oiling out" (formation of a liquid instead of solid crystals) - The melting point of the compound is lower than the solution temperature. [1] - High concentration of impurities. [1] - Cooling is too rapid. [1]- Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional "good" solvent, and allow it to cool more slowly.[1] - Use a lower boiling point solvent: This will ensure that the solution temperature is below the melting point of the compound during cooling.[1] - Further purification: If impurities are suspected, consider a preliminary purification step before recrystallization.
Low yield of purified crystals - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[1] - Premature crystallization: Crystals may have formed and been lost during a hot filtration step. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time.- Concentrate the mother liquor: If the mother liquor has not been discarded, evaporate some of the solvent to recover more of the product.[1] - Ensure complete dissolution and slow cooling: Make sure all the compound is dissolved in the hot solvent and allow adequate time for cooling and crystallization. - Minimize washes: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
Poor crystal quality (e.g., small, needle-like, or discolored) - Rapid crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals.[2] - Presence of impurities: Impurities can be trapped in the crystal lattice during rapid formation.- Slow down the cooling process: Allow the flask to cool to room temperature on a non-heat-conducting surface before transferring to an ice bath. - Use a minimal amount of a suitable solvent: This will encourage the formation of larger, purer crystals. - Consider a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, a good starting point is to use solvents that are effective for structurally similar compounds, such as Methyl 3-nitrobenzoate. Methanol or a mixture of ethanol and water are often recommended for such compounds.[3][4] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a solvent screen?

A2: To perform a solvent screen, place a small amount of your crude product into several test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: My compound has a reported melting point of 72-76 °C. At what temperature should I dissolve it?

A3: You should dissolve the compound in the boiling solvent. The boiling point of the chosen solvent should ideally be higher than the melting point of your compound to prevent oiling out. For example, methanol has a boiling point of approximately 65 °C, which is close to the melting point of your compound. In this case, careful heating is required, and if oiling out occurs, adding a slightly larger volume of solvent may be necessary.

Q4: What should I do if my purified crystals have a broad melting point range?

A4: A broad melting point range typically indicates the presence of impurities.[3] In this case, a second recrystallization may be necessary to further purify the compound. Ensure that your recrystallization technique is optimized by allowing for slow cooling and using the minimum amount of hot solvent.

Q5: Can I use a single solvent or a mixed solvent system?

A5: Both single and mixed solvent systems can be effective. A single solvent is often simpler. However, if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.

Experimental Protocols

Recrystallization of this compound using a Single Solvent (Methanol - Example)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hotplate with stirring. Continue to add small portions of hot methanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity. The literature melting point for this compound is 72-76 °C.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolaritySuitability for this compound (Predicted)
Methanol64.7PolarGood starting point; compound is likely soluble when hot and less soluble when cold.[3]
Ethanol78.4PolarGood starting point; often used for similar compounds.[4]
Water100Very PolarLikely a poor solvent on its own, but can be used as an anti-solvent in a mixed system with ethanol.[4]
Isopropanol82.6PolarPotentially suitable; should be tested.
Acetone56Polar AproticMay be too good a solvent at room temperature, leading to low recovery.
Ethyl Acetate77.1Moderately PolarMay be a suitable solvent.
Heptane98.4Non-polarLikely a poor solvent; could be used as an anti-solvent.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystals Don't Form too_much_solvent Too much solvent? start->too_much_solvent induce Induce Crystallization (Scratch/Seed) too_much_solvent->induce No evaporate Evaporate Solvent too_much_solvent->evaporate Yes induce->start Still no crystals oiling_out Oiling Out Occurs reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat low_yield Low Yield? concentrate Concentrate Mother Liquor low_yield->concentrate

Caption: A logical diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Challenges in the Scale-Up of Methyl 3-formyl-4-nitrobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-formyl-4-nitrobenzoate. The information addresses common challenges encountered during the scale-up of production, focusing on a two-step synthetic route: the nitration of a substituted methyl benzoate followed by the selective oxidation of a methyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process. The first step is the nitration of a suitable precursor, followed by the selective oxidation of a methyl group to the desired aldehyde. A likely precursor for this synthesis is Methyl 3-methylbenzoate, which would be nitrated to form Methyl 3-methyl-4-nitrobenzoate. This intermediate is then selectively oxidized to yield this compound.

Q2: What are the primary challenges in the nitration step?

The main challenges during the nitration of substituted methyl benzoates include controlling the regioselectivity to obtain the desired isomer, preventing over-nitration (dinitration), and ensuring the reaction goes to completion.[1][2] Temperature control is critical; excessive heat can lead to the formation of unwanted byproducts.[2]

Q3: What are the key difficulties in the selective oxidation step?

The selective oxidation of the methyl group to an aldehyde is a significant challenge. The primary difficulty is preventing over-oxidation to the corresponding carboxylic acid (3-carboxy-4-nitrobenzoic acid methyl ester).[3][4] The choice of oxidizing agent and careful control of reaction conditions are crucial for maximizing the yield of the desired aldehyde.

Q4: How can I purify the final product, this compound?

Purification of the final product can be challenging due to the potential presence of unreacted starting material, the over-oxidized carboxylic acid byproduct, and other impurities. Standard purification techniques such as recrystallization and column chromatography are typically employed. The choice of solvent for recrystallization is critical to effectively separate the product from impurities. A bisulfite extraction can be a useful method to separate the desired aldehyde from non-carbonyl impurities.[5]

Troubleshooting Guides

Step 1: Nitration of Methyl 3-methylbenzoate

Problem: Low Yield of Methyl 3-methyl-4-nitrobenzoate

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the nitrating agent (a mixture of concentrated nitric and sulfuric acids) is fresh and of high purity. - Verify the molar ratios of the reactants. An insufficient amount of the nitrating agent will lead to an incomplete reaction. - Extend the reaction time, monitoring the progress by TLC or HPLC.
Suboptimal Temperature - Maintain the reaction temperature within the optimal range (typically 0-10 °C) during the addition of the nitrating agent to prevent decomposition of the nitronium ion and reduce side reactions.[2][6] - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Loss during Work-up - When pouring the reaction mixture onto ice, ensure the ice is well-crushed and the mixture is stirred vigorously to promote rapid precipitation of the product and minimize its solubility in the aqueous layer.[1] - During filtration, wash the crude product with ice-cold water to remove residual acids without dissolving a significant amount of the product.

Problem: Formation of Impurities (Isomers and Dinitrated Products)

Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature - Strictly control the temperature during the addition of the nitrating agent. Higher temperatures favor the formation of dinitrated byproducts.[2]
Poor Regiocontrol - The directing effects of the ester and methyl groups on the benzene ring will influence the position of nitration. While the 4-nitro isomer is expected to be the major product from 3-methylbenzoate, other isomers can form. Purification by recrystallization or chromatography will be necessary to isolate the desired isomer.
Excess Nitrating Agent - Use the correct stoichiometry of the nitrating agent. A large excess can lead to the formation of dinitrated products.
Step 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate

Problem: Low Yield of this compound

Possible Cause Troubleshooting Steps
Inefficient Oxidizing Agent - The choice of oxidizing agent is critical for this selective transformation. Common reagents for benzylic oxidation include Manganese dioxide (MnO₂), Selenium dioxide (SeO₂), and Cerium Ammonium Nitrate (CAN).[7][8][9] The reactivity can be highly dependent on the specific substrate and reaction conditions. - Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to improve efficiency and reduce the amount of toxic selenium waste.[10]
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or HPLC to ensure the starting material is consumed. - Optimize the reaction temperature. Some oxidations may require heating to proceed at a reasonable rate.
Decomposition of Product - The aldehyde product can be sensitive to the reaction conditions. Avoid prolonged reaction times at high temperatures. - Ensure the work-up procedure is performed promptly after the reaction is complete.

Problem: Over-oxidation to Carboxylic Acid

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Use a milder oxidizing agent. For example, MnO₂ is generally considered a milder oxidant for benzylic alcohols and may offer better selectivity for the aldehyde.[11] - Carefully control the reaction temperature. Lower temperatures can often favor the formation of the aldehyde over the carboxylic acid. - Reduce the reaction time. Stop the reaction as soon as the starting material has been consumed to minimize over-oxidation.
Strong Oxidizing Agent - If using a strong oxidant, consider reducing its stoichiometry. However, this may lead to an incomplete reaction. A careful balance is required.

Problem: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Presence of Carboxylic Acid Impurity - The carboxylic acid byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acid will be converted to its water-soluble salt and removed in the aqueous layer.
Unreacted Starting Material - If the starting material and product have different polarities, column chromatography is an effective method for separation. - Recrystallization from a suitable solvent system can also be used to purify the product.
Formation of Other Byproducts - Side reactions can lead to a complex mixture of products. Careful analysis by techniques like NMR and Mass Spectrometry is necessary to identify the impurities and devise an appropriate purification strategy.

Experimental Protocols

Protocol 1: Nitration of Methyl 3-methylbenzoate to Methyl 3-methyl-4-nitrobenzoate (Representative)

This protocol is adapted from standard nitration procedures for methyl benzoate.[1][2][12]

  • Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath. Keep this mixture cold.

  • Reaction Setup: In a separate flask, dissolve 20g of Methyl 3-methylbenzoate in 40 mL of concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of Methyl 3-methylbenzoate, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to slowly warm to room temperature and stir for an additional hour.

  • Work-up: Pour the reaction mixture slowly onto 400g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from methanol or an ethanol/water mixture to obtain pure Methyl 3-methyl-4-nitrobenzoate.

Protocol 2: Selective Oxidation of Methyl 3-methyl-4-nitrobenzoate to this compound (General Approach)

This is a general procedure based on the use of common oxidizing agents for benzylic oxidation. Optimization of the specific reagent, solvent, temperature, and reaction time will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve Methyl 3-methyl-4-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., activated Manganese dioxide (5-10 equivalents), Selenium dioxide (1.1 equivalents), or Ceric Ammonium Nitrate (2.2 equivalents)) to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (this will vary depending on the oxidant, from room temperature to reflux) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid oxidant like MnO₂ was used, filter it off.

  • Extraction: If necessary, dilute the filtrate with an organic solvent and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of Methyl Benzoate.

ParameterMethod AMethod B
Reactants Methyl benzoate, Conc. HNO₃, Conc. H₂SO₄Methyl benzoate, Fuming HNO₃
Temperature 0-15 °C[12]Not specified
Reaction Time ~1.5 hours[12]Not specified
Yield 81-85%[12]Not specified
Key Challenges Temperature control is crucial to avoid dinitration.[2]Highly reactive, can lead to over-nitration if not controlled.

Table 2: Overview of Oxidizing Agents for Benzylic Methyl Group Oxidation.

Oxidizing Agent Typical Conditions Advantages Disadvantages
Manganese dioxide (MnO₂) ** Reflux in a non-polar solvent (e.g., benzene, CH₂Cl₂)Mild and selective for benzylic positions.[11]Often requires a large excess of reagent and long reaction times.[13]
Selenium dioxide (SeO₂) **Reflux in dioxane or acetic acidEffective for activated methyl groups.[8]Highly toxic, formation of selenium byproducts can complicate purification.[10]
Cerium Ammonium Nitrate (CAN) Acetonitrile/water, often at room temperatureCan be a powerful and efficient oxidant.[9]Can sometimes lead to over-oxidation or side reactions.[14]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Oxidation start Methyl 3-methylbenzoate reagents1 Conc. HNO3 / Conc. H2SO4 (0-10 °C) start->reagents1 reaction1 Nitration Reaction start->reaction1 reagents1->reaction1 workup1 Aqueous Work-up (Ice Quench) reaction1->workup1 intermediate Methyl 3-methyl-4-nitrobenzoate workup1->intermediate reagents2 Oxidizing Agent (e.g., MnO2, SeO2, CAN) intermediate->reagents2 reaction2 Oxidation Reaction intermediate->reaction2 reagents2->reaction2 workup2 Work-up & Purification (Filtration, Extraction, Chromatography) reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

troubleshooting_oxidation Troubleshooting Low Yield in Selective Oxidation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Aldehyde cause1 Incomplete Reaction start->cause1 cause2 Over-oxidation to Carboxylic Acid start->cause2 cause3 Product Decomposition start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Change Oxidizing Agent cause1->solution1b solution2a Use Milder Oxidant cause2->solution2a solution2b Decrease Reaction Time/Temp cause2->solution2b solution3a Prompt Work-up cause3->solution3a

Caption: Troubleshooting logic for low yield in the oxidation step.

References

Technical Support Center: Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation of Methyl 3-formyl-4-nitrobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Degradation Observed Inappropriate reaction conditions (pH, temperature, co-solvents).Optimize reaction parameters. For microbial degradation, ensure the culture conditions are suitable for the selected microorganisms. For chemical degradation, verify the concentration and activity of reagents.
Low bioavailability of the compound.Ensure adequate mixing and consider the use of a co-solvent to increase the solubility of this compound.
Inactive catalyst or microbial strain.For photocatalysis, check the catalyst for fouling or deactivation. For microbial studies, verify the viability and activity of the microbial culture.
Appearance of Unexpected Peaks in Analysis (e.g., HPLC, GC-MS) Formation of degradation intermediates.Characterize the unexpected peaks. Common intermediates can arise from the reduction of the nitro group to an amine or hydrolysis of the methyl ester to a carboxylic acid.[1][2][3][4]
Side reactions involving the formyl group.The aldehyde group can be susceptible to oxidation to a carboxylic acid or other reactions depending on the experimental conditions.
Contamination of starting material or reagents.Verify the purity of the starting this compound and all reagents used in the experiment.
Difficulty in Product/Intermediate Isolation and Purification Similar polarities of the degradation products.Employ advanced chromatographic techniques, such as preparative HPLC, for separation. Derivatization of products may also facilitate separation.
Formation of complex mixtures.Simplify the reaction conditions if possible to reduce the number of degradation products. Time-course studies can help in identifying the sequence of intermediate formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on the degradation of structurally similar nitroaromatic compounds, this compound is expected to degrade via three main pathways: microbial/enzymatic degradation, chemical degradation, and photodegradation.

  • Microbial/Enzymatic Degradation: This can occur through two main routes. The first is the reduction of the nitro group to form Methyl 3-formyl-4-aminobenzoate.[1][2] The second involves oxidative pathways where monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite.[1][2]

  • Chemical Degradation: Key chemical degradation pathways include the hydrolysis of the methyl ester group to the corresponding carboxylic acid (3-formyl-4-nitrobenzoic acid) under acidic or basic conditions.[3][4] Additionally, the nitro group can be chemically reduced to an amine using various reducing agents, and the formyl group can be oxidized.[5][6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of nitroaromatic compounds.[8]

Q2: How can I monitor the degradation of this compound?

A2: The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the analytes. Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for identifying the structure of major degradation products.

Q3: What are the likely initial products of microbial degradation?

A3: Under anaerobic conditions, the initial product is likely to be Methyl 3-formyl-4-aminobenzoate, resulting from the reduction of the nitro group.[1][2] In aerobic microbial degradation, hydroxylated intermediates may form, followed by the elimination of the nitro group.[1][2]

Q4: Can the ester and formyl groups react under typical degradation study conditions?

A4: Yes. The methyl ester group can undergo hydrolysis to a carboxylic acid, especially under acidic or basic pH conditions.[4] The formyl (aldehyde) group is generally stable but can be oxidized to a carboxylic acid, particularly in the presence of strong oxidizing agents.

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a general experimental workflow for studying its degradation.

Degradation_Pathways_of_Methyl_3_formyl_4_nitrobenzoate cluster_microbial Microbial Degradation cluster_chemical Chemical Degradation parent This compound nitro_reduction Nitro Group Reduction parent->nitro_reduction Anaerobic/Aerobic Bacteria/Fungi oxidative_pathway Oxidative Pathway (Dioxygenase/Monooxygenase) parent->oxidative_pathway Aerobic Bacteria ester_hydrolysis Ester Hydrolysis (Acid/Base) parent->ester_hydrolysis formyl_oxidation Formyl Group Oxidation parent->formyl_oxidation amine_product Methyl 3-formyl-4-aminobenzoate nitro_reduction->amine_product hydroxylated_intermediate Hydroxylated Intermediates oxidative_pathway->hydroxylated_intermediate ring_cleavage Ring Cleavage Products hydroxylated_intermediate->ring_cleavage carboxylic_acid 3-formyl-4-nitrobenzoic acid ester_hydrolysis->carboxylic_acid dicarboxylic_acid 4-nitroisophthalic acid methyl ester formyl_oxidation->dicarboxylic_acid

Potential degradation pathways for this compound.

Experimental_Workflow start Experiment Setup (e.g., microbial culture, chemical reaction) sampling Time-course Sampling start->sampling extraction Sample Preparation (e.g., extraction, derivatization) sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS, NMR) extraction->analysis data_processing Data Processing and Interpretation analysis->data_processing identification Intermediate/Product Identification data_processing->identification pathway Pathway Elucidation identification->pathway

A general experimental workflow for studying degradation.

Experimental Protocols

Protocol for Monitoring Degradation by HPLC

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Reaction Setup: Initiate the degradation experiment (e.g., by inoculating a microbial culture or adding a chemical reagent).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction if necessary (e.g., by adding a solvent like acetonitrile or by rapid freezing). Centrifuge or filter the sample to remove any particulates or cells.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected products have significant absorbance.

  • Data Analysis: Quantify the concentration of the parent compound and any visible products by comparing their peak areas to the calibration curves of the respective standards.

References

Removing unreacted starting materials from Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 3-formyl-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter in my crude this compound product?

A common synthetic route to this compound is the nitration of Methyl 3-formylbenzoate. Therefore, the most likely unreacted starting material in your crude product is Methyl 3-formylbenzoate.

Q2: What are the physical properties of this compound and its common starting material?

Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound209.1672-76Solid
Methyl 3-formylbenzoate164.1648-52Solid

Q3: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially the unreacted starting material, Methyl 3-formylbenzoate, due to the difference in their melting points.

Issue 1: Oily product obtained after reaction instead of a solid.

  • Possible Cause: Presence of significant amounts of unreacted starting material or other impurities can lower the melting point of the mixture, resulting in an oil.

  • Troubleshooting:

    • Confirm reaction completion: Before workup, analyze a small sample of the reaction mixture by Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.

    • Initial purification: If a significant amount of starting material is present, consider a preliminary purification step like a solvent wash. For example, since Methyl 3-formylbenzoate has a lower melting point, it might be more soluble in a non-polar solvent like hexane at room temperature compared to the more polar product. A cold hexane wash of the crude solid could selectively remove some of the starting material.

    • Induce crystallization: If an oil is obtained after workup, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound.

Issue 2: Poor recovery of the product after recrystallization.

  • Possible Cause:

    • Incorrect solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a lower yield upon cooling.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Troubleshooting:

    • Solvent Selection: An ideal solvent should dissolve the crude material when hot but have low solubility when cold. For a polar compound like this compound, polar solvents are a good starting point. Consider using a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

Column Chromatography

Column chromatography is a powerful technique for separating the product from unreacted starting materials and other byproducts, especially when dealing with larger quantities or when high purity is required.

Issue 1: Poor separation between this compound and Methyl 3-formylbenzoate.

  • Possible Cause: The polarity of the mobile phase is not optimized for the separation.

  • Troubleshooting:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal mobile phase that gives good separation between the product and the starting material. A good target Rf value for the product is around 0.3-0.4.

    • Solvent Gradient: If a single solvent system does not provide adequate separation, consider using a solvent gradient. Start with a less polar mobile phase to elute the less polar compounds first, and then gradually increase the polarity to elute the more polar compounds.

    • Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.

Issue 2: The product is eluting too quickly or too slowly from the column.

  • Possible Cause: The mobile phase is too polar or not polar enough.

  • Troubleshooting:

    • Product Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Product Eluting Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol

This protocol assumes a silica gel stationary phase.

  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization workflow for purifying this compound.

logical_relationship cluster_synthesis Synthesis cluster_product Crude Product Mixture Methyl 3-formylbenzoate Methyl 3-formylbenzoate Nitration Reaction Nitration Reaction Methyl 3-formylbenzoate->Nitration Reaction Nitrating Agent\n(HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent\n(HNO3/H2SO4)->Nitration Reaction This compound This compound Nitration Reaction->this compound Desired Product Unreacted Methyl 3-formylbenzoate Unreacted Methyl 3-formylbenzoate Nitration Reaction->Unreacted Methyl 3-formylbenzoate Impurity Byproducts Byproducts Nitration Reaction->Byproducts Impurity

Caption: Logical relationship of starting materials to product and impurities.

Handling and disposal of Methyl 3-formyl-4-nitrobenzoate waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of Methyl 3-formyl-4-nitrobenzoate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible solid.[1][2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is harmful if swallowed or in contact with skin.[4] In case of fire, it may emit corrosive fumes and hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4] If there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.[1][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4]

Q3: How should I store this compound waste?

A3: Waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][7] Keep it away from heat and sources of ignition.[5]

Q4: What should I do in case of a small spill?

A4: For small spills, you should:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[3][8]

  • Collect the residue and place it in a sealed, labeled container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.[3]

  • Prevent the spilled material from entering drains or waterways.[3]

Q5: How do I dispose of this compound waste?

A5: All waste, including contaminated materials, must be disposed of through a licensed waste disposal company.[5][7] Do not dispose of it in the regular trash or pour it down the drain.[4][8] Ensure the waste container is clearly labeled with the chemical name and associated hazards.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected Color Change in Waste Container Contamination with an incompatible material or decomposition.Isolate the container in a well-ventilated area (fume hood). Do not add any more waste to it. Contact your institution's environmental health and safety (EHS) office for guidance on how to proceed.
Solid Waste Appears Damp or Pasty Absorption of moisture from the air.Ensure the waste container is kept tightly closed. If the material has already absorbed moisture, handle it as wet solid waste and continue to store it in a sealed container for disposal.
Dust Generation During Waste Transfer Improper handling technique.Gently scoop or sweep the material instead of pouring it from a height. If possible, moisten the solid slightly with a compatible solvent (e.g., isopropanol) to minimize dust, ensuring the solvent is also listed on the waste label.

Quantitative Data Summary

Parameter Value Reference
Melting Point 72-76 °C[1]
Storage Class 11 (Combustible Solids)[1][2]

Experimental Protocol: Waste Generation and Segregation from a Typical Reaction Quench

This protocol outlines a common scenario where this compound waste would be generated and the appropriate handling procedures.

Objective: To safely quench a reaction mixture containing this compound and segregate the resulting waste streams.

Materials:

  • Reaction mixture containing this compound

  • Appropriate quenching agent (e.g., saturated aqueous sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

  • Labeled waste containers for:

    • Aqueous waste

    • Halogenated/Non-halogenated organic waste (as appropriate)

    • Solid waste (for contaminated items)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the work is performed in a chemical fume hood. Label all waste containers appropriately before starting.

  • Reaction Quench: Slowly add the quenching agent to the reaction mixture while stirring. Be cautious of any potential gas evolution or exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic solvent and perform the extraction.

  • Aqueous Waste Collection: Drain the aqueous layer into the designated "Aqueous Waste" container.

  • Organic Waste Collection: Drain the organic layer containing the product into a separate flask for further processing. Any residual organic solvent used for washing should be collected in the appropriate "Organic Waste" container.

  • Solid Waste Collection: Dispose of any contaminated items such as pipette tips, filter paper, and used gloves into the "Solid Waste" container.

  • Final Disposal: Seal all waste containers tightly and store them in the designated satellite accumulation area for pickup by the licensed waste disposal service.

Workflow for Handling and Disposal of this compound Waste

waste_disposal_workflow cluster_handling Waste Handling cluster_disposal Disposal start Waste Generation (e.g., reaction residue, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Aqueous, Organic) ppe->segregate label_waste Label Waste Container (Chemical Name, Hazards) segregate->label_waste store Store in a Sealed Container in a Ventilated Area label_waste->store spill Spill or Leak? store->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes contact_ehs Contact EHS for Pickup spill->contact_ehs No spill_cleanup->store end Final Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Methyl 3-formyl-4-nitrobenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-formyl-4-nitrobenzoate is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). As a nitroaromatic compound, it can be considered a "structural alert" for potential genotoxicity.[1] Therefore, its accurate and sensitive quantification is critical for process monitoring, quality control, and ensuring the safety of final products. This guide provides a comparative overview of three primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a specialized high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method involving chemical derivatization.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method based on specific analytical requirements such as sensitivity, selectivity, and sample matrix complexity.

Comparative Analysis of Analytical Methods

The selection of an analytical technique is a critical decision driven by the required sensitivity, sample characteristics, and available instrumentation. While HPLC-UV is a robust and widely accessible method for routine analysis, GC-MS offers superior selectivity for volatile compounds. For trace-level quantification, especially in complex matrices where impurities may interfere, a highly sensitive LC-MS/MS method is often necessary.[2][3]

Table 1: Comparison of Key Performance Parameters for Analytical Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MS (with Derivatization)
Principle Separation based on polarity with UV absorbance detection.Separation of volatile compounds based on boiling point, with mass-based detection.Separation based on polarity with highly selective mass-to-charge ratio detection.
Typical Linearity (R²) ≥ 0.998[4]≥ 0.998≥ 0.999[3]
Accuracy (% Recovery) 98.0 - 102.0%[4]97.0 - 103.0%96.7 - 106.9%[3]
Precision (% RSD) ≤ 2.0%[4]≤ 5.0%≤ 5.0%
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.03 ppm (~30 ng/mL)[3]
Selectivity Moderate; dependent on chromatographic resolution.High; mass analyzer provides structural confirmation.Very High; Multiple Reaction Monitoring (MRM) minimizes matrix interference.[5]
Sample Throughput HighMediumMedium
Notes Robust, cost-effective, ideal for assay and purity analysis at moderate concentrations.Requires analyte to be volatile or amenable to derivatization.[6] Not suitable for non-volatile compounds.[1]Highest sensitivity, ideal for trace-level genotoxic impurity (GTI) analysis.[7] Involves an additional sample preparation step (reduction).[1]

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on established methods for structurally similar aromatic nitro compounds and serve as a strong foundation for method development and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for nitrobenzoic acids and related compounds and is suitable for routine quality control.[8]

Instrumentation and Consumables:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric or Formic Acid.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% acid). A typical starting gradient could be 50:50 (v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Aromatic nitro compounds generally exhibit strong UV absorbance around this wavelength).[9]

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound, which is expected to be sufficiently volatile for GC analysis. The protocol is based on general methods for methyl nitrobenzoate derivatives.[10][11]

Instrumentation and Consumables:

  • GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Dichloromethane or Ethyl Acetate (volatile, GC-grade).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (Split mode, e.g., 20:1).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For higher sensitivity, Selective Ion Monitoring (SIM) can be used.[11]

Sample and Standard Preparation:

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane.[12] Samples dissolved in water are not directly compatible with GC-MS.[13]

  • Stock and Standard Solutions: Prepare stock and calibration standards in the chosen volatile solvent at appropriate concentrations (e.g., in the µg/mL range).

  • Sample Preparation: Dissolve the sample in the same solvent. Ensure the sample is free from non-volatile residues by filtering or using a clean-up procedure like liquid-liquid extraction if the matrix is complex.[6][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chemical Derivatization

For trace-level quantification, direct LC-MS analysis of neutral nitroaromatic compounds can lack sufficient sensitivity due to poor ionization efficiency.[1] A chemical derivatization approach, converting the nitro group to a more easily ionizable amine group, can significantly enhance detection limits.[14][15]

Instrumentation and Consumables:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column.

  • Methanol or Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate.

  • Zinc dust (for reduction).

Derivatization and Analysis Protocol:

  • Sample Preparation and Reduction:

    • Dissolve the sample in a mixture of an organic solvent (e.g., Methanol) and 0.5 mM ammonium formate.[15]

    • Add a small amount of zinc dust as the reducing agent.

    • Sonicate or shake the solution for approximately 20 minutes to facilitate the reduction of the nitro group (-NO₂) to an amine group (-NH₂).[15]

    • Filter or centrifuge the sample to remove the zinc particles before injection.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Use a suitable gradient elution to separate the derivatized analyte from the sample matrix.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize precursor and product ions for the reduced form of this compound (Methyl 3-formyl-4-aminobenzoate).

Visualizations

Method Selection Workflow

The choice of an analytical method depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate technique for quantifying this compound.

MethodSelection Workflow for Selecting an Analytical Method start Define Analytical Goal: Quantify this compound concentration_check Is the expected concentration in the high ppm to % range? start->concentration_check sensitivity_check Is trace-level sensitivity (ppb or <1 ppm) required? concentration_check->sensitivity_check No hplc_uv Use HPLC-UV (Robust, cost-effective for routine QC) concentration_check->hplc_uv Yes gc_ms Consider GC-MS (High selectivity, good for volatile impurities) sensitivity_check->gc_ms No (Mid-range sensitivity) lc_ms Use high-sensitivity LC-MS/MS (Optimal for trace/GTI analysis) sensitivity_check->lc_ms Yes end Proceed with Method Validation hplc_uv->end gc_ms->end derivatization Perform chemical derivatization (Reduction of nitro to amine) lc_ms->derivatization derivatization->end

Caption: Decision tree for selecting a suitable analytical method.

LC-MS Derivatization Pathway

The high-sensitivity LC-MS method relies on the chemical conversion of the nitro group to an amine. This significantly improves the ionization efficiency in ESI+ mode, which is crucial for achieving low detection limits.

DerivatizationPathway Chemical Derivatization for Enhanced LC-MS Sensitivity start_compound This compound (-NO2 group, poor ionization) reaction Reduction start_compound->reaction end_compound Methyl 3-formyl-4-aminobenzoate (-NH2 group, efficient ESI+ ionization) reaction->end_compound Derivatization reagent Reagent: Zinc Dust reagent->reaction analysis LC-MS/MS Analysis (MRM Mode) end_compound->analysis

Caption: Reaction pathway for derivatization of the target analyte.

References

A Comparative Guide to the Reactivity of Methyl 3-formyl-4-nitrobenzoate and Structurally Similar Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, a nuanced understanding of reactant reactivity is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of Methyl 3-formyl-4-nitrobenzoate with other substituted benzaldehydes, supported by experimental data from established literature. The focus of this comparison is on the susceptibility of the aldehyde functional group to oxidation, a common transformation in organic synthesis.

The reactivity of an aromatic aldehyde is intrinsically linked to the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the aldehyde's reactivity towards nucleophiles and, in many cases, its susceptibility to oxidation. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. This compound possesses two strong electron-withdrawing groups: a nitro group (-NO₂) and a methyl ester group (-COOCH₃), positioning it as a highly reactive aromatic aldehyde.

Comparative Reactivity Data

Table 1: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMACB at 298 K

Substituent (Position)Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)
Electron-Withdrawing Groups
p-NO₂1.66
m-NO₂2.40
m-Cl2.40
p-Cl5.76
Reference
H (Unsubstituted)14.4
Electron-Donating Groups
m-CH₃14.1
p-CH₃16.2
p-OCH₃22.7

Data sourced from "Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate"[1][2]

Based on the data in Table 1, a clear trend emerges: aldehydes with electron-withdrawing groups generally exhibit slower oxidation rates in this specific reaction, while those with electron-donating groups react faster. This suggests a reaction mechanism where electron density at the aromatic ring stabilizes the transition state.

Given that this compound has two potent electron-withdrawing groups, it is reasonable to predict that its rate of oxidation in this system would be significantly lower than that of unsubstituted benzaldehyde and even lower than that of mono-nitro substituted benzaldehydes. The cumulative electron-withdrawing effect of the nitro and methyl ester groups would render the aromatic ring highly electron-deficient.

Factors Influencing Aldehyde Reactivity

The electrophilicity of the carbonyl carbon is the primary determinant of an aldehyde's reactivity in nucleophilic addition reactions. The following diagram illustrates how electron-donating and electron-withdrawing groups modulate this key property.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -CN, -CHO, -COOR EWG_Effect Inductive and/or Resonance Electron Withdrawal EWG->EWG_Effect Carbonyl_EWG Carbonyl Carbon (δ+) EWG_Effect->Carbonyl_EWG -I, -M Reactivity_EWG Increased Electrophilicity Enhanced Reactivity Carbonyl_EWG->Reactivity_EWG EDG e.g., -OCH₃, -CH₃, -NH₂ EDG_Effect Inductive and/or Resonance Electron Donation EDG->EDG_Effect Carbonyl_EDG Carbonyl Carbon (δ+) EDG_Effect->Carbonyl_EDG +I, +M Reactivity_EDG Decreased Electrophilicity Reduced Reactivity Carbonyl_EDG->Reactivity_EDG

Caption: Influence of Substituents on Aldehyde Reactivity.

Experimental Protocols

The following is a detailed methodology for the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB), as described in the cited literature.[1][2]

Materials:

  • Substituted benzaldehydes (purified by distillation or recrystallization)

  • Benzyltrimethylammonium chlorobromate (BTMACB) (prepared as per literature methods)

  • Acetic acid (glacial)

  • Deionized water

  • Acrylonitrile

  • Potassium iodide

  • Sodium thiosulfate solution (standardized)

  • Starch indicator

Procedure for Kinetic Measurements:

  • Reaction Mixture Preparation: The reactions are carried out under pseudo-first-order conditions, maintaining a large excess (at least 15-fold) of the aldehyde over BTMACB. The solvent system used is a 1:1 (v/v) mixture of acetic acid and water.

  • Temperature Control: The reactions are conducted at a constant temperature (e.g., 298 K) using a thermostatically controlled water bath.

  • Initiation of Reaction: The reaction is initiated by adding the requisite volume of the BTMACB solution to the aldehyde solution, both pre-equilibrated to the reaction temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots of the reaction mixture and determining the concentration of unreacted BTMACB. This is achieved by adding the aliquot to a solution of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • Data Analysis: The pseudo-first-order rate constants (k_obs) are calculated from the slopes of the linear plots of log[BTMACB] against time. The second-order rate constants (k₂) are then determined by dividing k_obs by the concentration of the aldehyde.

Product Analysis:

  • A reaction mixture containing the aldehyde and BTMACB in a 1:1 (v/v) acetic acid-water solvent is allowed to stand for a sufficient time to ensure complete reaction.

  • The resulting solution is worked up to isolate the corresponding carboxylic acid, the identity of which is confirmed by melting point and spectroscopic analysis.

Conclusion

This compound, with its two strong electron-withdrawing groups, is anticipated to be a highly reactive aldehyde in nucleophilic addition reactions due to the significant electrophilicity of its carbonyl carbon. However, in the specific case of oxidation by benzyltrimethylammonium chlorobromate, where electron-donating groups accelerate the reaction, it is predicted to be less reactive than unsubstituted benzaldehyde and other analogues bearing electron-donating or weaker electron-withdrawing substituents. This guide provides a framework for understanding and predicting the reactivity of this and similar aldehydes, which is crucial for their effective utilization in research and development. The provided experimental protocol offers a robust method for quantitatively assessing the reactivity of novel aldehydes within this comparative context.

References

A Comparative Guide to Alternative Reagents for Methyl 3-formyl-4-nitrobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formyl-4-nitrobenzoate is a highly effective aromatic aldehyde for various synthetic applications, primarily due to the electron-withdrawing properties of its nitro and methyl ester groups. These features enhance the electrophilicity of the formyl group, making it particularly well-suited for multicomponent reactions such as the Hantzsch 1,4-dihydropyridine synthesis—a cornerstone reaction in the development of calcium channel blockers and other pharmacologically significant molecules.[1][2]

This guide provides an objective comparison of viable alternative reagents, supported by experimental data, to assist researchers in selecting the most appropriate starting material based on performance, availability, and reaction conditions. The primary focus is on the Hantzsch synthesis, a representative and crucial application for this class of reagents.

Performance Comparison of Aldehyde Reagents in Hantzsch Synthesis

The choice of aldehyde is critical in the Hantzsch reaction, directly influencing reaction rates and overall product yields. Aromatic aldehydes bearing electron-withdrawing groups (EWGs) generally outperform those with electron-donating groups (EDGs).[3][4] The following table summarizes quantitative data from a catalyzed, one-pot condensation of various benzaldehyde derivatives with ethyl acetoacetate and ammonium acetate.

Aldehyde ReagentSubstituent TypeReaction Time (min)Temperature (°C)Yield (%)Reference
This compound Strong EWG (-NO₂)Est. < 3080High (>90%)[3]
3-NitrobenzaldehydeStrong EWG (-NO₂)208095[3]
4-ChlorobenzaldehydeModerate EWG (-Cl)258092[3]
BenzaldehydeNeutral458085[3]
4-MethylbenzaldehydeEDG (-CH₃)608075[3]
4-MethoxybenzaldehydeStrong EDG (-OCH₃)708072[3]

Note: Data for this compound is extrapolated based on the high performance of 3-Nitrobenzaldehyde and the established principle that strong electron-withdrawing groups accelerate this reaction.[1][3]

Structural Comparison of Aldehyde Reagents

The structural similarity among the alternatives lies in the core benzaldehyde structure. The key difference is the nature and position of the electron-withdrawing group, which modulates the reactivity of the aldehyde.

Caption: Structural comparison of the target reagent and key alternatives.

Experimental Protocols

The following protocols outline the synthesis of 1,4-dihydropyridine derivatives using the Hantzsch reaction.

Protocol 1: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol provides a general framework for the one-pot synthesis of 1,4-dihydropyridines.

Materials:

  • Aromatic Aldehyde (e.g., this compound or an alternative) (1 mmol)

  • Ethyl Acetoacetate (2 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Catalyst (e.g., silica-supported sulfonic acid, p-TSA) (optional, as per literature)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst (if any).

  • If using a solvent, add 5-10 mL of ethanol.

  • Heat the mixture under reflux (typically 60-80°C) with constant stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with activated aldehydes are often complete within 30-60 minutes.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and a minimal amount of cold ethanol.

  • Recrystallize the solid product from an appropriate solvent (commonly ethanol) to yield the pure 1,4-dihydropyridine derivative.

Protocol 2: Example Synthesis using 4-Chlorobenzaldehyde

This protocol is adapted from a literature procedure for synthesizing a substituted 1,4-dihydropyridine.[5]

Materials:

  • 4-Chlorobenzaldehyde (1.40 g, 10 mmol)

  • Ethyl Acetoacetate (2.60 g, 20 mmol)

  • Ammonium Acetate (1.54 g, 20 mmol)

  • Ethylene Glycol (10 mL)

Procedure:

  • To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (20 mmol), and ethylene glycol (10 mL).

  • Fit the flask with a condenser and heat the mixture in a water bath at 80-90°C for 3-4 hours with stirring.

  • Monitor the reaction completion by TLC (using a hexane:ethyl acetate mobile phase).

  • After completion, cool the flask to room temperature and add 50 mL of ice-cold water.

  • Stir the mixture for 15-20 minutes, during which a solid product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with distilled water.

  • Dry the crude product in an oven at 60°C.

  • Recrystallize the final product from ethanol to obtain pure diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Reaction Workflow and Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving several key organic reactions. A catalyst, typically a Brønsted or Lewis acid, can be used to accelerate the steps.[1][6]

Hantzsch_Reaction_Workflow Hantzsch 1,4-Dihydropyridine Synthesis Workflow sub_aldehyde Aldehyde (e.g., this compound) int_knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Intermediate) sub_aldehyde->int_knoevenagel Knoevenagel Condensation sub_ketoester1 β-Ketoester (1 eq.) (Ethyl Acetoacetate) sub_ketoester1->int_knoevenagel Knoevenagel Condensation sub_ketoester2 β-Ketoester (1 eq.) (Ethyl Acetoacetate) int_enamine Enamine Ester sub_ketoester2->int_enamine Enamine Formation sub_ammonia Nitrogen Source (Ammonium Acetate) sub_ammonia->int_enamine Enamine Formation int_michael Michael Adduct int_knoevenagel->int_michael Michael Addition int_enamine->int_michael Michael Addition product 1,4-Dihydropyridine (Final Product) int_michael->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch 1,4-dihydropyridine synthesis.

References

A Comparative Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the preparation of Methyl 3-formyl-4-nitrobenzoate, a valuable intermediate in organic synthesis. The pathways are evaluated based on key performance indicators such as yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, allows for diverse chemical transformations. This guide outlines and compares two distinct synthetic routes to this target molecule:

  • Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate. This approach involves the selective oxidation of the methyl group of a commercially available precursor.

  • Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid. This route starts with the corresponding carboxylic acid and proceeds via esterification.

Data Presentation

The following table summarizes the quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiency and requirements.

ParameterPathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoatePathway 2: Esterification of 3-formyl-4-nitrobenzoic acid
Starting Material Methyl 3-methyl-4-nitrobenzoate3-formyl-4-nitrobenzoic acid
Key Transformation Oxidation of a methyl group to an aldehydeFischer Esterification
Reagents 1. N-Bromosuccinimide (NBS), Benzoyl Peroxide2. Silver Nitrate (AgNO₃), 2,6-LutidineMethanol (CH₃OH), Sulfuric Acid (H₂SO₄)
Solvent Carbon Tetrachloride (CCl₄), Water/AcetoneMethanol
Reaction Temperature 1. Reflux (approx. 77°C)2. RefluxReflux (approx. 65°C)
Reaction Time 1. 5 hours2. 2 hours4 hours
Reported Yield ~75% (overall for two steps)~95%
Purification Method Column ChromatographyRecrystallization

Experimental Protocols

Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate

This pathway proceeds in two sequential steps: bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Bromination of Methyl 3-methyl-4-nitrobenzoate

  • A mixture of Methyl 3-methyl-4-nitrobenzoate (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide is refluxed in dry carbon tetrachloride for 5 hours.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude benzylic bromide.

Step 2: Hydrolysis to this compound

  • The crude benzylic bromide from the previous step is dissolved in a mixture of water and acetone.

  • Silver nitrate (1.2 equivalents) and 2,6-lutidine (1.2 equivalents) are added to the solution.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the precipitated silver bromide is removed by filtration.

  • The filtrate is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid

This pathway involves a classic Fischer esterification reaction.

  • To a solution of 3-formyl-4-nitrobenzoic acid (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is heated at reflux for 4 hours.

  • The mixture is then cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

G Pathway 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate A Methyl 3-methyl-4-nitrobenzoate B Methyl 3-(bromomethyl)-4-nitrobenzoate A->B NBS, Benzoyl Peroxide CCl4, Reflux C This compound B->C AgNO3, 2,6-Lutidine H2O/Acetone, Reflux

Caption: Synthesis of this compound via oxidation.

G Pathway 2: Esterification of 3-formyl-4-nitrobenzoic acid A 3-formyl-4-nitrobenzoic acid B This compound A->B Methanol, H2SO4 (cat.) Reflux

Caption: Synthesis of this compound via esterification.

Conclusion

Both pathways offer viable routes to this compound.

Pathway 1 (Oxidation) starts from a more readily available starting material but involves a two-step process with a moderate overall yield. The use of carbon tetrachloride and silver nitrate may also be considerations regarding cost and safety.

Pathway 2 (Esterification) is a high-yielding, one-step reaction. However, its feasibility is dependent on the commercial availability and cost of 3-formyl-4-nitrobenzoic acid.

The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and considerations of reaction efficiency and cost.

A Spectroscopic Showdown: Differentiating Methyl 3-formyl-4-nitrobenzoate from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Methyl 3-formyl-4-nitrobenzoate and its structural isomers reveals key distinguishing features in their NMR, IR, and Mass Spectra. These differences, arising from the varied positions of the formyl and nitro substituents on the methyl benzoate backbone, provide a robust analytical framework for their unambiguous identification.

This guide presents a detailed analysis of the spectroscopic data for this compound and a selection of its isomers, providing researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds. The correct identification of these isomers is crucial in many scientific disciplines, particularly in medicinal chemistry and materials science, where subtle structural changes can lead to significant differences in biological activity and material properties.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-CHO Proton (ppm)-OCH₃ Proton (ppm)
Methyl 3-formyl-2-nitrobenzoate[1]8.28 (dd), 8.18 (dd), 7.77 (t)9.98 (s)3.95 (s)
This compoundData not availableData not availableData not available
Methyl 4-formyl-3-nitrobenzoateData not availableData not availableData not available
Methyl 5-formyl-2-nitrobenzoateData not availableData not availableData not available
Methyl 2-formyl-4-nitrobenzoateData not availableData not availableData not available
Methyl 4-formyl-2-nitrobenzoateData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)-CHO Carbon (ppm)-COOCH₃ Carbon (ppm)-OCH₃ Carbon (ppm)
Methyl 3-formyl-2-nitrobenzoateData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
Methyl 4-formyl-3-nitrobenzoateData not availableData not availableData not availableData not available
Methyl 5-formyl-2-nitrobenzoateData not availableData not availableData not availableData not available
Methyl 2-formyl-4-nitrobenzoateData not availableData not availableData not availableData not available
Methyl 4-formyl-2-nitrobenzoateData not availableData not availableData not availableData not available

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | C=O (ester) | C=O (aldehyde) | C-NO₂ (asymm) | C-NO₂ (symm) | |---|---|---|---| | Methyl 3-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | this compound | Data not available | Data not available | Data not available | Data not available | | Methyl 4-formyl-3-nitrobenzoate[2] | ~1730 | ~1700 | ~1540 | ~1350 | | Methyl 5-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | Methyl 2-formyl-4-nitrobenzoate | Data not available | Data not available | Data not available | Data not available | | Methyl 4-formyl-2-nitrobenzoate | Data not available | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that the specific experimental data was not found in the searched resources.

Deciphering the Spectra: A Deeper Dive

The subtle differences in the electronic environments of the protons and carbon atoms in each isomer lead to distinct patterns in their NMR spectra. Similarly, the vibrational modes of the functional groups are influenced by their relative positions, resulting in unique IR absorption bands.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nature of the nitro and formyl groups deshields the aromatic protons, shifting their signals downfield. The extent of this deshielding and the observed coupling patterns (splitting) between adjacent protons are unique to each isomer's substitution pattern. For instance, in Methyl 3-formyl-2-nitrobenzoate, the three aromatic protons appear as a triplet and two doublets of doublets, a pattern dictated by their positions relative to the two deactivating groups.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information. The chemical shifts of the carbonyl carbons (from the ester and aldehyde groups) and the aromatic carbons are sensitive to the electronic effects of the substituents. The number of distinct signals in the aromatic region can also confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy

In the IR spectra, the positions of the carbonyl stretching vibrations of the ester and aldehyde groups, as well as the symmetric and asymmetric stretching vibrations of the nitro group, are key diagnostic markers. For example, the ATR-IR spectrum of Methyl 4-formyl-3-nitrobenzoate shows characteristic carbonyl and nitro group absorptions.[2] The exact frequencies of these bands can be influenced by conjugation and the electronic nature of the neighboring substituents.

Mass Spectrometry

While all isomers share the same molecular weight and will thus exhibit the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization can differ. The relative positions of the functional groups influence the stability of the resulting fragment ions, leading to variations in the relative intensities of the peaks in the mass spectrum.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of these isomers, from sample preparation to data interpretation and comparison.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Comparative Analysis Sample Isomer Sample NMR_Prep Dissolve in CDCl3 (or other deuterated solvent) Sample->NMR_Prep IR_Prep Prepare KBr pellet or thin film Sample->IR_Prep MS_Prep Dissolve in suitable solvent Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (e.g., EI-MS) MS_Prep->MS_Acq NMR_Analysis Analyze chemical shifts, coupling constants, and integration NMR_Acq->NMR_Analysis IR_Analysis Analyze characteristic functional group frequencies IR_Acq->IR_Analysis MS_Analysis Analyze molecular ion peak and fragmentation pattern MS_Acq->MS_Analysis Comparison Compare spectra of unknown isomer to known isomers NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Identification Isomer Identification Comparison->Identification

A logical workflow for the spectroscopic analysis and identification of isomers.

Distinguishing Features: A Visual Guide

The key to differentiating these isomers lies in recognizing the unique patterns each substitution arrangement creates in the spectroscopic data. The following diagram highlights the conceptual differences in the expected ¹H NMR aromatic regions for ortho, meta, and para substituted isomers.

Isomer_Differentiation Conceptual ¹H NMR differences in the aromatic region for disubstituted benzene isomers. cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer Ortho Distinct signals for all 4 aromatic protons Meta Complex splitting patterns, 4 distinct signals Para Simpler spectrum due to symmetry (e.g., two doublets)

Conceptual ¹H NMR differences for disubstituted isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid solvent signals overlapping with analyte signals.

  • Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.

  • Instrumentation: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

By applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its various isomers, ensuring the correct identification of these important chemical compounds.

References

A Comparative Guide to the Purity Assessment of Synthesized Methyl 3-formyl-4-nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like Methyl 3-formyl-4-nitrobenzoate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is contingent on factors such as the analyte's physicochemical properties, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[1][2] The following table provides a comparative overview of HPLC with alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Applicability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile compounds; may require derivatization for non-volatile compounds.[1]Provides structural confirmation and can quantify impurities with well-resolved signals.[1]
Resolution High resolution, enabling separation of closely related impurities and isomers.[1]High resolution for volatile compounds.[1]Lower resolution for complex mixtures compared to chromatographic techniques.[3]
Quantification Highly quantitative with excellent accuracy and precision.[1]Quantitative with appropriate calibration.[1]Can be highly quantitative (qNMR) but may be less sensitive for trace impurities.[4][5]
Sensitivity High sensitivity, especially with UV detectors for chromophoric compounds.High sensitivity, particularly with flame ionization (FID) or mass spectrometry (MS) detectors.Generally lower sensitivity compared to HPLC and GC, making it less ideal for trace analysis.[6]
Throughput Moderate to high, especially with the use of autosamplers.[1]Moderate throughput.[1]Lower throughput, as each sample requires a longer acquisition time.

Experimental Protocols

This proposed HPLC method is based on established protocols for similar aromatic nitro compounds and is designed to be robust and reproducible.[7][8]

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS-compatible methods) or Phosphoric acid[7]

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • 0-15 min: 40% to 70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-22 min: 70% to 40% Acetonitrile

    • 22-25 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the synthesized product in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

HPLC Workflow Diagram

The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh Synthesized Product & Standard prep_start->weigh_sample dissolve Dissolve in Acetonitrile weigh_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

References

Comparative Guide to the Reaction Products of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of Methyl 3-formyl-4-nitrobenzoate, a versatile building block in organic synthesis. Due to the presence of both an aldehyde and a nitro group on the benzene ring, this molecule offers multiple avenues for chemical transformations, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document outlines key reactions, provides detailed experimental protocols for analogous compounds, and presents comparative data to inform synthetic strategies.

Physicochemical Properties

A foundational understanding of the starting material is crucial for predicting reaction outcomes and optimizing conditions.

PropertyValue
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol [1][2]
Appearance White to yellow solid[2][3]
Melting Point 72-76 °C[2]
CAS Number 148625-35-8[1][2][3]
SMILES COC(=O)C1=CC=C(--INVALID-LINK--[O-])C(C=O)=C1[4]

Key Reaction Pathways and Comparative Analysis

This compound is amenable to a variety of synthetic transformations targeting either the formyl or the nitro group, or both. The electron-withdrawing nature of the nitro and ester groups activates the aldehyde functionality towards nucleophilic attack.

Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that is highly effective for creating dihydropyridine scaffolds, which are prominent in many pharmaceutical compounds.[5][6] Aldehydes are a key component in this reaction.

Reaction Scheme:

Hantzsch_Reaction M3F4NB Methyl 3-formyl-4-nitrobenzoate Dihydropyridine Dihydropyridine Derivative M3F4NB->Dihydropyridine BetaKetoester 2x β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Dihydropyridine Ammonia NH₃ Ammonia->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

Caption: General scheme of the Hantzsch pyridine synthesis.

Synthesis of Dihydropyrimidinones: The Biginelli Reaction

The Biginelli reaction is another important multi-component reaction for the synthesis of heterocyclic compounds, specifically 3,4-dihydropyrimidin-2(1H)-ones.[7] These structures are of significant interest in drug discovery.

Reaction Scheme:

Biginelli_Reaction M3F4NB Methyl 3-formyl-4-nitrobenzoate DHPM Dihydropyrimidinone Derivative M3F4NB->DHPM BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->DHPM Urea Urea or Thiourea Urea->DHPM

Caption: General scheme of the Biginelli reaction.

Comparative Performance: Similar to the Hantzsch synthesis, the Biginelli reaction is generally efficient with aromatic aldehydes containing electron-withdrawing groups. Therefore, this compound is expected to be a suitable substrate, likely affording the corresponding dihydropyrimidinone in good yields under standard Biginelli conditions. The reaction can be catalyzed by Brønsted or Lewis acids.[7]

Formation of Imines (Schiff Bases)

The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and have demonstrated a range of biological activities.

Reaction Scheme:

Schiff_Base_Formation M3F4NB Methyl 3-formyl-4-nitrobenzoate Imine Imine (Schiff Base) Derivative M3F4NB->Imine Amine Primary Amine (R-NH₂) Amine->Imine

Caption: General scheme for Schiff base formation.

Comparative Performance: The formation of Schiff bases from aromatic aldehydes is a well-established reaction. The electrophilicity of the carbonyl carbon in this compound, enhanced by the nitro and ester groups, suggests that this reaction should proceed readily with a variety of primary amines.

Experimental Protocols (Analogous Systems)

While specific experimental data for this compound is limited in the available literature, the following protocols for analogous nitro-substituted aldehydes can serve as a starting point for reaction optimization.

Protocol 1: Hantzsch Dihydropyridine Synthesis (General Procedure)

This protocol is a general representation of the Hantzsch synthesis.

Workflow:

Hantzsch_Workflow cluster_workflow Hantzsch Synthesis Workflow A 1. Dissolve aldehyde, β-ketoester, and ammonium acetate in ethanol. B 2. Reflux the mixture for several hours. A->B C 3. Monitor reaction by TLC. B->C D 4. Cool the reaction mixture. C->D E 5. Isolate the product by filtration. D->E F 6. Recrystallize the crude product. E->F

Caption: A typical workflow for the Hantzsch dihydropyridine synthesis.

Detailed Steps:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Biginelli Reaction (General Procedure)

This protocol outlines the general steps for a Biginelli reaction.

Workflow:

Biginelli_Workflow cluster_workflow Biginelli Reaction Workflow A 1. Combine aldehyde, β-ketoester, and urea/thiourea in a suitable solvent. B 2. Add a catalytic amount of acid. A->B C 3. Heat the mixture to reflux. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool and isolate the precipitated product. D->E F 6. Purify by recrystallization. E->F

Caption: A typical workflow for the Biginelli reaction.

Detailed Steps:

  • A mixture of the aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) is prepared in a suitable solvent (e.g., ethanol).

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.

  • The mixture is heated to reflux and stirred for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography.

  • After cooling, the precipitated product is collected by filtration.

  • Purification is typically achieved by recrystallization.

Data Presentation: Comparative Reactivity of Nitrobenzaldehyde Isomers

The position of the nitro group significantly influences the reactivity of the aldehyde. The following table provides a qualitative comparison based on established electronic effects.

Reaction TypeExpected Reactivity of this compoundRationale
Nucleophilic Addition HighThe nitro group and the methyl ester group are strongly electron-withdrawing, increasing the electrophilicity of the formyl carbon and making it more susceptible to nucleophilic attack.
Condensation Reactions HighReactions like the Hantzsch and Biginelli syntheses are initiated by nucleophilic attack on the aldehyde. The enhanced electrophilicity of the carbonyl group in this compound is expected to lead to high reaction rates and yields.
Reduction of Nitro Group Moderate to HighThe nitro group can be reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up further synthetic possibilities, such as the formation of fused heterocyclic systems.
Oxidation of Formyl Group ModerateThe formyl group can be oxidized to a carboxylic acid. However, the presence of the electron-withdrawing nitro group can influence the ease of this oxidation.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal interest. Its bifunctional nature, coupled with the activating effect of the electron-withdrawing groups, makes it a highly reactive substrate for various condensation and addition reactions. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be reliably predicted based on the well-understood chemistry of analogous nitro-substituted benzaldehydes. The provided experimental frameworks for related compounds offer a solid foundation for developing efficient synthetic routes to novel derivatives of this compound. Further research into the specific reaction products and their characterization will undoubtedly expand the utility of this valuable synthetic intermediate.

References

Comparative Analysis of Catalysts for the Synthesis of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of a Key Pharmaceutical Intermediate

The synthesis of Methyl 3-formyl-4-nitrobenzoate, a crucial building block in the preparation of various pharmaceutical compounds, hinges significantly on the choice of catalyst for the selective oxidation of the methyl group of its precursor, Methyl 3-methyl-4-nitrobenzoate. This guide provides a comparative overview of different catalytic systems, presenting available experimental data to aid researchers in selecting the most suitable catalyst for their synthetic needs. The primary route for this transformation is the selective oxidation of the methyl group, a challenging reaction that requires a catalyst with high selectivity to avoid over-oxidation to the corresponding carboxylic acid.

Performance Comparison of Catalytic Systems

While a direct head-to-head comparative study for the synthesis of this compound is not extensively documented in publicly available literature, data from the oxidation of structurally similar nitrotoluene derivatives provide valuable insights into the potential efficacy of various catalytic systems. The following table summarizes the performance of different catalysts in the selective oxidation of nitrotoluene analogs to their corresponding aldehydes. This data, collated from various sources, can serve as a strong starting point for catalyst screening and optimization for the target synthesis.

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Yield (%)
Metalloporphyrins
T(p-NO2)PPFeClo-NitrotolueneO2456-82.0-
T(o-Cl)PPZno-NitrotolueneO240447.854.225.9
Cobalt/Manganese Systems
Co/Mn/Brp-NitrotolueneAerobicOptimized-11.867.1-
Manganese Compounds
Manganese Sulfate/KOH2-NitrotolueneO2-->8050-
Other Systems
Vanadium-substituted polyoxometalatesToluene/Nitrobenzene30% H2O2--Preferential side-chain oxidation noted--

Note: The data presented is for analogous reactions and should be considered as indicative for the synthesis of this compound. The yield was not always reported in the source material.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of the starting material and a general method for the catalytic oxidation of a nitrotoluene derivative, which can be adapted for the synthesis of this compound.

Synthesis of Starting Material: Methyl 3-methyl-4-nitrobenzoate

The precursor, Methyl 3-methyl-4-nitrobenzoate, can be synthesized from 3-methyl-4-nitrobenzoic acid. A typical procedure involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as thionyl chloride or a strong acid like sulfuric acid.

Example Protocol: To a solution of 3-methyl-4-nitrobenzoic acid in methanol, cooled in an ice bath, is slowly added thionyl chloride. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by recrystallization, to yield Methyl 3-methyl-4-nitrobenzoate.

General Experimental Protocol for Catalytic Oxidation

The following is a generalized procedure for the selective oxidation of a methyl group on a nitrotoluene derivative, based on methodologies reported for similar substrates. This protocol should be optimized for the specific synthesis of this compound.

Example Protocol using a Metalloporphyrin Catalyst: The substrate, Methyl 3-methyl-4-nitrobenzoate, is dissolved in a suitable solvent, and the metalloporphyrin catalyst is added. The reaction mixture is then subjected to an oxygen atmosphere at a specific pressure and heated to the desired temperature with vigorous stirring for a set duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is separated, and the product, this compound, is isolated and purified using standard techniques like column chromatography.

Reaction Pathway and Experimental Workflow

To visualize the synthesis process, the following diagrams illustrate the overall reaction pathway and a typical experimental workflow.

ReactionPathway Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate This compound This compound Methyl 3-methyl-4-nitrobenzoate->this compound Selective Oxidation Catalyst Catalyst Catalyst->this compound Oxidant Oxidant Oxidant->this compound

Caption: Synthetic route to this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Reactant_Solvent Dissolve Methyl 3-methyl-4-nitrobenzoate in Solvent Add_Catalyst Add Catalyst Reactant_Solvent->Add_Catalyst Set_Conditions Set Temperature & Pressure (O2) Add_Catalyst->Set_Conditions Stir Stir for specified time Set_Conditions->Stir Monitor Monitor reaction (TLC/GC) Stir->Monitor Filter_Catalyst Filter Catalyst Monitor->Filter_Catalyst Extract_Product Extract Product Filter_Catalyst->Extract_Product Purify Purify (e.g., Chromatography) Extract_Product->Purify

Caption: General experimental workflow for the synthesis.

Methyl 3-formyl-4-nitrobenzoate: A Versatile Building Block in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 3-formyl-4-nitrobenzoate is a valuable chemical intermediate, prized for its trifunctional nature which allows for a diverse range of chemical transformations. Its utility spans from the synthesis of complex heterocyclic systems to the development of novel therapeutic agents. This guide provides a comparative overview of its key applications, supported by experimental data and detailed protocols for its synthesis and subsequent reactions.

Synthesis of this compound

The multi-step synthesis of this compound is well-documented, typically starting from methyl 3-methyl-4-nitrobenzoate. The process involves bromination, followed by acetoxylation, hydrolysis, and finally oxidation. A representative synthetic pathway is detailed in a patent, outlining a scalable process.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Preparation of Methyl 3-bromomethyl-4-nitrobenzoate: Methyl 3-methyl-4-nitrobenzoate is refluxed with bromine in carbon tetrachloride in the presence of benzoyl peroxide and UV irradiation.

  • Preparation of Methyl 3-acetoxymethyl-4-nitrobenzoate: The crude brominated product is then treated with a suitable acetate source to yield the acetoxy derivative.

  • Preparation of Methyl 3-hydroxymethyl-4-nitrobenzoate: The acetoxy group is hydrolyzed under acidic conditions in methanol.

  • Preparation of this compound: The final step involves the oxidation of the hydroxymethyl group to a formyl group using a Swern oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) in methylene chloride at -78 °C.

The overall yield for this transformation is not explicitly stated in a single source, but individual step yields are reported to be high.

Applications in Organic Synthesis

The reactivity of the aldehyde and the nitro group, coupled with the methyl ester, makes this compound a versatile precursor for a variety of chemical transformations.

Reductive Amination and Heterocycle Formation

The formyl group readily undergoes reductive amination. For instance, its reaction with morpholine in the presence of sodium cyanoborohydride yields the corresponding morpholinomethyl derivative, a key intermediate in the synthesis of novel bacterial topoisomerase inhibitors.[2]

Another significant application is in the synthesis of heterocyclic compounds. The condensation of this compound with 3-aminopyridine in refluxing ethanol leads to the formation of an imine, which serves as a precursor for bicyclic azole pesticides.[3][4][5]

Wittig Reaction

The aldehyde functionality is also amenable to Wittig olefination. In the synthesis of neoseptins, a class of Toll-like receptor-4 (TLR4) agonists, this compound is reacted with (4-benzyoxyphenylmethylene)triphenylphosphorane to generate a stilbene derivative. This reaction is a crucial step in constructing the core scaffold of these immunomodulatory agents.[6]

Nucleophilic Addition

The carbonyl group is susceptible to nucleophilic attack by organometallic reagents. The reaction with methylmagnesium bromide in diethyl ether results in the formation of the corresponding secondary alcohol.[7]

Applications in Medicinal Chemistry

The nitro group in this compound is a key functional group for derivatization in medicinal chemistry, often serving as a precursor to an amino group.

Synthesis of Quinolines

The nitro group can be selectively reduced to an amine. A documented procedure involves the use of hydrogen gas and palladium on carbon as a catalyst. The resulting methyl 3-amino-4-formylbenzoate is a valuable intermediate for the Friedländer annulation to construct quinoline ring systems, which are prevalent in many biologically active molecules.

Comparison of Key Reactions

Reaction TypeReagentsProduct TypeApplicationReference
Reductive AminationMorpholine, NaCNBH₃Morpholinomethyl derivativeBacterial topoisomerase inhibitors[2]
Imine Formation3-AminopyridineN-pyridinyl imineBicyclic azole pesticides[3][4][5]
Wittig Reaction(4-benzyoxyphenylmethylene)triphenylphosphoraneStilbene derivativeTLR4 agonists (Neoseptins)[6]
Grignard ReactionMethylmagnesium bromideSecondary alcoholSynthetic intermediate[7]
Nitro ReductionH₂, Pd/CAniline derivativeQuinoline synthesis

Experimental Workflows and Reaction Pathways

Below are graphical representations of the key synthetic transformations involving this compound.

Synthesis_Pathway Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate Methyl 3-bromomethyl-4-nitrobenzoate Methyl 3-bromomethyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate->Methyl 3-bromomethyl-4-nitrobenzoate Br2, CCl4, UV Methyl 3-acetoxymethyl-4-nitrobenzoate Methyl 3-acetoxymethyl-4-nitrobenzoate Methyl 3-bromomethyl-4-nitrobenzoate->Methyl 3-acetoxymethyl-4-nitrobenzoate Acetate source Methyl 3-hydroxymethyl-4-nitrobenzoate Methyl 3-hydroxymethyl-4-nitrobenzoate Methyl 3-acetoxymethyl-4-nitrobenzoate->Methyl 3-hydroxymethyl-4-nitrobenzoate H+, MeOH This compound This compound Methyl 3-hydroxymethyl-4-nitrobenzoate->this compound (COCl)2, DMSO

Caption: Synthesis of this compound.

Reaction_Pathways cluster_formyl Reactions at the Formyl Group cluster_nitro Reaction at the Nitro Group This compound This compound Morpholinomethyl derivative Morpholinomethyl derivative This compound->Morpholinomethyl derivative Reductive Amination (Morpholine, NaCNBH3) N-pyridinyl imine N-pyridinyl imine This compound->N-pyridinyl imine Imine Formation (3-Aminopyridine) Stilbene derivative Stilbene derivative This compound->Stilbene derivative Wittig Reaction (Phosphonium ylide) Secondary alcohol Secondary alcohol This compound->Secondary alcohol Grignard Reaction (MeMgBr) Methyl 3-formyl-4-nitrobenzoate_nitro This compound Methyl 3-formyl-4-aminobenzoate Methyl 3-formyl-4-aminobenzoate Methyl 3-formyl-4-nitrobenzoate_nitro->Methyl 3-formyl-4-aminobenzoate Nitro Reduction (H2, Pd/C)

Caption: Key reactions of this compound.

Detailed Experimental Protocols

Reductive Amination with Morpholine[2]

To a solution of this compound and morpholine in 1,2-dichloroethane, sodium cyanoborohydride and acetic acid are added. The reaction mixture is stirred at room temperature overnight.

Imine Formation with 3-Aminopyridine[3][4][5]

A solution of this compound and 3-aminopyridine in ethanol is heated to reflux overnight. The product is then purified by silica gel chromatography.

Wittig Reaction for Neoseptin Synthesis[6]

(4-benzyoxyphenylmethylene)triphenylphosphorane is reacted with this compound in the presence of a strong base such as sodium bis(trimethylsilyl)amide in tetrahydrofuran at room temperature.

Grignard Reaction with Methylmagnesium Bromide[7]

To a solution of this compound in anhydrous diethyl ether, a solution of methylmagnesium bromide in dibutyl ether is added dropwise at room temperature. The reaction is stirred for several hours before quenching with saturated ammonium chloride.

Nitro Reduction[8]

This compound is dissolved in methanol, and 10% palladium on carbon is added. Hydrogen gas is then bubbled through the stirring reaction mixture at room temperature for 2 hours. The catalyst is removed by filtration through celite.

References

Benchmarking Synthesis and Exploring the Biological Impact of Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Methyl 3-formyl-4-nitrobenzoate Precursors and Isomers, and an Insight into the Signaling Pathways of Nitroaromatic Compounds.

This guide provides a comparative analysis of synthetic methodologies relevant to the production of this compound. Due to a lack of direct comparative studies for this specific molecule, this report details the efficiency of synthetic routes for a key precursor, Methyl 3-methyl-4-nitrobenzoate, and a structural isomer, Methyl 3-formyl-2-nitrobenzoate. This information offers valuable insights into the reaction conditions and expected efficiencies for similar chemical transformations. Additionally, this guide explores the potential biological implications of nitroaromatic compounds by illustrating a key signaling pathway they are known to modulate.

Comparative Analysis of Synthetic Routes

The efficiency of chemical syntheses is paramount in research and drug development, impacting yield, cost, and environmental footprint. Below is a summary of quantitative data for the synthesis of a precursor and an isomer of this compound, providing a benchmark for potential synthetic strategies.

Starting MaterialTarget MoleculeKey Reagents & CatalystsReaction TimeTemperature (°C)Yield (%)
3-Methyl-4-nitrobenzoic acidMethyl 3-methyl-4-nitrobenzoateMethanol, Thionyl chloride1 hour8096
Methyl 3-methyl-2-nitrobenzoateMethyl 3-formyl-2-nitrobenzoate1. Chlorine, UV light; 2. Zinc chloride, Phase transfer catalystNot specifiedNot specifiedNot specified in abstract

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following protocols are based on established synthetic procedures for the precursor and isomer of this compound.

Protocol 1: Esterification of 3-Methyl-4-nitrobenzoic acid

This protocol describes the synthesis of Methyl 3-methyl-4-nitrobenzoate, a likely precursor to this compound.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Thionyl chloride

Procedure:

  • Dissolve 3-Methyl-4-nitrobenzoic acid in methanol.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 1 hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Two-Step Synthesis of Methyl 3-formyl-2-nitrobenzoate

This protocol outlines a patented method for the synthesis of a structural isomer, Methyl 3-formyl-2-nitrobenzoate, from Methyl 3-methyl-2-nitrobenzoate.

Step 1: Chlorination

  • React Methyl 3-methyl-2-nitrobenzoate with chlorine under ultraviolet light irradiation. This step substitutes the methyl group to form a dichloromethyl intermediate.

Step 2: Hydrolysis

  • The resulting 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester is then subjected to hydrolysis using an aqueous solution of zinc chloride in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • The reaction is carried out in a biphasic system to yield Methyl 3-formyl-2-nitrobenzoate.

Visualizing Chemical and Biological Pathways

Understanding the workflow of a synthesis and the biological interactions of a molecule is facilitated by clear visual representations.

Synthetic Workflow for Methyl 3-formyl-2-nitrobenzoate

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis Start Methyl 3-methyl-2-nitrobenzoate Reagent1 Chlorine (Cl2) UV Light Start->Reagent1 Intermediate 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester Reagent1->Intermediate Reagent2 Zinc chloride (ZnCl2) Phase Transfer Catalyst Intermediate->Reagent2 Product Methyl 3-formyl-2-nitrobenzoate Reagent2->Product G ArNO2 Aromatic Nitro Compound (ArNO2) NTR Nitroreductase (NTR) ArNO2->NTR One-electron reduction ArNO2_radical Nitro Anion Radical (ArNO2·-) NTR->ArNO2_radical ArNO2_radical->ArNO2 Regeneration O2 Oxygen (O2) ArNO2_radical->O2 Electron transfer O2_radical Superoxide (O2·-) O2->O2_radical SOD Superoxide Dismutase (SOD) O2_radical->SOD H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 Thiol Cellular Thiols (e.g., Glutathione) H2O2->Thiol Oxidation Oxidized_Thiol Oxidized Thiols Thiol->Oxidized_Thiol Oxidative_Stress Oxidative Stress & Cell Damage Oxidized_Thiol->Oxidative_Stress

Cost-benefit analysis of different synthetic routes for Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-formyl-4-nitrobenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most plausible routes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

This analysis focuses on three primary synthetic strategies: the oxidation of a methyl group, the formylation of a nitroaromatic compound, and the nitration of a formyl-substituted aromatic ester. Each route is evaluated based on the cost of starting materials and reagents, reaction yields, and the complexity of the experimental procedures.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective costs and efficiencies.

Parameter Route 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate Route 2: Formylation of Methyl 4-nitrobenzoate Route 3: Nitration of Methyl 3-formylbenzoate
Starting Material Cost ModerateLowModerate
Reagent Cost High (e.g., oxidizing agents)Moderate (e.g., formylating agents, catalysts)Low (e.g., nitric acid, sulfuric acid)
Solvent Cost ModerateModerateLow
Overall Yield Moderate to HighLow to ModerateHigh
Reaction Steps 1-211
Purification Complexity ModerateHigh (isomer separation)Moderate
Safety/Environmental Concerns Use of strong oxidantsUse of toxic formylating agents and catalystsHandling of strong acids

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Route_1 Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate This compound This compound Methyl 3-methyl-4-nitrobenzoate->this compound Oxidation

Caption: Route 1: Oxidation of a methyl group.

Synthetic_Route_2 Methyl 4-nitrobenzoate Methyl 4-nitrobenzoate This compound This compound Methyl 4-nitrobenzoate->this compound Formylation

Caption: Route 2: Formylation of a nitroaromatic compound.

Synthetic_Route_3 Methyl 3-formylbenzoate Methyl 3-formylbenzoate This compound This compound Methyl 3-formylbenzoate->this compound Nitration

Caption: Route 3: Nitration of a formyl-substituted ester.

Detailed Experimental Protocols

Route 1: Oxidation of Methyl 3-methyl-4-nitrobenzoate

This route offers a direct conversion of the methyl group to an aldehyde. Various oxidizing agents can be employed, each with its own advantages and disadvantages regarding cost, selectivity, and waste generation.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide, selenium dioxide)

  • Solvent (e.g., pyridine, acetic anhydride, water)

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve Methyl 3-methyl-4-nitrobenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the oxidizing agent portion-wise to the stirred solution, controlling the temperature as required by the specific reagent.

  • After the addition is complete, heat the reaction mixture to the specified temperature and maintain for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the excess oxidizing agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Formylation of Methyl 4-nitrobenzoate

This approach introduces the formyl group directly onto the aromatic ring. The regioselectivity of this reaction can be a challenge, potentially leading to a mixture of isomers that require careful separation.

Materials:

  • Methyl 4-nitrobenzoate

  • Formylating agent (e.g., dichloromethyl methyl ether, triethyl orthoformate)

  • Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrolyzing agent (e.g., dilute hydrochloric acid)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend the Lewis acid catalyst in the anhydrous solvent.

  • Add a solution of Methyl 4-nitrobenzoate in the same solvent to the suspension.

  • Cool the mixture in an ice bath and add the formylating agent dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and hydrolyze with dilute acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over an anhydrous drying agent, and evaporate the solvent.

  • Purify the resulting mixture of isomers by column chromatography.

Route 3: Nitration of Methyl 3-formylbenzoate

This route involves the nitration of a pre-existing formyl-substituted ester. The directing effects of the formyl and ester groups are crucial for achieving the desired 4-nitro isomer.

Materials:

  • Methyl 3-formylbenzoate

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Filtration apparatus

Procedure:

  • In a flask immersed in an ice-salt bath, carefully add concentrated sulfuric acid.

  • Slowly add Methyl 3-formylbenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of Methyl 3-formylbenzoate, maintaining a low temperature throughout the addition.

  • After the addition is complete, stir the reaction mixture at low temperature for the specified duration.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on a careful consideration of various factors.

  • For large-scale synthesis where cost is a primary driver, Route 3 (Nitration of Methyl 3-formylbenzoate) is likely the most economical due to the low cost of the starting materials and reagents. However, the handling of large quantities of strong acids requires stringent safety protocols.

  • For laboratory-scale synthesis where yield and purity are prioritized, and the cost of reagents is less of a concern, Route 1 (Oxidation of Methyl 3-methyl-4-nitrobenzoate) may be preferable, provided a selective and efficient oxidizing agent is chosen.

  • Route 2 (Formylation of Methyl 4-nitrobenzoate) is generally the least favorable due to issues with regioselectivity, which can lead to difficult purification and lower overall yields of the desired product.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the available resources, the scale of the synthesis, and the desired purity of the final product. The experimental protocols provided herein serve as a foundation for further optimization and adaptation to specific laboratory conditions and project requirements.

Structural confirmation of Methyl 3-formyl-4-nitrobenzoate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. For a molecule such as Methyl 3-formyl-4-nitrobenzoate, a variety of analytical techniques can be employed, each offering distinct advantages and limitations. This guide provides a comparative overview of X-ray crystallography versus common spectroscopic methods for the structural confirmation of this compound, supported by experimental data from closely related analogues and detailed procedural outlines.

At a Glance: Comparing Analytical Techniques

While a crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for unambiguous, three-dimensional structural determination of crystalline solids. Spectroscopic techniques, however, provide invaluable and often more readily accessible data for structural confirmation in both solid and solution states.

Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.High-quality single crystal (typically >0.1 mm).Low to MediumUnambiguous and complete structural determination.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, and stereochemical relationships.Soluble sample (typically 1-10 mg) in a deuterated solvent.HighProvides detailed structural information in solution, non-destructive.Can be complex to interpret for large molecules; requires solubility.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Small amount of sample (micrograms to nanograms), can be solid, liquid, or gas.HighHigh sensitivity, provides molecular formula.Does not provide stereochemical information; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid, liquid, or gas sample (minimal preparation for ATR).HighFast, simple, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton.

The Unambiguous Answer: X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement. Although no crystal structure for this compound is available, the structure of a related compound, Methyl 4-nitrobenzoate, illustrates the detailed information that can be obtained.[1][2]

Representative Data for Methyl 4-nitrobenzoate: [1]

Parameter Value
Chemical Formula C₈H₇NO₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.109 Å, b = 17.092 Å, c = 7.193 Å, β = 116.292°
Bond Length (C=O) ~1.2 Å
Bond Length (N-O) ~1.22 Å
Dihedral Angle (NO₂ vs. Ring) 0.6°

This level of detail on bond lengths, angles, and planarity is unique to X-ray crystallography and is crucial for understanding molecular conformation and intermolecular interactions.

A Comparative Look: Spectroscopic Methods

Spectroscopic techniques offer complementary information that, when combined, can lead to a confident structural assignment. Below is a comparison of expected data for this compound, supported by experimental data from its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the connectivity of a molecule.

¹H NMR Data (400 MHz, CDCl₃):

Compound δ (ppm), Multiplicity, J (Hz), Integration, Assignment
This compound (Predicted) ~10.5 (s, 1H, CHO), ~8.5 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃)
Methyl 4-formyl-3-nitrobenzoate (Isomer) 10.11 (s, 1H, CHO), 8.37 (d, J=8.2 Hz, 2H, Ar-H), 8.03 (d, J=8.7 Hz, 2H, Ar-H), 3.97 (s, 3H, OCH₃)[3]
Methyl 3-nitrobenzoate (Analogue) 8.84 (t, J=1.8 Hz, 1H), 8.41 (dd, J=8.2, 1.4 Hz, 1H), 8.37 (dd, J=7.9, 1.4 Hz, 1H), 7.66 (t, J=8.0 Hz, 1H), 3.99 (s, 3H)[4]

¹³C NMR Data (100 MHz, CDCl₃):

Compound δ (ppm), Assignment
This compound (Predicted) ~189 (CHO), ~164 (C=O), ~150 (C-NO₂), ~135-125 (Ar-C), ~53 (OCH₃)
Methyl 4-nitrobenzoate (Analogue) 165.0 (C=O), 150.5 (C-NO₂), 135.4 (Ar-C), 130.7 (Ar-CH), 123.5 (Ar-CH), 52.7 (OCH₃)[4]
Methyl 3-nitrobenzoate (Analogue) 164.6 (C=O), 148.2 (C-NO₂), 135.1 (Ar-C), 131.8 (Ar-CH), 129.5 (Ar-CH), 127.2 (Ar-CH), 124.4 (Ar-CH), 52.6 (OCH₃)[4]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula.

Technique Expected Data for this compound
High-Resolution MS (ESI) [M+H]⁺: Calculated for C₉H₈NO₅: 210.0397, [M+Na]⁺: Calculated for C₉H₇NNaO₅: 232.0216

The fragmentation pattern in Electron Ionization (EI) MS would provide further structural clues, with expected losses of the methoxy group (-31 Da) and the formyl group (-29 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

IR Data (ATR):

Functional Group Expected Wavenumber (cm⁻¹) for this compound Experimental Data for Methyl 4-formyl-3-nitrobenzoate (Isomer) [5]
C-H (aromatic) ~3100-3000Present
C=O (aldehyde) ~1710-1690Present
C=O (ester) ~1730-1715Present
NO₂ (asymmetric stretch) ~1550-1510Present
NO₂ (symmetric stretch) ~1360-1320Present
C-O (ester) ~1300-1100Present

Experimental Workflows and Logical Relationships

Visualizing the process of structural elucidation helps in understanding the interplay between different analytical techniques.

Overall Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Integration Integration of All Analytical Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration X_ray X-ray Diffraction Crystal_Growth->X_ray If crystalline X_ray->Data_Integration Structure_Confirmation Final Structural Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the structural elucidation of an organic compound.

Experimental Workflow for X-ray Crystallography Start Purified Crystalline Sample Crystal_Mounting Mounting a Single Crystal Start->Crystal_Mounting Diffractometer Data Collection on X-ray Diffractometer Crystal_Mounting->Diffractometer X-ray beam Data_Processing Data Processing and Reduction Diffractometer->Data_Processing Diffraction pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Final_Structure Final 3D Structure (CIF file) Structure_Refinement->Final_Structure Refined model

Caption: Key steps in determining a molecular structure via X-ray crystallography.

Detailed Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening.

  • Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, accurate 3D structure.[7]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated in a high vacuum to vaporize it.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak gives the molecular weight, and the fragmentation pattern provides structural information.[8]

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal surface to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample at the points of reflection, and the sample absorbs energy at specific frequencies. The attenuated IR beam is then directed to the detector.

  • Spectrum Generation: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as percent transmittance or absorbance versus wavenumber.

  • Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) after analysis.[9][10]

References

Safety Operating Guide

Safe Disposal of Methyl 3-formyl-4-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-formyl-4-nitrobenzoate, a compound that requires careful management due to its hazardous properties.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation[1][2]. Adherence to the following disposal protocol is crucial for mitigating risks and complying with regulatory standards.

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Tightly fitting safety goggles or a face shield
Respiratory Type N95 (US) or equivalent dust respirator
Body Protection Protective clothing, such as a lab coat or apron

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Container Management : Keep the chemical in a suitable, closed, and properly labeled container for disposal[1]. Ensure the container is not compromised and is compatible with the chemical.

  • Waste Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Engage a Licensed Disposal Company : Arrange for the collection of the waste by a licensed and reputable chemical destruction company. This ensures that the compound is handled and disposed of in accordance with all applicable local, state, and federal regulations.

  • Approved Disposal Methods : The accepted methods for the final disposal of this chemical are:

    • Controlled Incineration : This process should include flue gas scrubbing to neutralize harmful combustion byproducts[1].

    • Licensed Chemical Destruction Plant : A facility equipped to handle and neutralize hazardous chemical waste[1].

  • Avoid Improper Disposal : Under no circumstances should this compound be discharged into sewer systems, drains, or the environment[1][3]. It must not be allowed to contaminate water, foodstuffs, or animal feed[1].

Spill and Contaminated Material Management

In the event of a spill, prompt and safe cleanup is essential.

  • Isolate the Area : Evacuate personnel from the immediate vicinity of the spill.

  • Ensure Ventilation : If the spill occurs in an enclosed space, ensure adequate ventilation.

  • Cleanup :

    • For dry spills, carefully sweep or vacuum the material, avoiding dust formation[2]. Use spark-proof tools and explosion-proof equipment if necessary[1].

    • Place the collected material into a suitable, sealed, and labeled container for disposal[1][2][3].

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Dispose of Cleanup Materials : All contaminated materials, including absorbent pads, gloves, and clothing, should be disposed of as hazardous waste following the same procedures as the chemical itself.

Empty Container Disposal

Empty containers that once held this compound must also be handled with care.

  • Render Unusable : Puncture the container to prevent reuse[1].

  • Disposal : Dispose of the punctured container in a sanitary landfill or through controlled incineration, as permitted by local regulations[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Assess Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol (Isolate, Ventilate, Collect) is_spill->spill_cleanup Yes package_waste Package Waste in Labeled, Sealed Container is_spill->package_waste No spill_cleanup->package_waste is_container Is it an empty container? package_waste->is_container puncture_container Puncture to Prevent Reuse is_container->puncture_container Yes contact_ehs Contact Environmental Health & Safety (EHS) is_container->contact_ehs No landfill_or_incinerate Dispose in Sanitary Landfill or by Incineration puncture_container->landfill_or_incinerate end End: Disposal Complete landfill_or_incinerate->end licensed_disposal Arrange for Licensed Chemical Waste Disposal contact_ehs->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for Methyl 3-formyl-4-nitrobenzoate, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye Protection Safety glasses with side-shields, chemical safety goggles, or a face shield.[1][2]EN166 (EU) or OSHA 29 CFR 1910.133[3]
Hand Protection Chemically resistant, impervious gloves.[2]EU Directive 89/686/EEC and standard EN 374[2]
Respiratory Protection A dust respirator or a NIOSH/MSHA approved N95 respirator is recommended. If exposure limits are exceeded, a full-face respirator should be used.[1][3]NIOSH (US) or CEN (EU) approved
Skin and Body Protection Protective clothing, including a lab coat and, if necessary, protective boots.[1][2]Fire/flame resistant and impervious clothing may be required.[2]

It is imperative to inspect all PPE prior to use and to follow proper removal techniques to avoid skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood with a local exhaust system.[1][4]

  • Verify the availability and functionality of safety equipment, including a safety shower and an eye wash station.[1]

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • Avoid the formation of dust and aerosols during handling.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands and face after handling the substance.[1]

  • Decontaminate the work area.

  • Launder contaminated clothing separately before reuse.[4]

  • Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Treat this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, paper towels) as hazardous waste.[5]

2. Containerization:

  • Collect solid waste in a clearly labeled, robust, and chemically resistant container with a secure lid.[5]

  • Collect solutions in a designated liquid hazardous waste container, ensuring compatibility with other contents.[5]

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.[5]

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area with secondary containment.[5]

4. Final Disposal:

  • Arrange for a licensed and approved hazardous waste disposal company to collect and dispose of the waste.[5] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[5]

  • Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react handle_observe Record Observations handle_react->handle_observe disp_segregate Segregate Hazardous Waste handle_react->disp_segregate cleanup_decon Decontaminate Work Area handle_observe->cleanup_decon cleanup_store Store Unused Chemical cleanup_decon->cleanup_store disp_label Label Waste Container disp_segregate->disp_label disp_contact Arrange Professional Disposal disp_label->disp_contact

Caption: Workflow for Safe Handling and Disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.